4-(4-methylphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBRCBZFIAMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406128 | |
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-63-9 | |
| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Introduction: The Significance of 5-Aminopyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Among the various substituted pyrazoles, the 5-aminopyrazole moiety serves as a particularly versatile building block for the synthesis of more complex heterocyclic systems and is a key pharmacophore in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, valuable 5-aminopyrazole derivative: 4-(4-methylphenyl)-1H-pyrazol-5-amine.
This compound, featuring a p-tolyl substituent at the 4-position, is of significant interest to researchers in drug development due to its potential for further functionalization and its structural similarity to known bioactive molecules. The synthetic route detailed herein is a robust and efficient two-step process, beginning with the formation of an enaminonitrile intermediate, followed by a cyclization reaction with hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the underlying chemical principles and mechanistic rationale that govern this important transformation.
Synthetic Strategy: A Two-Step Approach to the Pyrazole Core
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the condensation of (4-methylphenyl)acetonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to yield the intermediate, 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile. The second step is the crucial cyclization of this intermediate with hydrazine hydrate to form the final pyrazole product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile
The initial step of this synthesis involves the formation of a key enaminonitrile intermediate. This reaction is a condensation between an active methylene compound, (4-methylphenyl)acetonitrile, and an amidoacetal, dimethylformamide dimethyl acetal (DMF-DMA).
Chemical Principles and Mechanistic Insights
The reaction is initiated by the deprotonation of the α-carbon of (4-methylphenyl)acetonitrile by a suitable base (in this case, the dimethylamino group of DMF-DMA can facilitate this). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. Subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable, conjugated enaminonitrile product. This type of reaction is a variation of the Bredereck reaction, which is widely used for the formylation of active methylene compounds.
Caption: Logical flow of the enaminonitrile formation step.
Detailed Experimental Protocol
Materials:
-
(4-methylphenyl)acetonitrile
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or another suitable high-boiling solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methylphenyl)acetonitrile (1 equivalent).
-
Add an excess of dimethylformamide dimethyl acetal (typically 1.5-2.0 equivalents). The use of an excess of DMF-DMA helps to drive the reaction to completion.
-
Add anhydrous toluene to the flask. The solvent helps to control the reaction temperature and facilitate the removal of methanol as an azeotrope.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile as a solid.
Step 2: Synthesis of this compound
The second and final step is the cyclization of the enaminonitrile intermediate with hydrazine hydrate to form the desired 5-aminopyrazole.
Chemical Principles and Mechanistic Insights
This reaction is a classic example of heterocycle formation through a condensation-cyclization sequence. The mechanism is believed to proceed via a nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization. This type of intramolecular cyclization of a nitrile is related to the Thorpe-Ziegler reaction.[2][3][4]
The initial attack of one of the nitrogen atoms of hydrazine on the enamine double bond leads to an intermediate which then undergoes an intramolecular nucleophilic attack of the second nitrogen atom on the nitrile carbon. This is followed by tautomerization to yield the aromatic pyrazole ring. The elimination of dimethylamine is the driving force for the reaction.
Caption: Proposed mechanism for the cyclization of the enaminonitrile with hydrazine.
Detailed Experimental Protocol
Materials:
-
3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile
-
Hydrazine hydrate (typically 80% or higher)
-
Ethanol (or another suitable alcohol solvent)
Procedure:
-
Dissolve 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. An excess of hydrazine ensures the complete conversion of the starting material.
-
Heat the reaction mixture to reflux (typically around 80 °C) and maintain this temperature for 4-8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted hydrazine and other impurities.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected data for the starting material, intermediate, and final product. It is important to note that while the synthesis of the target molecule is based on established chemical principles, the exact yields and spectral data can vary depending on the specific reaction conditions and purification methods used. The data presented here is based on typical results for similar compounds reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| (4-methylphenyl)acetonitrile | C₉H₉N | 131.18 | - | - | ¹H NMR (CDCl₃): δ 7.25 (d, 2H), 7.15 (d, 2H), 3.70 (s, 2H), 2.35 (s, 3H). ¹³C NMR (CDCl₃): δ 138.0, 129.5, 128.0, 118.0, 23.0, 21.0. |
| 3-(dimethylamino)-2-(4-methylphenyl)acrylonitrile | C₁₂H₁₄N₂ | 186.25 | 75-85 | ~90-95 | ¹H NMR (CDCl₃): δ 7.20-7.00 (m, 5H), 3.10 (s, 6H), 2.30 (s, 3H). ¹³C NMR (CDCl₃): δ 155.0, 137.0, 134.0, 129.0, 128.0, 120.0, 90.0, 41.0, 21.0. MS (ESI): m/z 187.1 [M+H]⁺. |
| This compound | C₁₀H₁₁N₃ | 173.22 | 80-90 | ~150-155 | ¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, NH), 7.50 (s, 1H, pyrazole-H), 7.20 (d, 2H), 7.10 (d, 2H), 5.50 (br s, 2H, NH₂), 2.25 (s, 3H). ¹³C NMR (DMSO-d₆): δ 152.0, 140.0, 136.0, 132.0, 129.0, 128.0, 100.0, 21.0. MS (ESI): m/z 174.1 [M+H]⁺. |
Conclusion and Future Perspectives
The synthesis of this compound presented in this technical guide is a reliable and efficient method for accessing this valuable heterocyclic building block. The two-step process, involving the formation of an enaminonitrile intermediate followed by cyclization with hydrazine, is a well-established and scalable route. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize this compound and its analogs.
The versatility of the 5-aminopyrazole core allows for a wide range of subsequent chemical modifications, opening up avenues for the development of novel therapeutic agents and functional materials. Further research into the biological activities of derivatives of this compound is a promising area of investigation for the drug discovery community.
References
-
Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. PubMed.[Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC.[Link]
-
Thorpe reaction - Wikipedia. Wikipedia.[Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenyl-Pyrazol-5-amines for Drug Discovery
Preamble: Navigating Isomeric Complexity in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3][4] This guide is dedicated to the comprehensive analysis of the physicochemical properties of a specific pyrazole derivative, 4-(4-methylphenyl)-1H-pyrazol-5-amine.
It is critical to preface this analysis with a note on isomeric specificity. The precise placement of substituent groups on the pyrazole ring dramatically influences its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. While the focus of this guide is this compound, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific isomer.
Conversely, a closely related isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 62535-60-8) , is more extensively characterized. Therefore, to provide a robust and practical guide for researchers, this document will first address the requested compound and the current data limitations. It will then present a detailed examination of the physicochemical properties of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine as a case study. This comparative approach will not only illuminate the properties of a relevant pyrazole derivative but also underscore the critical importance of precise isomeric identification in drug development.
Section 1: The Target Molecule - this compound
1.1. Chemical Identity and Structure
-
Systematic Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃
-
Molecular Weight: 173.22 g/mol
-
Chemical Structure:
Caption: 2D structure of this compound.
1.2. Data Availability and Rationale for Isomeric Comparison
Therefore, this guide will now pivot to a comprehensive analysis of the well-characterized isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, to provide a tangible and instructive overview of the physicochemical properties of this class of compounds.
Section 2: Isomeric Case Study - 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
2.1. Chemical Identity and Core Properties
-
Systematic Name: 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine[5]
-
Chemical Structure:
Caption: 2D structure of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine.
2.2. Summary of Physicochemical Properties
| Property | Value/Prediction | Source |
| Molecular Weight | 187.24 g/mol | PubChem[6] |
| XLogP3-AA (Predicted) | 2.3 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| GHS Classification | Warning: Harmful if swallowed | ECHA C&L Inventory[6] |
2.3. Structural and Electronic Considerations
The structure of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine features a 5-membered aromatic pyrazole ring. The aromaticity of the pyrazole ring is a key determinant of its stability.[1] The exocyclic amino group at the 5-position and the tolyl group at the 1-position significantly influence the molecule's electronic properties and potential for intermolecular interactions. The lone pair of electrons on the amino group can participate in resonance with the pyrazole ring, affecting its basicity.
Section 3: Experimental Determination of Key Physicochemical Properties
This section details the standard experimental protocols for determining the critical physicochemical parameters for a compound like 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. The causality behind these experimental choices is rooted in the need for accurate, reproducible data that can reliably inform drug development decisions.
3.1. Solubility Determination
Rationale: Solubility is a cornerstone of drug efficacy, directly impacting bioavailability. The "like dissolves like" principle is a useful starting point, but quantitative measurement is essential. The isothermal shake-flask method is the gold-standard for solubility determination due to its direct measurement and reliability.
Experimental Protocol: Isothermal Shake-Flask Method
Caption: Workflow for solubility determination by the isothermal shake-flask method.
Self-Validation: The protocol's trustworthiness is enhanced by ensuring that equilibrium has been reached. This is confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes.
3.2. Determination of the Ionization Constant (pKa)
Rationale: The pKa of a molecule dictates its charge state at a given pH. This is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge of a molecule significantly affects its ability to cross biological membranes. For an amine-containing compound like 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, determining the pKa of the basic nitrogen center(s) is paramount. Potentiometric titration is a highly accurate and widely used method for this purpose.
Experimental Protocol: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Self-Validation: The accuracy of the pKa determination is validated by calibrating the pH meter with standard buffer solutions before the experiment and by performing replicate titrations to ensure reproducibility.
3.3. Lipophilicity (LogP) Determination
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter in drug design. It influences a drug's absorption, permeability, and interaction with biological targets. The shake-flask method is the traditional and most direct method for LogP determination.
Experimental Protocol: Shake-Flask Method for LogP
Caption: Workflow for LogP determination by the shake-flask method.
Self-Validation: To ensure the reliability of the LogP value, the experiment should be conducted at a constant temperature, and the concentrations in both phases should be measured accurately. Performing the experiment in both directions (i.e., initially dissolving the compound in water and then in octanol) can also serve as a validation check.
Section 4: Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the tolyl and pyrazole rings, as well as signals for the methyl and amino protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the rings.
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyrazole ring would be indicative of its aromatic character.
4.3. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the aromatic rings.
4.4. Mass Spectrometry
Mass spectrometry would provide the accurate mass of the molecule, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Conclusion
This technical guide has addressed the physicochemical properties of this compound by first acknowledging the current limitations in available experimental data for this specific isomer. By presenting a detailed analysis of the closely related and well-characterized isomer, 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, this guide provides a practical and scientifically grounded resource for researchers. The outlined experimental protocols for determining key physicochemical properties—solubility, pKa, and LogP—are presented with an emphasis on their rationale and self-validating nature, empowering scientists to generate the reliable data that is fundamental to successful drug discovery and development. The isomeric ambiguity highlighted herein serves as a crucial reminder of the precision required in modern chemical research.
References
- Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
-
PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science, 15(28). [Link]
-
MDPI. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4434. [Link]
-
MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. International Journal of Molecular Sciences, 21(15), 5507. [Link]
-
RSC Publishing. (2022). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 13(1), 86-93. [Link]
-
ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-methylphenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this versatile family of compounds, aminopyrazoles stand out as particularly valuable pharmacophores. The presence of a reactive amino group provides a synthetic handle for further molecular elaboration and can act as a key hydrogen bond donor, facilitating crucial interactions with biological targets.
Molecular Structure and Physicochemical Properties
The core structure of 4-(4-methylphenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 5-position with an amino group. The tautomeric nature of the pyrazole ring allows for the proton on the nitrogen to reside on either N1 or N2.
Predicted Physicochemical Properties:
While experimental data for the target molecule is scarce, we can extrapolate key properties from its close isomers, such as 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 62535-60-8) and 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 90012-40-1).[3][4][5]
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C10H11N3 | Based on the chemical structure. |
| Molecular Weight | ~173.22 g/mol | Calculated from the molecular formula. |
| LogP | 2.0 - 3.0 | The aryl group increases lipophilicity, while the amino and pyrazole nitrogens contribute to hydrophilicity. |
| Hydrogen Bond Donors | 2 (amine and N-H of pyrazole) | Crucial for receptor binding. |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Important for solubility and target interaction. |
| Polar Surface Area | ~50-60 Ų | Influences membrane permeability and oral bioavailability. |
Synthesis of 4-Aryl-1H-Pyrazol-5-amines: A Methodological Overview
The synthesis of 4-aryl-1H-pyrazol-5-amines can be achieved through several established synthetic strategies. A common and effective approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For the specific case of this compound, a plausible synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
Step 1: Claisen Condensation to form Ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate
-
To a solution of sodium ethoxide in absolute ethanol, add p-tolylacetonitrile dropwise at room temperature.
-
After stirring for 30 minutes, add diethyl oxalate dropwise while maintaining the temperature below 30°C.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting sodium salt of the product is precipitated, filtered, and washed with diethyl ether.
-
The salt is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile, which is then filtered, washed with water, and dried.
Step 2: Cyclization with Hydrazine to form this compound
-
The synthesized ethyl 2-cyano-3-(4-methylphenyl)-3-oxopropanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
Therapeutic Potential and Applications in Drug Discovery
The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. The strategic placement of the aryl group at the 4-position and the amino group at the 5-position allows for diverse interactions within protein binding pockets.
Key Therapeutic Areas:
-
Oncology: Many pyrazole derivatives have been investigated as potent kinase inhibitors.[6] The amino group can form critical hydrogen bonds in the hinge region of kinases, while the aryl group can occupy hydrophobic pockets. For instance, derivatives of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide have shown potent activity against acute myeloid leukemia (AML) by inhibiting Fms-like tyrosine kinase 3 (FLT3).[6]
-
Inflammation and Pain: The pyrazole core is a well-known anti-inflammatory pharmacophore. Certain 4-amino-substituted 5-phenyl-3-(trifluoromethyl)pyrazoles have been explored for the development of new analgesics.[7]
-
Infectious Diseases: The aminopyrazole scaffold has been utilized in the development of novel antibacterial and antiviral agents. The structural versatility allows for the optimization of activity against specific microbial targets.
Structure-Activity Relationship (SAR) Insights:
For the 4-aryl-1H-pyrazol-5-amine class, the nature and substitution pattern of the aryl ring at the 4-position significantly influence biological activity. The methyl group in the para-position of the phenyl ring in this compound can contribute to favorable hydrophobic interactions and may enhance metabolic stability. The amino group at the 5-position is often crucial for anchoring the molecule to its target protein.
Illustrative Workflow for Drug Discovery:
Caption: A generalized workflow for the discovery of drugs based on the 4-aryl-1H-pyrazol-5-amine scaffold.
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its structural features and the established biological significance of the 4-aryl-1H-pyrazol-5-amine scaffold mark it as a compound of considerable interest for further investigation. The synthetic pathways are accessible, and the potential for derivatization is vast. Future research should focus on the definitive synthesis and characterization of this compound, followed by its evaluation in a broad range of biological assays. Such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding and application of aminopyrazoles in the ongoing quest for novel and effective therapeutic agents.
References
-
Hassan, A. S., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7686. [Link]
-
Request PDF. (n.d.). Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]
-
Van der Veken, P., et al. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 8(12), 2238-2244. [Link]
-
El-Sayed, N. N. E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(2), 209. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4214. [Link]
-
Request PDF. (n.d.). Modifications of 4-Amino-substituted 5-Phenyl-3-(trifluoromethyl)pyrazoles for the Development of New Analgesics. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem. [Link]
-
PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Registry Services. [Link]
-
Global Substance Registration System. (n.d.). 3-METHYL-1-(P-TOLYL)-1H-PYRAZOL-5-AMINE. gsrs.ncats.nih.gov. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. [Link]
-
Abida, et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(17), 5079-5095. [Link]
-
Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6667. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]
-
BuyersGuideChem. (n.d.). 4-(4-Fluorophenyl)-1H-pyrazol-5-amine suppliers and producers. BuyersGuideChem. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | C16H15N3 | CID 854142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 4-(4-methylphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities and versatile chemical nature make them a subject of intense research. A thorough spectroscopic characterization is fundamental to the successful synthesis and development of novel pyrazole-based entities. This guide provides a comprehensive analysis of the expected spectroscopic data for 4-(4-methylphenyl)-1H-pyrazol-5-amine , a molecule of interest in medicinal chemistry due to its structural motifs.
Molecular Structure and Key Features
The structure of this compound features a pyrazole ring substituted with a 4-methylphenyl (p-tolyl) group at the C4 position and an amine group at the C5 position. The presence of aromatic rings, an amine group, and the pyrazole heterocycle with its unique electronic environment will give rise to a distinct spectroscopic fingerprint.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H3 (pyrazole ring) | 7.5 - 7.7 | Singlet (s) | 1H | The proton at C3 of the pyrazole ring is expected to be a sharp singlet. |
| Ar-H (phenyl ring) | 7.2 - 7.4 | Doublet (d) | 2H | Protons ortho to the pyrazole ring on the p-tolyl group. |
| Ar-H (phenyl ring) | 7.0 - 7.2 | Doublet (d) | 2H | Protons meta to the pyrazole ring on the p-tolyl group. |
| NH (pyrazole ring) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The N-H proton of the pyrazole ring often appears as a broad signal and can exchange with D₂O. |
| NH₂ (amine group) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The amine protons are expected to be a broad singlet and can also exchange with D₂O. |
| CH₃ (methyl group) | 2.3 - 2.4 | Singlet (s) | 3H | The methyl protons of the p-tolyl group will appear as a characteristic singlet. |
Causality Behind Predicted Shifts:
-
H3 Proton: The proton on the C3 of the pyrazole ring is in a relatively electron-deficient environment, leading to a downfield shift. Its chemical shift is influenced by the electronic nature of the substituents on the ring.
-
Aromatic Protons: The protons of the p-tolyl group will appear as two distinct doublets due to the symmetry of the para-substitution, exhibiting a typical AA'BB' coupling pattern.
-
NH and NH₂ Protons: The chemical shifts of the N-H protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.
-
Methyl Protons: The methyl group protons on the phenyl ring are shielded and will appear as a singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C5 (pyrazole ring) | 145 - 150 | Carbon bearing the amine group, significantly deshielded. |
| C3 (pyrazole ring) | 135 - 140 | Methoxy-substituted carbon of the pyrazole ring. |
| C4 (pyrazole ring) | 110 - 115 | Carbon attached to the p-tolyl group. |
| C (ipso, p-tolyl) | 130 - 135 | Carbon of the p-tolyl group attached to the pyrazole ring. |
| C (para, p-tolyl) | 135 - 140 | Carbon of the p-tolyl group bearing the methyl group. |
| C (ortho, p-tolyl) | 128 - 130 | Ortho carbons of the p-tolyl group. |
| C (meta, p-tolyl) | 118 - 122 | Meta carbons of the p-tolyl group. |
| CH₃ (methyl) | 20 - 22 | Methyl carbon of the p-tolyl group. |
Expert Insights on ¹³C NMR:
The chemical shifts of the pyrazole ring carbons are particularly diagnostic. The C5 carbon, attached to the electron-donating amino group, is expected to be significantly deshielded. The positions of the aromatic carbon signals will be influenced by the substitution pattern on the phenyl ring.
Experimental Protocol for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence should be used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400 - 3200 | Medium, often two bands for primary amine |
| N-H stretch (pyrazole) | 3300 - 3100 | Medium, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |
| C-H stretch (aliphatic, CH₃) | 2980 - 2850 | Medium |
| C=C stretch (aromatic) | 1620 - 1580 | Medium to strong |
| C=N stretch (pyrazole ring) | 1550 - 1480 | Medium to strong |
| N-H bend (amine) | 1650 - 1580 | Medium |
| C-N stretch | 1350 - 1250 | Medium |
Trustworthiness of IR Analysis:
The presence of two distinct N-H stretching bands in the 3400-3100 cm⁻¹ region would be a strong indicator of the primary amine and the pyrazole N-H. The aromatic C=C stretching bands and the C=N stretching of the pyrazole ring provide further confirmation of the core structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.
-
Identify and label the significant absorption bands.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₃N₃. The calculated monoisotopic mass is approximately 187.11 g/mol . Therefore, the electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 187.
-
Key Fragmentation Patterns: Pyrazole rings are relatively stable, but fragmentation can occur. Expected fragmentation pathways include:
-
Loss of HCN (m/z = 27) from the pyrazole ring.
-
Cleavage of the bond between the pyrazole and the phenyl ring.
-
Formation of a tropylium ion (m/z = 91) from the p-tolyl group is a common fragmentation for toluene derivatives.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Part 4: Visualization of Molecular Structure and Analytical Workflow
Visual aids are essential for understanding complex chemical information.
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have established a reliable set of expected spectral parameters. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers engaged in the synthesis and characterization of novel pyrazole derivatives. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of new chemical entities, a critical step in the advancement of medicinal chemistry and drug development.
References
- Note: As specific experimental data for the target compound was not found, the references below provide context on the spectroscopic analysis of pyrazole derivatives and are the basis for the predictive analysis.
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
-
PubChem Compound Summary for CID 79703, 4-Phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]
potential therapeutic targets of aminopyrazole compounds
An In-depth Technical Guide to the Therapeutic Targets of Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Aminopyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The aminopyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group substituent. This seemingly simple chemical framework has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to bind to a wide array of biological targets with high affinity and specificity.[1][2] Its synthetic tractability allows for facile derivatization at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting compounds.[2] This guide provides an in-depth exploration of the key therapeutic targets of aminopyrazole compounds, focusing on the underlying mechanisms of action, and presenting validated experimental workflows for their identification and characterization.
Part 1: The Kinome - A Prime Hunting Ground for Aminopyrazole-Based Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most important classes of drug targets, particularly in oncology and immunology. The aminopyrazole scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.[3]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways are crucial signaling cascades that regulate a plethora of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Aberrant MAPK signaling is a hallmark of many diseases.
1.1.1 p38 MAP Kinase: A Key Regulator of Inflammation
p38 MAP kinase is a central node in the inflammatory response, mediating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[4] Aminopyrazole-based compounds have been successfully developed as potent inhibitors of p38 MAP kinase, showing promise for the treatment of inflammatory conditions like rheumatoid arthritis and Crohn's disease.[4][5]
Mechanism of Action: Many aminopyrazole inhibitors of p38 MAP kinase are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrates.[6] Some aminopyrazole ureas have been shown to bind to a distinct allosteric site, inducing a conformational change that locks the kinase in an inactive state.[6]
Diagram 1: The p38 MAPK Signaling Pathway and Point of Inhibition
Caption: Inhibition of p38 MAPK by aminopyrazole compounds blocks downstream inflammatory signaling.
Cell Cycle Regulation: Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Aminopyrazole-based compounds have been developed as potent inhibitors of several CDKs, including CDK2 and CDK5.[7]
Mechanism of Action: The aminopyrazole core typically forms a triad of hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.[7] Substituents on the aminopyrazole ring can be modified to exploit adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[7]
Table 1: Representative Aminopyrazole-Based CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Therapeutic Area |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 10-100 | Oncology |
| AT9283 | Aurora A, Aurora B, JAK2, JAK3 | 3-30 | Oncology |
| 20-223 (CP668863) | CDK2/5 | <100 | Oncology |
| Analog 24 | CDK2/5 | <10 (low-nM) | Oncology |
Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies
BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Pirtobrutinib, a recently approved aminopyrazole-based drug, is a non-covalent, reversible inhibitor of BTK used for the treatment of mantle cell lymphoma.[1][8]
Janus Kinases (JAKs) in Autoimmune Diseases and Cancer
The JAK-STAT signaling pathway is involved in the cellular response to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and various cancers. Several aminopyrazole derivatives have been identified as potent inhibitors of JAKs, including JAK1, JAK2, and JAK3.[9] Gandotinib (LY2784544) is an example of an aminopyrazole-containing JAK2 inhibitor that has been in clinical trials.[10]
Other Notable Kinase Targets
The versatility of the aminopyrazole scaffold has led to the development of inhibitors for a diverse range of other kinases, including:
-
Aurora Kinases: Involved in mitosis, with inhibitors like AT9283 showing promise in oncology.[3]
-
NF-κB-inducing kinase (NIK): A key regulator of the non-canonical NF-κB pathway, with selective 5-aminopyrazole inhibitors identified.[3]
-
Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease, with brain-penetrant aminopyrazole inhibitors being developed.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): Drivers of various cancers, with aminopyrazole-based covalent inhibitors targeting both wild-type and resistant mutant forms.[12]
-
Glycogen Synthase Kinase 3 (GSK3): A promiscuous target of some 3-aminopyrazole-based kinase inhibitors.[13]
Part 2: Beyond the Kinome - Expanding the Target Landscape
While kinases are a major focus, the therapeutic reach of aminopyrazole compounds extends to other important target classes.
G-Protein Coupled Receptors (GPCRs): Allosteric Modulation
Instead of directly competing with the endogenous ligand at the orthosteric site, some aminopyrazole derivatives act as allosteric modulators, binding to a distinct site on the receptor to fine-tune its response.[14]
-
Muscarinic Acetylcholine Receptor M4 (M4 mAChR): Aminopyrazole-based positive allosteric modulators (PAMs) of the M4 receptor are being investigated for the treatment of neuropsychiatric disorders.[15]
-
Hydroxycarboxylic acid receptor 2 (HCA2, GPR109A): Pyrazolopyrimidine derivatives have been identified as PAMs of this receptor, which is a target for treating dyslipidemia.[16]
Diagram 2: Mechanism of Positive Allosteric Modulation
Caption: Aminopyrazole PAMs enhance the response of a receptor to its endogenous agonist.
Bacterial Enzymes: A New Frontier in Antibacterials
The aminopyrazole scaffold has also shown promise in the development of novel antibacterial agents. Certain derivatives have been found to target essential bacterial enzymes that are distinct from their mammalian counterparts.
-
DNA Gyrase and Topoisomerase IV: A library of pyrido[2,3-b]indoles featuring a 3-aminopyrazole substituent was identified to inhibit both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria.[2][3]
Part 3: Experimental Protocols for Target Identification and Validation
The identification and validation of the therapeutic targets of novel aminopyrazole compounds require a systematic and multi-faceted experimental approach.
In Vitro Kinase Inhibition Assays
Objective: To determine the potency and selectivity of an aminopyrazole compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
Aminopyrazole compound library
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo®, ADP-Glo™, or similar detection reagents
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure (Example using ADP-Glo™):
-
Prepare serial dilutions of the aminopyrazole compounds in DMSO.
-
In a microplate, add the kinase, its specific peptide substrate, and the aminopyrazole compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays for Target Engagement and Downstream Effects
Objective: To confirm that the aminopyrazole compound engages its intended target in a cellular context and modulates downstream signaling pathways.
Methodology (Example: Measuring TNF-α Inhibition):
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Procedure:
-
Plate the cells in a 96-well plate and pre-treat with various concentrations of the aminopyrazole compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate for 4-6 hours.
-
Collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 for TNF-α inhibition.
-
Target Deconvolution and Validation
Objective: To definitively identify the direct molecular target(s) of a bioactive aminopyrazole compound.
Techniques:
-
Affinity Chromatography: Immobilize the aminopyrazole compound on a solid support and use it to capture its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Kinome Profiling: Screen the compound against a large panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.[13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells by measuring the change in the thermal stability of a protein upon ligand binding.[13]
Diagram 3: Experimental Workflow for Target Identification and Validation
Caption: A systematic workflow for identifying and validating the therapeutic targets of aminopyrazole compounds.
Conclusion and Future Directions
The aminopyrazole scaffold has unequivocally established its importance in drug discovery, yielding a diverse array of compounds with significant therapeutic potential. The primary targets identified to date are predominantly protein kinases, where aminopyrazoles have demonstrated the ability to act as both potent ATP-competitive and allosteric inhibitors. However, the expanding landscape of aminopyrazole targets to include GPCRs and bacterial enzymes highlights the ongoing potential for novel therapeutic applications. Future research will likely focus on leveraging advanced techniques such as chemoproteomics and CETSA to further deconvolute the targets of novel aminopyrazole compounds and to design next-generation inhibitors with improved selectivity and efficacy.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
Inhibitors of p38MAP kinase under development at Teikoku Hormone. BioWorld. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. PubMed Central. [Link]
-
5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article). OSTI.GOV. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy | Request PDF. ResearchGate. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. NIH. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. NIH. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. core.ac.uk. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. NIH. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. core.ac.uk. [Link]
-
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. NIH. [Link]
-
Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A). PubMed. [Link]
-
Allosteric modulator. Wikipedia. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 4-(4-methylphenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Solubility and Stability of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document serves as a detailed procedural manual for researchers. It outlines the foundational principles and provides robust, step-by-step protocols for determining aqueous and organic solubility, as well as for assessing chemical stability through forced degradation studies. The methodologies are grounded in international regulatory standards and best practices in the pharmaceutical industry. This guide is intended for researchers, chemists, and drug development professionals, enabling them to generate the critical data required for advancing novel chemical entities from discovery to formulation.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The unique physicochemical characteristics of the pyrazole nucleus, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles.[1] The compound this compound combines this versatile pyrazole core with a primary amine and a substituted phenyl group, making it a valuable building block for novel therapeutics.
However, before any new chemical entity (NCE) can be advanced, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug candidate's fate.
-
Solubility directly influences bioavailability, impacts the feasibility of formulation, and dictates the achievable concentration in in-vitro and in-vivo assays.
-
Stability defines the compound's shelf-life, storage requirements, and potential degradation pathways, which is crucial for ensuring safety and efficacy.[5][6]
This guide provides the necessary experimental framework to elucidate these critical properties for this compound.
Physicochemical Profile
A preliminary in-silico assessment provides a baseline understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| Structure | ||
| This compound | ||
| Predicted logP | 1.5 - 2.5 | (Consensus prediction) |
| Predicted pKa (Amine) | 4.5 - 5.5 | (Consensus prediction) |
| Predicted pKa (Pyrazole NH) | 11.0 - 12.0 | (Consensus prediction) |
The presence of the basic amine group suggests that the compound's aqueous solubility will be highly dependent on pH.[7][8] The tolyl and pyrazole groups contribute to its lipophilicity, suggesting that while it may have some aqueous solubility, it will also be soluble in various organic solvents.
Solubility Determination: A Practical Workflow
The definitive method for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to achieve equilibrium, providing a true measure of the compound's saturation point in a given solvent.
General Experimental Workflow for Solubility
The following diagram illustrates the standardized workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol: Aqueous Solubility (pH-dependency)
Causality: The ionization state of the primary amine is dictated by the pH of the medium. According to the Henderson-Hasselbalch equation, at pH values significantly below its pKa, the amine will be protonated (R-NH₃⁺), forming a more polar, water-soluble salt.[7] This protocol quantifies that relationship.
-
Preparation of Buffers: Prepare a series of pharmaceutically relevant buffers (e.g., 0.01 M HCl pH 2.0, acetate buffer pH 4.5, phosphate buffer pH 6.8, phosphate buffer pH 7.4, and borate buffer pH 9.0).
-
Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to separate 1.5 mL glass vials. Ensure the amount is sufficient to maintain a solid excess after equilibration.
-
Solvent Addition: Add 1.0 mL of each buffer to the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating RP-HPLC method (as described in Section 4.2). Calculate the concentration against a standard calibration curve.
Protocol: Organic Solvent Solubility
Causality: In drug development, solubility in organic solvents is critical for synthesis, purification, and the preparation of dosing solutions for preclinical studies. Solvents are chosen to span a range of polarities.
-
Solvent Selection: Select a range of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)).
-
Procedure: Follow the same shake-flask procedure as described in section 3.2, substituting the aqueous buffers with the selected organic solvents.
-
Quantification: Ensure the chosen analytical method is compatible with the diluted solvent matrix.
Data Presentation: Solubility Profile
The results should be compiled into a clear table. As empirical data is not available, the following table is a template for reporting experimental findings.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.01 M HCl | 2.0 | 25 | Report Experimental Value | Calculate |
| Acetate Buffer | 4.5 | 25 | Report Experimental Value | Calculate |
| Phosphate Buffer | 7.4 | 25 | Report Experimental Value | Calculate |
| Deionized Water | ~7.0 | 25 | Report Experimental Value | Calculate |
| Methanol | N/A | 25 | Report Experimental Value | Calculate |
| DMSO | N/A | 25 | Report Experimental Value | Calculate |
Stability Profiling and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][6][9] The goal is to induce degradation of approximately 5-20% of the active substance.[10]
Forced Degradation Workflow
The following diagram outlines the parallel nature of a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating Analytical Method
Causality: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and resolve it from its degradation products without interference. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is the industry standard.[11][12][13]
Step-by-Step Protocol:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acidic pH helps to protonate the amine, leading to sharper peaks.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Method Development:
-
Prepare a solution of the undegraded compound and a mixture of samples from the forced degradation studies.
-
Start with a gradient elution (e.g., 5% to 95% B over 20 minutes) to visualize the parent compound and all potential degradants.
-
The detection wavelength should be chosen based on the UV absorbance maximum of the parent compound (likely in the 220-280 nm range for this chromophore).[11]
-
Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks (peak purity analysis using a PDA detector is essential).
-
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[12][14]
Stress Condition Protocols
For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed samples. The target degradation is 5-20%.[10] If no degradation is observed, the stress level (temperature, time, or reagent concentration) should be increased.[10]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable co-solvent if necessary, then dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of NaOH before HPLC analysis.[10]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, using 0.1 M NaOH.
-
Neutralize with an equivalent amount of HCl before analysis.[10]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light.
-
Withdraw aliquots at time points and analyze directly.
-
-
Thermal Degradation:
-
Solid State: Store the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.
-
Solution State: Prepare a solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 60°C.
-
-
Photostability:
-
Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
A dark control sample wrapped in aluminum foil must be stored under the same conditions.
-
Hypothetical Degradation Pathways
Based on the chemical structure, several degradation pathways are plausible. The amine group could be susceptible to oxidation, while the pyrazole ring itself is generally stable but can undergo oxidative cleavage under harsh conditions. The stability-indicating method coupled with mass spectrometry (LC-MS) would be required for definitive structural elucidation of any observed degradants.
Caption: Hypothetical Degradation Pathways for the Compound.
Data Presentation: Stability Summary
Results from the study should be tabulated to provide a clear overview of the compound's liabilities.
| Stress Condition | Reagent/Parameters | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Report Value | Calculate | Report Value |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Report Value | Calculate | Report Value |
| Oxidation | 3% H₂O₂, RT | 8 | Report Value | Calculate | Report Value |
| Thermal (Solid) | 80°C | 72 | Report Value | Calculate | Report Value |
| Photolytic | ICH Q1B | - | Report Value | Calculate | Report Value |
Conclusion and Forward Look
This technical guide provides a comprehensive, actionable framework for determining the essential solubility and stability profiles of this compound. While specific experimental data for this molecule is not yet in the public domain, the protocols detailed herein represent the industry-standard approach for generating this critical information.
A thorough execution of these studies will yield a dataset that:
-
Informs pH selection for aqueous formulations and biological assays.
-
Guides the choice of vehicles for preclinical toxicology studies.
-
Identifies potential liabilities (e.g., sensitivity to oxidation or high pH) that must be addressed during formulation development.
-
Provides a validated analytical method that will be the cornerstone of future quality control and stability monitoring programs.
By systematically applying these methodologies, researchers can confidently characterize this compound, mitigating risks and accelerating its potential journey from a promising molecule to a valuable therapeutic agent.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Prajapati, D., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 119-127. Retrieved from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 233. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Kumar, A., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(11), 312-320. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]
-
Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 168-177. Retrieved from [Link]
-
Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives.... Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem Compound Database. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. studylib.net [studylib.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijcpa.in [ijcpa.in]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. journals.najah.edu [journals.najah.edu]
review of 5-aminopyrazole synthesis methods
An In-depth Technical Guide for the Synthesis of 5-Aminopyrazoles: Core Methodologies and Mechanistic Insights
Authored by a Senior Application Scientist
Foreword: The Enduring Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a privileged scaffold in modern medicinal chemistry and drug development. Its remarkable versatility arises from its unique electronic properties and the presence of multiple nucleophilic sites (1-NH, 5-NH2, and 4-CH), which allow for extensive functionalization and the construction of complex fused heterocyclic systems.[1][2][3] These derivatives have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and antimicrobials.[4][5] Notable drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sildenafil (Viagra) feature a pyrazole or a fused pyrazole core, underscoring the scaffold's therapeutic importance.[3][5]
This guide provides an in-depth review of the principal synthetic routes to 5-aminopyrazoles, moving beyond mere procedural lists to explain the underlying causality behind experimental choices. We will dissect the most reliable and versatile methods, offer detailed experimental protocols, and provide mechanistic diagrams to illuminate the reaction pathways.
Part 1: The Cornerstone of 5-Aminopyrazole Synthesis: Condensation of β-Ketonitriles with Hydrazines
The most robust and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile (a compound with a ketone and a nitrile group separated by a methylene) and a hydrazine derivative.[4][6] This method's popularity stems from its operational simplicity, the ready availability of starting materials, and its tolerance for a wide range of functional groups, making it highly adaptable for creating diverse chemical libraries.
The Underlying Mechanism: A Tale of Two Nucleophiles
The reaction proceeds via a well-established two-step sequence involving hydrazone formation followed by intramolecular cyclization. The causality is clear: the hydrazine molecule possesses two nitrogen atoms with distinct nucleophilicities.
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine first attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is a classic condensation reaction, which, after the elimination of a water molecule, yields a stable hydrazone intermediate. While often transient, these hydrazones can sometimes be isolated, particularly when using substituted hydrazines like 2,4-dinitrophenylhydrazine.[4][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an internal nucleophile, attacking the carbon of the nitrile group. This 5-exo-dig cyclization is thermodynamically favorable and results in the formation of the five-membered pyrazole ring. A final tautomerization step yields the aromatic 5-aminopyrazole.[4][6]
The entire workflow is a self-validating system; the specific arrangement of the keto and nitrile groups in the starting material preordains the formation of the 5-aminopyrazole ring upon reaction with the N-N bond of hydrazine.
Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine
This protocol is a representative example of the β-ketonitrile condensation method.
Materials:
-
Benzoylacetonitrile (β-ketonitrile)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting 3-phenyl-1H-pyrazol-5-amine can be further purified by recrystallization if necessary.
Comparative Data
The versatility of this method is evident in the wide range of substrates that can be used.
| R¹ Group (on Ketonitrile) | R² Group (on Ketonitrile) | Hydrazine | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl | H | Hydrazine Hydrate | Ethanol | Reflux | High | [4] |
| CF₃ | Benzyl | 2-Hydrazino-4-methylquinoline | Ethanol | Reflux | Good | [6] |
| Methyl | H | Phenylhydrazine | Acetic Acid | 100 | 70-80 | |
| Aryl | H | Heteroarylhydrazines | Ethanol | Reflux | Varies | [4] |
Part 2: Alternative Pathways to the 5-Aminopyrazole Core
While the β-ketonitrile route is dominant, other methods offer unique advantages, particularly for accessing specific substitution patterns or for use in combinatorial chemistry.
Condensation of α,β-Unsaturated Nitriles and Malononitrile Derivatives
A second major strategy involves the reaction of hydrazines with nitrile-containing compounds that possess a leaving group at the β-position, such as ethoxymethylenemalononitrile or ketene N,S-acetals.[1]
Mechanistic Rationale: This pathway begins with a nucleophilic attack (Michael addition) of the hydrazine onto the electron-deficient double bond of the substrate. This is followed by an intramolecular cyclization onto one of the nitrile groups. The final step involves the elimination of the leaving group (e.g., ethoxy, thiomethyl) to afford the aromatic 5-aminopyrazole. This approach is particularly useful for synthesizing 4-cyano-5-aminopyrazoles.
Caption: Synthesis of 5-aminopyrazoles from α,β-unsaturated nitriles.
Synthesis from β-Cyanoethylhydrazine (Thorpe-Ziegler Cyclization)
An elegant and convenient synthesis of the parent 3(5)-aminopyrazole utilizes readily available starting materials: acrylonitrile and hydrazine.[7]
Workflow Rationale:
-
Formation of β-Cyanoethylhydrazine: Acrylonitrile undergoes a Michael addition with hydrazine to form β-cyanoethylhydrazine. This step is typically high-yielding.[7]
-
Intramolecular Cyclization: The β-cyanoethylhydrazine is then treated with a base or acid, which catalyzes an intramolecular Thorpe-Ziegler type cyclization. The terminal amino group attacks the nitrile carbon, forming a cyclic imine intermediate (a pyrazoline derivative).
-
Aromatization: The intermediate subsequently aromatizes to yield 3(5)-aminopyrazole.[7]
This method is highly efficient for producing the unsubstituted parent compound.
Solid-Phase Synthesis
For applications in high-throughput screening and combinatorial chemistry, solid-phase synthesis offers significant advantages in purification and automation. In a typical approach, a β-ketonitrile or a related precursor is tethered to a solid support (resin). The reaction with hydrazine is carried out, and after the 5-aminopyrazole is formed on the resin, it is cleaved from the support in the final step.[4][6] This avoids the use of troublesome β-ketonitrile intermediates in solution and simplifies the isolation of the final product library.[6]
Part 3: Field-Proven Experimental Protocol: Synthesis of 3(5)-Aminopyrazole
This robust protocol, adapted from Organic Syntheses, exemplifies the Thorpe-Ziegler approach and is a testament to a self-validating and scalable method.[7]
Step A: Preparation of β-Cyanoethylhydrazine
-
Setup: In a 2-L two-necked flask fitted with a thermometer and a pressure-equalizing funnel, place 72% aqueous hydrazine hydrate (6.00 moles).
-
Addition: Gradually add acrylonitrile (6.00 moles) over 2 hours with stirring. Maintain the internal temperature at 30–35 °C using occasional cooling.
-
Workup: Remove water by distillation at reduced pressure (40 mm Hg, bath temp 45–50 °C) to yield crude β-cyanoethylhydrazine, which is suitable for the next step.
Step B: Cyclization to 3-Amino-3-pyrazoline sulfate
-
Setup: In a 2-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 95% sulfuric acid (3.0 moles).
-
Dilution: Add absolute ethanol (450 mL) dropwise, maintaining the temperature at 35 °C with cooling.
-
Reaction: Add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 mL) with vigorous stirring over 1-2 minutes. The temperature will spontaneously rise to 88–90 °C. Maintain this for 3 minutes until crystallization begins.[7]
-
Crystallization: Gradually cool the mixture to 25 °C over one hour, then let it stand at room temperature for 15–20 hours.[7]
-
Isolation: Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80 °C.
Step C: Formation of 3(5)-Aminopyrazole
-
Setup: In a 1-L flask, dissolve the 3-imino-1-(p-tolylsulfonyl)pyrazolidine (formed from the pyrazoline sulfate in a preceding step not detailed here, see original procedure for full details) in 25% aqueous ammonia.
-
Reaction: Heat the solution on a steam bath for 15 minutes.
-
Extraction: Cool the solution and extract it multiple times with chloroform.
-
Isolation: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 3(5)-aminopyrazole as an oil that crystallizes on cooling.[7]
Conclusion
The synthesis of 5-aminopyrazoles is a well-established field with several reliable and versatile methodologies. The condensation of β-ketonitriles with hydrazines remains the preeminent strategy due to its broad substrate scope and operational simplicity. However, alternative routes utilizing α,β-unsaturated nitriles or the Thorpe-Ziegler cyclization provide powerful solutions for accessing specific substitution patterns or the unsubstituted parent heterocycle. The continued development of these methods, including solid-phase adaptations, ensures that the 5-aminopyrazole scaffold will remain a cornerstone of innovation for researchers, scientists, and drug development professionals.
References
-
Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259–279. [Link]
-
Dorn, H., & Zubek, A. (1973). 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39. [Link]
-
Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]
-
Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22. [Link]
-
Abdelgawad, M. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Al-zaydi, K. M. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, R., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
-
Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]
-
Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
molecular weight and formula of 4-(4-methylphenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to 4-(4-methylphenyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved therapeutics.[1][2] Among its derivatives, 5-aminopyrazoles represent a particularly versatile class of compounds, serving as crucial building blocks for molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, a representative member of the 4-aryl-5-aminopyrazole family. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established methodologies, predict its spectroscopic signature, and explore its significant potential in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
Nitrogen-containing heterocycles are foundational to the development of novel pharmaceuticals.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is particularly noteworthy for its chemical stability and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[1]
The 5-aminopyrazole (5AP) chemotype is of special interest.[3] The free amino group at the C5 position is a key pharmacophoric feature, acting as a potent hydrogen bond donor and acceptor. It also serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of fused heterocyclic systems (e.g., pyrazolopyrimidines) or the attachment of various side chains to fine-tune a compound's activity, selectivity, and pharmacokinetic profile.[1][2] The substitution at the C4 position with an aryl group, such as the 4-methylphenyl (p-tolyl) moiety in the title compound, is a common strategy to modulate lipophilicity and introduce potential for specific π-π interactions within protein binding pockets. This strategic functionalization makes this compound a valuable probe and an exemplary platform for drug design.
Physicochemical and Structural Properties
The fundamental properties of this compound are derived from its unique molecular architecture. While a specific CAS Number for this particular regioisomer is not prominently listed in major chemical databases, its properties can be reliably determined from its structure and comparison with closely related analogs like 4-phenyl-1H-pyrazol-5-amine (CAS: 5591-70-8).[5]
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁N₃ | Calculated |
| Molecular Weight | 173.22 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Predicted) | Analog Comparison |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2)N | Structure-based |
| InChI Key | (Predicted) | Structure-based |
| Hydrogen Bond Donors | 2 (one -NH₂ group, one ring -NH) | Calculated |
| Hydrogen Bond Acceptors | 2 (one ring =N-, one -NH₂) | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and robust method involving the cyclocondensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic precursor.[6][7]
Proposed Synthetic Route
A reliable route to synthesize this compound involves the reaction of 2-(4-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
-
Reaction Setup: To a solution of 2-(4-methylphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude solid with cold diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following data are predicted based on the known structure and published data for analogous compounds.[8][9][10][11]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (s, 1H, pyrazole NH ). The chemical shift can be broad and is exchangeable with D₂O.
-
δ ~7.5-7.6 ppm (s, 1H, pyrazole C3-H ).
-
δ ~7.2-7.3 ppm (d, J ≈ 8 Hz, 2H, Ar-H ). Protons ortho to the pyrazole ring.
-
δ ~7.1-7.2 ppm (d, J ≈ 8 Hz, 2H, Ar-H ). Protons meta to the pyrazole ring.
-
δ ~5.0-5.5 ppm (s, 2H, -NH₂ ). Broad singlet, exchangeable with D₂O.
-
δ ~2.3 ppm (s, 3H, Ar-CH₃ ).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150 ppm (Pyrazole C 5-NH₂).
-
δ ~135-140 ppm (Aromatic quaternary carbons and Pyrazole C 3).
-
δ ~129-130 ppm (Aromatic C H).
-
δ ~125-128 ppm (Aromatic C H).
-
δ ~105-110 ppm (Pyrazole C 4).
-
δ ~21 ppm (Ar-C H₃).
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching for NH and NH₂).
-
3100-3000 (Aromatic C-H stretching).
-
2950-2850 (Aliphatic C-H stretching).
-
~1620 (N-H scissoring).
-
~1580, 1500 (C=C and C=N ring stretching).
-
-
Mass Spectrometry (EI):
-
m/z (%): 173 ([M]⁺, 100), corresponding to the molecular ion.
-
Applications in Drug Development
The this compound scaffold is a highly attractive starting point for the development of new therapeutic agents due to its inherent biological relevance and synthetic tractability.
Role as a Pharmacophore
This molecule contains multiple features that can be recognized by biological targets:
-
Hydrogen Bonding: The 5-amino group and the pyrazole NH are potent hydrogen bond donors, while the pyrazole N2 atom is a hydrogen bond acceptor. These are critical for anchoring the molecule in an active site.
-
Aromatic/Hydrophobic Interactions: The p-tolyl group provides a well-defined hydrophobic region capable of engaging in van der Waals forces and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
-
Synthetic Versatility: The 5-amino group is a key point for diversification. It can be acylated, alkylated, or used as a nucleophile to build more complex, fused ring systems, enabling the exploration of a vast chemical space.[1][12]
Many 5-aminopyrazole derivatives have been investigated as potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3] The recently approved Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib, features a 5-aminopyrazole core, underscoring the clinical significance of this scaffold.[3]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
using 4-(4-methylphenyl)-1H-pyrazol-5-amine in kinase inhibitor screening
An Application Guide for Kinase Inhibitor Screening: Utilizing 4-(4-methylphenyl)-1H-pyrazol-5-amine
Introduction: The Strategic Pursuit of Kinase Inhibitors
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine. Their dysregulation is a causal factor in numerous diseases, most notably cancer.[1] Consequently, the development of small molecule protein kinase inhibitors (PKIs) has become a central focus of pharmaceutical research.[2]
Within the medicinal chemist's toolkit, certain molecular frameworks have earned the designation of "privileged scaffolds" for their proven success in yielding potent and selective inhibitors. The pyrazole ring is a quintessential example of such a scaffold.[3][4] Its synthetic accessibility and, crucially, its ability to mimic the adenine ring of ATP allow it to form key hydrogen bond interactions with the kinase hinge region—the conserved backbone that anchors ATP in the active site.[5] The 5-amino-pyrazole moiety, in particular, is a highly effective hinge-binder.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of a promising, yet uncharacterized, pyrazole-containing compound: This compound . We will treat this molecule as a foundational fragment or lead compound, outlining a strategic, multi-tiered screening cascade designed to characterize its inhibitory potential, determine its selectivity, and validate its activity in a cellular context. This guide emphasizes not just the "how" but the "why" behind each experimental choice, providing a self-validating framework for robust kinase inhibitor discovery.
Section 1: The Kinase Screening Cascade: A Strategic Overview
A successful kinase inhibitor screening campaign is not a single experiment but a logical progression of assays. The goal is to efficiently identify potent and selective inhibitors while systematically weeding out compounds with undesirable properties. Our proposed workflow begins with a broad, high-throughput biochemical screen, progresses to more targeted secondary and cellular assays for hit validation, and culminates in comprehensive selectivity profiling.
Caption: A multi-phase workflow for kinase inhibitor discovery.
Section 2: Primary Screening - The In Vitro Biochemical Assay
The first step is to determine if this compound directly inhibits the catalytic activity of a kinase of interest. An in vitro biochemical assay, using purified recombinant kinase, is the ideal starting point because it is a direct, controlled measurement free from the complexities of a cellular environment, such as membrane permeability and metabolic degradation.[6]
We will describe a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction.[7]
Protocol 2.1: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is designed for a 96- or 384-well plate format, making it suitable for high-throughput screening.
Rationale for Key Parameters:
-
ATP Concentration: The concentration of ATP is critical. For initial screening, using the apparent ATP Km (the concentration of ATP at which the enzyme reaches half-maximal velocity) is recommended.[8] This ensures a competitive inhibitor provides a robust signal. Cellular ATP levels are much higher, and re-testing potent hits at high ATP concentrations (e.g., 1 mM) is crucial later to assess their potential for cellular efficacy.[9]
-
Enzyme Concentration: The amount of kinase should be optimized to produce a robust signal within the linear range of the assay, typically aiming for 10-30% conversion of ATP to ADP during the reaction time.[7]
-
Controls: Including proper controls is essential for data validation.
-
"No Enzyme" Control: Measures background signal.
-
"No Inhibitor" (DMSO Vehicle) Control: Represents 100% kinase activity (0% inhibition).
-
"Known Inhibitor" Control: A positive control to validate assay performance.
-
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For an initial single-point screen, create a working solution that, when added to the assay, results in a final concentration of 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[10]
-
-
Kinase Reaction Setup (per well):
-
In a white, opaque microplate, add 5 µL of kinase reaction buffer (containing buffer salts, MgCl₂, and any required cofactors).
-
Add 2.5 µL of the test compound solution or control (DMSO for 0% inhibition, known inhibitor for positive control).
-
Add 2.5 µL of a solution containing the kinase and its specific peptide or protein substrate. Mix gently.
-
To initiate the reaction, add 2.5 µL of ATP solution (prepared at a concentration to achieve the desired final concentration, e.g., apparent ATP-Km).
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP amount.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal (Relative Light Units, RLU) is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Section 3: Data Analysis, Hit Confirmation, and Potency Determination
A "hit" from the primary screen is a compound that shows significant inhibition at a single concentration. The next logical step is to confirm this activity and determine its potency by generating a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
Calculating Percent Inhibition
For each compound concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
Where:
-
RLU_compound is the signal from the well with the test compound.
-
RLU_no_enzyme is the background signal.
-
RLU_DMSO is the signal from the 100% activity control.
Protocol 3.2: IC50 Determination
-
Serial Dilution: Prepare a serial dilution series of this compound, typically in 10-point, half-log steps (e.g., from 100 µM down to 1 nM).
-
Assay Performance: Run the biochemical assay as described in Protocol 2.1 with each concentration of the inhibitor.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[12]
-
Data Presentation:
The results should be summarized in a clear, tabular format.
| Kinase Target | Test Compound | IC50 (nM) |
| Kinase X | This compound | 85 |
| Kinase X | Staurosporine (Control) | 5 |
| Kinase Y | This compound | 1,250 |
| Kinase Z | This compound | >10,000 |
Section 4: Secondary Screening - Validating Hits in a Cellular Context
A potent inhibitor in a biochemical assay is a promising start, but it is not yet a drug candidate.[6] Cellular assays are essential to determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce a functional downstream effect.[13][14]
Case Study: Targeting the BCR-ABL Oncoprotein
The pyrazole scaffold is a key component of several approved inhibitors targeting the Bcr-Abl kinase, the driver of Chronic Myeloid Leukemia (CML).[4] We will use the Bcr-Abl-positive K562 cell line as a model system to outline a cellular validation protocol.
Caption: Simplified BCR-ABL signaling pathway.[15][16][17]
Protocol 4.1: Cellular Phospho-CRKL Assay in K562 Cells
CRKL is a direct substrate of Bcr-Abl, and its phosphorylation status is a reliable biomarker of Bcr-Abl activity in cells.[16] This protocol uses an ELISA-based method to quantify phospho-CRKL levels.
-
Cell Culture and Plating:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Plate cells in a 96-well culture plate at a density of 1 x 10^5 cells/well and allow them to attach or acclimate overnight.
-
-
Compound Treatment:
-
Treat cells with a dose-response series of this compound (and controls) for 2-4 hours.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Aspirate the media and lyse the cells in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
ELISA for Phospho-CRKL:
-
Use a sandwich ELISA kit specific for phospho-CRKL.
-
Coat a high-binding ELISA plate with a capture antibody that binds total CRKL.
-
Add cell lysates to the wells and incubate to allow CRKL to bind.
-
Wash the wells to remove unbound cellular components.
-
Add a detection antibody that specifically recognizes the phosphorylated form of CRKL. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash away the unbound detection antibody.
-
Add an HRP substrate (e.g., TMB). The enzyme will convert the substrate, producing a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated CRKL.
-
-
Data Analysis:
-
Normalize the phospho-CRKL signal to the total protein concentration in each lysate.
-
Calculate the % inhibition of CRKL phosphorylation relative to the DMSO-treated control.
-
Plot the dose-response curve and determine the cellular IC50. A potent compound will have a cellular IC50 that is reasonably close (typically within 10-fold) to its biochemical IC50.
-
Section 5: The Critical Importance of Selectivity Profiling
Most kinase inhibitors are not perfectly specific for a single target due to the high conservation of the ATP-binding site across the human kinome.[18] Inhibiting unintended "off-target" kinases can lead to toxicity or unexpected side effects. Therefore, assessing the selectivity of a hit compound is a mandatory step.[19] This is done by screening the compound against a large panel of diverse kinases.[20][21]
Caption: Conceptual diagram of kinase selectivity profiling.
Methodology:
Selectivity profiling is typically outsourced to specialized contract research organizations (CROs) that maintain large panels of hundreds of kinases.[8] The process involves:
-
Panel Selection: Choose a panel that represents a broad sampling of the human kinome.
-
Screening: The compound is tested, often at two concentrations (e.g., 100 nM and 1,000 nM), against the entire panel using a standardized biochemical assay format (commonly radiometric).[8]
-
Follow-up: For any kinases that show significant inhibition (>50-75%) in the initial screen, a full IC50 determination is performed.
-
Selectivity Score: The data can be used to calculate a selectivity score, which quantifies the compound's specificity. A simple metric is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A highly selective compound will have a ratio >>10 for most other kinases.[11]
Conclusion
The journey from a promising molecular scaffold to a validated kinase inhibitor lead is a systematic process of empirical testing and data-driven decision-making. This compound, by virtue of its privileged 5-amino-pyrazole core, represents an excellent starting point for such a journey. The integrated screening cascade detailed in these application notes—from high-throughput biochemical assays to cellular validation and comprehensive selectivity profiling—provides a robust framework for characterizing its potential. By diligently following these protocols and, more importantly, understanding the scientific rationale behind them, researchers can effectively and efficiently advance their kinase inhibitor discovery programs.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Molecular pathways: BCR-ABL. PubMed. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Signaling pathways activated by BCR-ABL. ResearchGate. [Link]
-
Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]
-
Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research - AACR Journals. [Link]
-
Signal Transduction by Vascular Endothelial Growth Factor Receptors. PMC - NIH. [Link]
-
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. [Link]
-
VEGF Signaling Pathway. Cusabio. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]
-
Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Src signaling pathways and function. ResearchGate. [Link]
-
VEGF signaling pathway. Proteopedia, life in 3D. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
IC50. Grokipedia. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
-
CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Kinome Profiling. PMC - PubMed Central. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. CDI Labs. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. grokipedia.com [grokipedia.com]
- 12. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 13. inits.at [inits.at]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
protocol for functionalizing the amine group of 4-(4-methylphenyl)-1H-pyrazol-5-amine
An Application Guide to the Strategic Functionalization of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives form the core of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The 5-aminopyrazole motif, in particular, serves as a highly versatile synthetic building block, enabling the construction of diverse molecular libraries for drug discovery and development.[4][5]
This guide provides detailed protocols and expert insights for the chemical modification of a specific, high-value starting material: This compound . The primary exocyclic amine group at the C5 position is a prime target for functionalization, allowing for the introduction of a wide array of chemical moieties to modulate the molecule's physicochemical and biological properties. We will explore three fundamental and powerful transformations: acylation, sulfonylation, and reductive amination.
Understanding the Reactivity of the 5-Aminopyrazole Core
The synthetic utility of this compound stems from the nucleophilic character of its exocyclic primary amine (-NH₂). This group readily reacts with electrophiles. However, a critical consideration is the potential for competing reactions at the pyrazole ring's nitrogen atoms. While the exocyclic amine is generally the more reactive nucleophile, acylation at the ring nitrogen can sometimes occur, particularly under harsh conditions or with highly reactive acylating agents.[6] The protocols detailed herein are optimized for chemoselectivity at the desired C5-amine position.
Protocol 1: Acylation for Amide Bond Formation
Principle & Rationale: Acylation is one of the most robust methods for functionalizing a primary amine, forming a stable amide bond. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups. The protocol below utilizes an acyl chloride as the electrophile. An organic base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride.
Experimental Protocol: Synthesis of N-(4-(4-methylphenyl)-1H-pyrazol-5-yl)acetamide
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 173.22 | 1.0 | 1.0 | 173 mg |
| Acetyl Chloride | 78.50 | 1.1 | 1.1 | 86 mg (78 µL) |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.2 | 121 mg (167 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Workflow Visualization:
Protocol 2: Sulfonylation for Sulfonamide Bond Formation
Principle & Rationale: The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as this functional group is a key pharmacophore in many antibacterial and diuretic drugs. The reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, a non-nucleophilic base like pyridine is used to neutralize the HCl generated during the reaction. Pyridine can also serve as the solvent and catalyst for this transformation.
Experimental Protocol: Synthesis of N-(4-(4-methylphenyl)-1H-pyrazol-5-yl)benzenesulfonamide
-
Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Electrophile Addition: Cool the solution to 0 °C. Add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (12-16 hours).
-
Workup:
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the collected solid or the combined organic extracts with 1M HCl to remove excess pyridine, followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 173.22 | 1.0 | 1.0 | 173 mg |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | 1.1 | 194 mg |
| Anhydrous Pyridine | 79.10 | - | - | 5 mL |
Workflow Visualization:
Protocol 3: Reductive Amination for N-Alkylation
Principle & Rationale: Reductive amination is a superior method for the controlled N-alkylation of amines compared to direct alkylation with alkyl halides, which often leads to over-alkylation.[7] This one-pot procedure first involves the formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone).[8][9] This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[10] STAB is particularly effective because it is less reactive towards the starting carbonyl compound, reducing the iminium ion preferentially as it forms.[7]
Experimental Protocol: Synthesis of N-benzyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
-
Preparation: Combine this compound (1.0 eq) and benzaldehyde (1.1 eq) in a round-bottom flask containing 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation Catalyst (Optional but Recommended): Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Workup:
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
-
Purification: Filter, concentrate the solvent, and purify the residue by flash column chromatography to afford the desired secondary amine.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 173.22 | 1.0 | 1.0 | 173 mg |
| Benzaldehyde | 106.12 | 1.1 | 1.1 | 117 mg (112 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | - | 10 mL |
Workflow Visualization:
Characterization of Functionalized Products
Successful functionalization should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the protons and carbons adjacent to the newly formed bond, as well as the appearance of new signals from the added moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the synthesized product, verifying its elemental composition.
-
Infrared (IR) Spectroscopy: Will show the appearance of characteristic absorption bands, such as the C=O stretch for amides (~1650 cm⁻¹) or the S=O stretches for sulfonamides (~1350 and 1160 cm⁻¹).
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 5). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023, May 30). NIH. Retrieved January 17, 2026, from [Link]
-
4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017, August 30). NIH. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF. (2022, December 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Asymmetric Allylic Alkylation of Pyrazol-5-ones with Allylic Alcohols: The Role of the Chiral Phosphoric Acid in C–O Bond Cleavage and Stereocontrol | Journal of the American Chemical Society. (2013, June 3). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. First described by Ludwig Knorr in 1883, its unique physicochemical properties have propelled its derivatives to the forefront of drug discovery, leading to a multitude of FDA-approved therapeutics.[1][2][3] The pyrazole ring's ability to serve as a versatile template for molecular design, offering a combination of hydrogen bond donors and acceptors, and its metabolic stability, have made it a cornerstone in the development of treatments for a wide array of human diseases.[4][5] Pyrazole-containing drugs have demonstrated remarkable success in treating conditions ranging from inflammatory disorders and cancer to infectious diseases.[3][6][7] This guide provides an in-depth exploration of the application of pyrazole compounds in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
I. Pyrazole Derivatives as Potent Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, and pyrazole derivatives have been central to this success.[8][9] The most prominent example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for prostaglandin synthesis at sites of inflammation.[10][11] This selectivity spares the constitutively expressed COX-1 enzyme, which plays a crucial role in gastrointestinal protection, thereby reducing the gastric side effects associated with non-selective NSAIDs.[9][12]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of pyrazole-based COX-2 inhibitors stem from their ability to block the production of prostaglandins, key mediators of pain and inflammation.[11][13] The chemical structure of these compounds allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while their bulkier side chains sterically hinder their entry into the narrower active site of COX-1.[9][12]
Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.
Protocol 1: Synthesis of a Celecoxib Analog via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][13] This protocol details the synthesis of a celecoxib analog.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
(4-sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops) to the reaction mixture. The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure celecoxib analog.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric method to determine the inhibitory activity and selectivity of synthesized pyrazole compounds against COX-1 and COX-2 enzymes.[14][15]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and controls in DMSO. Prepare working solutions of enzymes, arachidonic acid, TMPD, and hematin in Tris-HCl buffer as per the manufacturer's instructions.[14]
-
Assay Setup: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound at various concentrations (or DMSO for the control wells). Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Measurement: Immediately measure the increase in absorbance at 590 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
II. Pyrazoles in Oncology: Targeting Kinases and Beyond
The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, particularly kinase inhibitors.[16][17] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[18] Pyrazole derivatives have been successfully designed to target various kinases, including epidermal growth factor receptor (EGFR), Aurora kinases, and Bruton's tyrosine kinase (BTK).[4][17][19]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrazole-based anticancer agents function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.[19] This disruption of signaling pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[13][16]
Caption: Pyrazole compounds inhibiting kinase signaling pathways in cancer cells.
Protocol 3: Synthesis of a 3,5-Diaryl-1H-pyrazole Anticancer Candidate
This protocol describes a common method for synthesizing 3,5-diaryl-1H-pyrazoles, a class of compounds frequently investigated for their anticancer properties.[12]
Materials:
-
A substituted chalcone (1,3-diaryl-2-propen-1-one)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into crushed ice. The solid product will precipitate out.
-
Isolation and Purification: Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.
Protocol 4: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)[10]
-
Complete cell culture medium
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Table 1: Representative Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 10b | Not specified | MCF-7 (Breast) | < 0.1 | [10] |
| Compound 24e | Not specified | PC-3 (Prostate) | 4.2 | [10] |
| Afuresertib | Akt1 kinase inhibitor | HCT116 (Colon) | 0.95 | [1] |
| Compound 6 | Aurora A/B kinase inhibitor | SW620 (Colon) | 0.35 | [1] |
| Compound 9e | Not specified | PACA2 (Pancreatic) | 27.6 | [20] |
| Compound 7d | Not specified | MCF-7 (Breast) | 42.6 | [20] |
III. Pyrazole Compounds in the Fight Against Microbial Infections
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[21][22] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties, making them a promising scaffold for the development of new anti-infective drugs.[21][23]
Mechanism of Action: Diverse and Evolving
The antimicrobial mechanisms of pyrazole compounds are diverse and not as fully elucidated as their anti-inflammatory and anticancer actions. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, while others may disrupt cell membrane integrity or other vital metabolic pathways.[22]
Protocol 5: Synthesis of a Pyrazole-Thiazole Hybrid Antimicrobial Agent
Hybrid molecules that combine two or more pharmacophores are a promising strategy in drug discovery. This protocol outlines a general approach for synthesizing a pyrazole-thiazole hybrid.
Materials:
-
A pyrazole derivative with a reactive functional group (e.g., an aldehyde or a ketone)
-
A thiazole derivative with a complementary reactive group (e.g., an amine)
-
Appropriate solvent and catalyst
-
Standard laboratory equipment for synthesis and purification
Procedure:
-
Condensation Reaction: React the pyrazole derivative with the thiazole derivative in a suitable solvent, often with a catalyst and under reflux, to form a Schiff base or other linkage.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as precipitation, filtration, and recrystallization or column chromatography.
Protocol 6: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test pyrazole compounds
-
Standard antimicrobial drug as a positive control
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | 1 | [22] |
| Thiazolo-pyrazole derivatives | MRSA | 4 | [22] |
| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | < 1 | [22] |
| Compound 3 | Escherichia coli | 0.25 | [25] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [25] |
| Compound 2 | Aspergillus niger | 1 | [25] |
IV. Structure-Activity Relationship (SAR) and Future Directions
The therapeutic potential of pyrazole compounds is intimately linked to the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. For instance, in the case of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective activity.[20][26]
The future of pyrazole-based drug discovery lies in the continued exploration of novel derivatives through innovative synthetic strategies, including multicomponent reactions and green chemistry approaches.[14][27] Furthermore, the integration of computational modeling and high-throughput screening will accelerate the identification of new lead compounds with improved therapeutic profiles. The versatility of the pyrazole scaffold ensures its continued prominence in medicinal chemistry for years to come.
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]
-
Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - OUCI. [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC - PubMed Central. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
[PDF] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | Semantic Scholar. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018) - ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. [Link]
- US7919633B2 - Process for preparation of celecoxib - Google P
-
Evaluation of Anti-inflammatory activity by Rat Paw Edema method - YouTube. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 22. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. connectjournals.com [connectjournals.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Testing the Anti-inflammatory Effects of Pyrazole Derivatives
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system to combat infection and facilitate tissue repair. This [1]complex cascade involves a symphony of cellular and molecular mediators, including prostaglandins, cytokines (e.g., TNF-α, IL-6), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While[1] acute inflammation is a protective response, chronic inflammation underpins a multitude of debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
For [2]decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Howev[1]er, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1 and COX-2 enzymes. This [3][4]has spurred the development of more selective therapeutic agents.
Pyrazole, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Notab[5]ly, pyrazole derivatives have shown remarkable anti-inflammatory potential. The b[2]lockbuster drug Celecoxib, a selective COX-2 inhibitor, features a diaryl-substituted pyrazole core and exemplifies the therapeutic success of this chemical class. The a[6][7]nti-inflammatory mechanism of many pyrazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme, which is upregulated during inflammation, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of the constitutively expressed COX-1. Beyon[4][8]d COX-2 inhibition, some pyrazole derivatives also modulate other key inflammatory pathways, including the suppression of pro-inflammatory cytokines and inhibition of the NF-κB signaling pathway.
Thes[1][9]e application notes provide a comprehensive and robust experimental framework for researchers, scientists, and drug development professionals to meticulously evaluate the anti-inflammatory properties of novel pyrazole derivatives. The protocols detailed herein offer a systematic progression from initial in vitro screening to conclusive in vivo validation.
Core Mechanistic Pathways in Inflammation
A thorough understanding of the key signaling pathways is paramount for designing and interpreting anti-inflammatory assays. Two of the most critical pathways in this context are the Arachidonic Acid Cascade and the NF-κB Signaling Pathway.
The Arachidonic Acid Cascade and COX-2 Inhibition
The conversion of arachidonic acid into prostaglandins is a pivotal step in the inflammatory response. This [10]process is catalyzed by the cyclooxygenase (COX) enzymes. COX-1[11] is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced by inflammatory stimuli. Pyraz[10][12]ole derivatives, particularly those with a diaryl substitution pattern like Celecoxib, are often designed to selectively inhibit COX-2, thereby mitigating inflammation with a reduced risk of gastrointestinal side effects.
Caption: Arachidonic Acid Cascade and COX-2 Inhibition by Pyrazole Derivatives.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The c[9][13]anonical NF-κB pathway is activated by inflammatory stimuli like lipopolysaccharide (LPS), leading to the transcription of genes that drive the inflammatory response. The a[14][15]bility of pyrazole derivatives to inhibit NF-κB activation represents a significant, potentially COX-independent, anti-inflammatory mechanism.
Caption: Inhibition of the NF-κB Signaling Pathway by Pyrazole Derivatives.
Experimental Workflow: A Stepwise Approach to Evaluation
A logical and sequential experimental workflow is critical for the efficient and effective evaluation of novel pyrazole derivatives. This workflow progresses from broad initial screenings to more specific mechanistic studies and finally to in vivo validation.
Caption: Stepwise Experimental Workflow for Evaluating Pyrazole Derivatives.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening of pyrazole derivatives, providing crucial insights into their potency and mechanism of action in a controlled cellular or acellular environment.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of pyrazole derivatives against the two COX isoforms.
Ob[16][17]jective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Ma[18]terials:
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
96-well microplate reader
Procedure:
-
Compound Preparation: Dissolve pyrazole derivatives and reference compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the diluted test compounds or reference drugs to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, add a colorimetric substrate that reacts with the prostaglandin product. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Ex[17]pected Outcome & Interpretation: A table summarizing the IC50 values for COX-1 and COX-2, along with the calculated Selectivity Index (SI), will be generated. A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic for reducing gastrointestinal side effects.
| Co[17]mpound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Test Compound A | >100 | 0.5 | >200 |
| Test Compound B | 15 | 1.2 | 12.5 |
| Celecoxib | 15 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This cell-based assay assesses the ability of pyrazole derivatives to suppress the production of key pro-inflammatory cytokines.
Ob[19][20]jective: To measure the effect of test compounds on the secretion of TNF-α and IL-6 from LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives
-
Reference compound: Dexamethasone
-
ELISA kits for mouse TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or XTT)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives or dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A veh[19]icle control group (no LPS) and an LPS-only group should be included.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
[21]Cell Viability Assay: Concurrently, assess the cytotoxicity of the test compounds on RAW 264.7 cells using an MTT or XTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.
Ex[21]pected Outcome & Interpretation: The results will be presented as the concentration of TNF-α and IL-6 (in pg/mL) in the culture medium. A significant reduction in cytokine levels in the presence of the test compound, without a corresponding decrease in cell viability, indicates potent anti-inflammatory activity.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | <10 | <5 | 100 |
| LPS (1 µg/mL) | 3500 ± 250 | 1800 ± 150 | 98 ± 2 |
| LPS + Test Compound A (10 µM) | 800 ± 75 | 450 ± 50 | 97 ± 3 |
| LPS + Dexamethasone (1 µM) | 400 ± 40 | 200 ± 25 | 99 ± 1 |
In Vivo Validation of Anti-inflammatory Effects
Following promising in vitro results, in vivo studies are essential to confirm the anti-inflammatory efficacy of the lead pyrazole derivatives in a whole-organism context.
This is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.
Ob[24][25]jective: To assess the ability of test compounds to reduce acute inflammation in a rodent model.
An[26]imals:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Animals should be acclimatized for at least one week before the experiment.
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Reference drug: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3: Reference drug (Indomethacin) + Carrageenan
-
Groups 4-n: Test pyrazole derivatives (at various doses) + Carrageenan
-
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
[25]Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
[27][28]Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Expected Outcome & Interpretation: The results will be presented as the mean paw volume (in mL) over time and the percentage of edema inhibition. A significant reduction in paw volume and a high percentage of inhibition in the treated groups compared to the carrageenan control group indicate potent anti-inflammatory activity.
| Tr[29]eatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Test Compound A | 20 | 0.41 ± 0.05 | 51.8 |
| Test Compound A | 40 | 0.28 ± 0.03 | 67.1 |
Conclusion
The systematic application of these detailed protocols will enable a comprehensive evaluation of the anti-inflammatory potential of novel pyrazole derivatives. By integrating in vitro mechanistic assays with in vivo efficacy models, researchers can effectively identify and characterize promising lead candidates for further development as next-generation anti-inflammatory therapeutics. The ultimate goal is to develop safer and more effective treatments for the myriad of diseases driven by chronic inflammation.
References
- Vertex AI Search. (2023).
-
National Center for Biotechnology Information. (2023). Celecoxib - StatPearls. [Link]
-
Wikipedia. (2024). Celecoxib. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
-
ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]
-
National Center for Biotechnology Information. (2017). NF-κB signaling in inflammation. [Link]
-
Pediatric Oncall. (2023). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
ClinPGx. (2023). Celecoxib Pathway, Pharmacodynamics. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
-
National Center for Biotechnology Information. (2007). The Nuclear Factor NF-κB Pathway in Inflammation. [Link]
-
Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]
-
CVPharmacology. (2023). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). [Link]
-
ResearchGate. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Frontiers. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
- Impactfactor. (2023).
-
ResearchGate. (2010). The arachidonic acid cascade. [Link]
-
ResearchGate. (2012). The arachidonic acid cascade. The inducible enzyme COX-2 is very.... [Link]
-
Charles River Laboratories. (2023). Carrageenan-Induced Paw Edema Model. [Link]
- Bentham Science Publishers. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
-
Creative Biolabs. (2023). Carrageenan induced Paw Edema Model. [Link]
-
National Center for Biotechnology Information. (2017). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]
-
Slideshare. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]
-
National Center for Biotechnology Information. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
-
National Center for Biotechnology Information. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. [Link]
-
National Center for Biotechnology Information. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. [Link]
- BenchChem. (2025).
- Bentham Science Publishers. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
-
MDPI. (2023). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
- Bentham Science Publishers. (2023).
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]
-
ResearchGate. (2017). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. [Link]
-
ResearchGate. (2023). Some reported pyrazole-containing anti-inflammatory agents. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
-
PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]
-
MDPI. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. [Link]
-
PLOS. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. [Link]
-
National Center for Biotechnology Information. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
-
National Center for Biotechnology Information. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]
-
ResearchGate. (2022). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 21. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 24. researchgate.net [researchgate.net]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. criver.com [criver.com]
- 27. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Note & Protocols for the Quantitative Analysis of 4-(4-methylphenyl)-1H-pyrazol-5-amine in Biological Matrices
An Application Guide for the Bioanalysis of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Abstract: This document provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in biological samples such as plasma and urine. While this specific molecule may be a novel chemical entity, the principles and protocols outlined herein are derived from established methodologies for analogous pyrazole-containing compounds and are grounded in regulatory bioanalytical guidelines. The primary focus is on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized as the industry's gold standard for its superior sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for applications where higher concentrations are expected. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolism studies.
Scientific Rationale and Analytical Strategy
The quantification of novel therapeutic agents in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound, as a pyrazole derivative, belongs to a class of compounds with diverse and significant pharmacological activities.[1][2] Accurate measurement of its concentration over time in preclinical and clinical studies is therefore critical for establishing safety and efficacy.
The primary challenge in bioanalysis is the detection of low analyte concentrations within a highly complex biological matrix. Components such as proteins, salts, lipids, and endogenous metabolites can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or co-eluting with the analyte in chromatography.[3] Therefore, the chosen analytical strategy must prioritize two key aspects:
-
Selective Extraction: A robust sample preparation procedure is required to isolate the analyte from interfering matrix components.
-
Sensitive and Specific Detection: The instrumental analysis must be able to distinguish the analyte from any remaining background noise and quantify it with high precision and accuracy.
LC-MS/MS is the methodology of choice as it excels in both these areas, offering unparalleled selectivity through mass-based separation in addition to chromatographic separation.[3]
Physicochemical Properties and Methodological Implications
While specific experimental data for this compound is not widely published, we can infer its likely properties from its structure and data on similar compounds like 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine (Molecular Weight: 249.31 g/mol ).
-
Structure: this compound
-
Predicted Properties:
-
Molecular Weight: ~187.24 g/mol (based on similar structures[4][5])
-
Polarity: The presence of the amine group and the pyrazole ring suggests moderate polarity. The methylphenyl group adds lipophilicity. This balance is ideal for Reverse-Phase Liquid Chromatography (RPLC).
-
Ionization: The primary amine group (-NH2) is a basic site, readily protonated in an acidic mobile phase. This makes the compound an excellent candidate for positive-ion electrospray ionization (ESI+), which will be the basis for our MS/MS method.
-
These predicted properties guide our initial choice of a C18 reverse-phase column and an acidic mobile phase (e.g., containing formic acid) to ensure analyte retention and efficient ionization.
Primary Methodology: LC-MS/MS for High-Sensitivity Quantification
This section details the protocol for a fully validated LC-MS/MS method, from sample preparation to data analysis, conforming to international standards.[6][7]
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove matrix interferences, concentrate the analyte, and prepare it in a solvent compatible with the LC system.[8] We will detail three common approaches. For novel analytes, Solid-Phase Extraction (SPE) often provides the cleanest extracts and is recommended for a fully validated, robust method.
SPE leverages differential affinity of the analyte and matrix components for a solid sorbent. For our moderately polar, basic compound, a mixed-mode cation exchange SPE cartridge is an excellent starting point.
Caption: Workflow for Solid-Phase Extraction (SPE).
Step-by-Step SPE Protocol:
-
Thaw Samples: Thaw biological samples (plasma, urine) and quality controls (QCs) on ice.
-
Aliquot: Aliquot 100 µL of each sample into a 2 mL polypropylene tube.
-
Spike Internal Standard (IS): Add 10 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte) to all samples except the blank matrix.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This acidifies the sample to ensure the analyte is charged for retention on the cation exchange sorbent.
-
Condition SPE Plate: Place a mixed-mode cation exchange SPE plate on a vacuum manifold. Condition the wells with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load Sample: Load the pre-treated sample mixture onto the SPE plate. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Wash 1: Wash the sorbent with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Wash the sorbent with 1 mL of methanol to remove lipophilic interferences.
-
Elute: Place a clean collection plate inside the manifold. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.
-
Aliquot 100 µL of plasma into a tube.
-
Add 10 µL of IS.
-
Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is effective for precipitating proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate and reconstitute as in the SPE protocol, or perform a direct injection if sensitivity allows.
-
Aliquot 100 µL of plasma into a tube.
-
Add 10 µL of IS.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to neutralize the analyte for extraction into an organic solvent.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as in the SPE protocol.
LC-MS/MS Instrumental Method
The following are robust starting conditions that should be optimized for the specific instrument.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | ||
| Column | C18, ≤ 2.1 mm ID, < 3 µm particle size | Standard for reverse-phase separation of moderately polar compounds. Smaller particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape and efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 3 minutes | A generic gradient to elute the analyte. Must be optimized to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A typical volume; can be adjusted to meet sensitivity needs. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated. |
| MRM Transitions | To be determined empirically | See below for guidance. |
| Dwell Time | 50-100 ms | Balances signal intensity with the number of data points across the peak. |
| Source Temp. | 500°C | Typical temperature for efficient desolvation. |
| Gas Flows | Instrument dependent | Optimize according to manufacturer's recommendations. |
Determining MRM Transitions:
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Find Precursor Ion: In a full scan (Q1 scan), identify the protonated molecule [M+H]⁺.
-
Find Product Ions: Perform a product ion scan on the [M+H]⁺ ion. Select the two most intense and stable fragment ions. These will be your product ions for quantification (quantifier) and confirmation (qualifier).
-
Optimize: Optimize collision energy (CE) and other compound-specific parameters for each transition to achieve maximum signal intensity.
Bioanalytical Method Validation (BMV)
A method is not reliable until it is validated. The validation process demonstrates that the method is fit for its intended purpose.[9][10] All validation experiments must be performed using the same biological matrix as the study samples.
Caption: Key Parameters for Bioanalytical Method Validation.
Table 2: Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines[6][10])
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Analyze at least 6 blank matrix lots. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | Analyze a calibration curve (min. 6 non-zero points + blank) on 3 separate days. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Define the lowest concentration that can be reliably quantified. | Analyze 5 replicates at the proposed LLOQ. | Signal-to-noise > 10. Accuracy within ±20% of nominal. Precision ≤ 20% CV. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | Analyze QCs (min. 4 levels: LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | Compare analyte peak area in post-extraction spiked matrix to that in a pure solution. Test in 6 lots of matrix. | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte peak area in pre-extraction spiked matrix to post-extraction spiked matrix. | Should be consistent and reproducible. CV ≤ 15% is desirable. |
| Stability | Ensure the analyte is stable during sample handling and storage. | Analyze QCs after exposure to various conditions (e.g., 24h at room temp, 3 freeze-thaw cycles, long-term storage at -80°C). | Mean concentration of stability QCs must be within ±15% of nominal values from freshly prepared QCs. |
Alternative Methodology: HPLC-UV
For applications where analyte concentrations are expected to be in the high ng/mL to µg/mL range, HPLC with a UV detector can be a cost-effective and robust alternative.[11][12]
Protocol and Key Differences
-
Sample Preparation: A highly efficient cleanup like SPE is even more critical for HPLC-UV to minimize interferences, as UV detection is far less selective than MS/MS.
-
LC System:
-
Column: A longer column (e.g., 150 or 250 mm) with a larger ID (4.6 mm) may be needed to improve chromatographic resolution and separate the analyte from all UV-active interferences.
-
Mobile Phase: Similar to LC-MS/MS, but a buffer (e.g., phosphate or acetate) may be used instead of formic acid if it improves peak shape. Note that non-volatile buffers are incompatible with MS.
-
-
UV Detector:
-
Wavelength: Determine the wavelength of maximum absorbance (λ-max) by scanning a standard solution of the analyte from 200-400 nm. Pyrazole derivatives often have strong absorbance in the 200-280 nm range.[11]
-
Sensitivity: The LLOQ will be significantly higher than with LC-MS/MS, typically in the range of 10-50 ng/mL depending on the analyte's chromophore.[13]
-
-
Validation: The same validation principles apply, but selectivity experiments are paramount. Spiked blank matrix chromatograms must be carefully inspected for any co-eluting peaks.
Conclusion
This application note provides a detailed and scientifically grounded starting point for the quantitative analysis of this compound in biological samples. The LC-MS/MS method described offers the sensitivity and selectivity required for rigorous pharmacokinetic and toxicokinetic studies. The choice of sample preparation technique should be guided by the specific requirements of the study, with SPE being the recommended approach for achieving the cleanest extracts and most reliable data. All methods must be fully validated according to regulatory guidelines to ensure data integrity.[6][7][9][10]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][9][10]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link][10]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][11]
-
PubChem. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. [Link]
-
PubChem. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link][4]
-
R Discovery. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link][12]
-
National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][1]
-
PubChem. 4-Phenyl-1H-pyrazol-5-amine. [Link]
-
ResearchGate. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]
-
SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Chromatography Online. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][13]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation.... [Link][12]
-
U.S. Environmental Protection Agency. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link][4]
-
National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives. [Link]
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link][2]
- Google Patents.
-
National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). [Link][8]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. Synthesis, computational and biological study of pyrazole derivatives. [Link]
-
MDPI. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link][3]
-
National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijcpa.in [ijcpa.in]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from 5-aminopyrazole precursors. This document emphasizes the underlying chemical principles, offers detailed experimental protocols, and addresses common challenges to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bicyclic heteroaromatic system and a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including but not limited to, kinase inhibition (e.g., for oncology), phosphodiesterase (PDE) inhibition (e.g., sildenafil), and adenosine receptor antagonism. The versatility and therapeutic potential of this scaffold underscore the importance of robust and efficient synthetic methodologies.
The most common and direct approach to constructing this bicyclic system involves the cyclocondensation of a substituted 5-aminopyrazole with a suitable one-carbon (C1) or three-carbon (C3) electrophilic synthon. The choice of the synthon and reaction conditions dictates the substitution pattern on the pyrimidine ring.
Core Synthetic Strategies: An Overview
The construction of the pyrimidine ring onto the 5-aminopyrazole core is typically achieved through a cyclocondensation reaction. The primary strategies can be categorized based on the synthon used to introduce the necessary carbon atom(s) to form the six-membered ring.
One-Carbon (C1) Cyclization Agents
This is the most prevalent strategy, leading to the formation of a pyrimidine ring by introducing a single carbon atom between the 5-amino group and the C4-carbon of the pyrazole. Common C1 synthons include:
-
Formamide: Serves as both the C1 source and the solvent, typically requiring high temperatures. This is a classic, cost-effective method.
-
Formic Acid: A straightforward approach where the acid acts as the C1 synthon. The reaction often requires a dehydrating agent or azeotropic removal of water.
-
Triethyl Orthoformate: A milder alternative that reacts with the 5-aminopyrazole to form an intermediate that cyclizes upon heating, often in the presence of an acid catalyst.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A highly reactive reagent that provides a C1 unit and facilitates cyclization under relatively mild conditions.
Three-Carbon (C3) Cyclization Agents
This approach introduces a three-carbon fragment that already contains the atoms necessary to form the pyrimidine ring, often leading to more complex substitution patterns. Examples include:
-
α,β-Unsaturated Ketones/Aldehydes (e.g., Chalcones): These undergo a Michael addition followed by cyclization and aromatization.
-
β-Ketoesters (e.g., Ethyl Acetoacetate): This classic approach leads to the formation of a substituted pyrimidine ring with a methyl and a hydroxyl/keto group.
The choice between these strategies depends on the desired substitution pattern on the final pyrazolo[3,4-d]pyrimidine product and the availability of the starting materials.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step protocols for the most common and reliable synthetic methods. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine using Formamide
This method is a robust and widely used one-pot procedure for the synthesis of unsubstituted (at the pyrimidine ring) pyrazolo[3,4-d]pyrimidines.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add the substituted 5-aminopyrazole (1.0 eq).
-
Reaction Setup: Add an excess of formamide (typically 10-20 equivalents or as the solvent).
-
Thermal Cyclization: Heat the reaction mixture to 180-200 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. Expert Insight: The high temperature is necessary to drive the dehydration and cyclization steps. Formamide decomposes at these temperatures to provide the necessary electrophilic species.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water. The product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture) to obtain the pure pyrazolo[3,4-d]pyrimidine.
-
Mechanistic Consideration: The reaction is believed to proceed through the formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization with the loss of water.
Visualization of General Workflow:
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 2: Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This method offers a milder alternative to the high-temperature formamide synthesis and is particularly useful for sensitive substrates.
Reaction Scheme:
Step-by-Step Protocol:
-
Intermediate Formation: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) in a suitable solvent like xylene or DMF. Add DMF-DMA (1.2-1.5 eq).
-
Reaction: Heat the mixture at reflux for 2-4 hours. The formation of the intermediate can be monitored by TLC.
-
Cyclization: After cooling, add ammonium acetate (NH4OAc, 2-5 eq) and glacial acetic acid (as solvent or co-solvent).
-
Final Heating: Heat the new mixture at reflux for another 4-8 hours until the cyclization is complete (monitored by TLC).
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and if a precipitate forms, collect it by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Mechanistic Insight: DMF-DMA reacts with the 5-amino group to form a reactive N,N-dimethylaminomethylene intermediate. Subsequent reaction with ammonia (from ammonium acetate) and acid-catalyzed cyclization yields the final product.
Visualization of Reaction Mechanism:
Caption: Simplified mechanism for synthesis using DMF-DMA.
Data Summary: Comparison of Synthetic Methods
| Method | C1 Source | Temperature | Advantages | Disadvantages | Typical Yields |
| Formamide | Formamide | 180-200 °C | One-pot, inexpensive, simple procedure. | High temperature, potential for side reactions. | 60-90% |
| Formic Acid | Formic Acid | Reflux | Readily available reagent, moderate conditions. | Can require azeotropic removal of water. | 50-85% |
| Triethyl Orthoformate | Triethyl Orthoformate | Reflux | Milder conditions, good for some substrates. | Often requires an acid catalyst. | 65-95% |
| DMF-DMA | DMF-DMA | Reflux | Mild conditions, high reactivity, good for sensitive substrates. | More expensive reagent, two-step process. | 70-98% |
Troubleshooting and Key Considerations
-
Substituent Effects: Electron-withdrawing groups on the pyrazole ring can deactivate the 5-amino group, requiring more forcing conditions or more reactive C1 synthons. Conversely, electron-donating groups can facilitate the reaction.
-
Solubility Issues: Both the starting materials and products can have poor solubility. It is crucial to choose an appropriate solvent for the reaction and recrystallization.
-
Side Reactions: At high temperatures, undesired side reactions such as dimerization or decomposition can occur. Monitoring the reaction closely by TLC is essential to avoid over-heating or prolonged reaction times.
-
Purification: The final products are often crystalline solids that can be purified by recrystallization. However, for less crystalline or impure products, column chromatography on silica gel is a reliable purification method.
References
-
A Review on Synthetic Approach of Pyrazolo[3,4-d]pyrimidine Derivatives and their Pharmacological Significance. International Journal of Pharmaceutical Sciences and Research, [Link]
-
Synthesis and Characterization of Some Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Organic and Medicinal Chemistry International Journal, [Link]
-
Synthesis, characterization and biological evaluation of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, [Link]
-
Pyrazolo[3,4-d]pyrimidines: A review of their synthetic strategies and biological activities. European Journal of Medicinal Chemistry, [Link]
-
Recent Advances in the Synthesis of Pyrazolo[3,4-d]pyrimidines. ChemistrySelect, [Link]
Application Notes and Protocols: Employing 4-(4-methylphenyl)-1H-pyrazol-5-amine as a Privileged Scaffold for Kinase Inhibitor Design
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs targeting diverse pathologies, from inflammation (Celecoxib) to cancer (Crizotinib, Encorafenib) and erectile dysfunction (Sildenafil).[3][4] The metabolic stability and synthetic tractability of the pyrazole ring have made it a cornerstone for the development of novel therapeutic agents.[2]
Among the various substituted pyrazoles, the 5-aminopyrazole moiety has emerged as a particularly fruitful template for the design of protein kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer. The 5-aminopyrazole core can effectively mimic the adenine hinge-binding region of ATP, enabling potent and often selective inhibition of various kinases.[4] Several 5-aminopyrazole-based compounds are currently in clinical trials as kinase inhibitors, underscoring the therapeutic potential of this scaffold.[5]
This guide focuses on the strategic application of a specific, yet underexplored, derivative: 4-(4-methylphenyl)-1H-pyrazol-5-amine . The introduction of the 4-methylphenyl (p-tolyl) group at the 4-position of the pyrazole ring offers a unique vector for exploring structure-activity relationships (SAR). This substituent can engage in favorable hydrophobic or π-stacking interactions within the kinase active site, potentially enhancing potency and selectivity. Furthermore, the p-tolyl group can serve as a bioisosteric replacement for other aryl moieties found in known kinase inhibitors, providing a novel chemical space for intellectual property development.[7]
These application notes will provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate this compound and its derivatives as potential kinase inhibitors. We will detail a robust synthetic protocol, outline a strategic workflow for biological evaluation, and provide step-by-step methodologies for key in vitro assays.
Strategic Rationale and Workflow
The overarching strategy is to leverage the this compound scaffold as a foundation for a fragment-based or lead-optimization drug discovery campaign targeting protein kinases. The workflow is designed to be logical and iterative, moving from initial synthesis to broad-spectrum and then more focused biological characterization.
Caption: Drug discovery workflow using the target scaffold.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the target scaffold is achieved via a two-step process, beginning with the preparation of the key β-ketonitrile intermediate, followed by cyclization with hydrazine.
Step 1.1: Synthesis of 2-(4-methylbenzoyl)acetonitrile (β-Ketonitrile Intermediate)
This procedure is adapted from the general synthesis of benzoyl acetonitriles.[6] It involves the Claisen condensation of ethyl 4-methylbenzoate with acetonitrile.
-
Materials and Reagents:
-
Ethyl 4-methylbenzoate
-
Acetonitrile (dry)
-
Sodium ethoxide
-
Toluene (dry)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.0 eq) and dry toluene.
-
To this suspension, add a mixture of ethyl 4-methylbenzoate (1.0 eq) and dry acetonitrile (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring for 24-30 hours. The mixture will become viscous.
-
Cool the reaction to room temperature and add deionized water to dissolve the solid.
-
Transfer the mixture to a separatory funnel and wash with ethyl ether to remove any unreacted starting materials.
-
Carefully acidify the aqueous layer to pH 5-6 with concentrated hydrochloric acid. A crystalline precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and air-dry.
-
The crude 2-(4-methylbenzoyl)acetonitrile can be used in the next step without further purification. Purity can be assessed by melting point and NMR.
-
Step 1.2: Cyclization to form this compound
This is a classic pyrazole synthesis involving the condensation of a β-ketonitrile with hydrazine.[8]
-
Materials and Reagents:
-
2-(4-methylbenzoyl)acetonitrile (from Step 1.1)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Protocol:
-
In a round-bottom flask, dissolve 2-(4-methylbenzoyl)acetonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Biological Evaluation Protocols
Protocol 2.1: In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a panel of protein kinases.[9][10] This is typically performed as a service by specialized CROs but can be adapted for in-house screening. The principle is to measure the amount of ATP consumed or ADP produced by the kinase in the presence and absence of the inhibitor.
Caption: General workflow for an in vitro kinase assay.
-
Materials and Reagents:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
For "hit" compounds, perform a dose-response curve to determine the IC₅₀ value.
-
Protocol 2.2: MTT Cytotoxicity Assay
This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.[4][11]
-
Materials and Reagents:
-
Cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 2.3: Microsomal Stability Assay
This assay provides an early indication of a compound's metabolic stability by measuring its rate of degradation in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[1]
-
Materials and Reagents:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (with internal standard) for quenching
-
LC-MS/MS system
-
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound (typically at 1 µM final concentration) to the microsome mixture and pre-warm at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Data Presentation and Interpretation
Quantitative data from the assays should be systematically organized for clear interpretation and comparison.
Table 1: Representative Data for a Hypothetical Hit Compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Kinase Inhibition | Kinase X | IC₅₀ | 50 nM |
| Kinase Inhibition | Kinase Y | IC₅₀ | >10,000 nM |
| Cytotoxicity | A549 | GI₅₀ | 1.2 µM |
| Microsomal Stability | Human Liver Microsomes | t½ | 45 min |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are conducive to potent interactions within kinase active sites, and its synthesis is straightforward. The protocols outlined in this guide provide a robust framework for synthesizing this scaffold and for conducting the essential in vitro assays to characterize its biological activity and drug-like properties. Successful identification of a "hit" compound from initial screening would warrant further investigation through lead optimization, including the synthesis of analogues to build a comprehensive structure-activity relationship, in vivo efficacy studies in relevant disease models, and more extensive ADME-Tox profiling.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 16, 2026. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]
- Faria, J. V., et al. (2017). The Pyrazole Scaffold: A Versatile Framework in Medicinal Chemistry. Molecules, 22(10), 1693.
- Gagic, Z., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(15), 4935.
- Howard, H. R., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379–388.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link]
- Kumar, V., et al. (2013). Pyrazole: a versatile scaffold in medicinal chemistry. RSC Advances, 3(38), 17314-17345.
- Lenci, E., & Trabocchi, A. (2020). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 13(5), 95.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PrepChem. Synthesis of A. Benzoyl acetonitrile. PrepChem.com. Accessed January 16, 2026. [Link]
- Schenone, S., et al. (2011). 5-Aminopyrazole-based compounds as protein kinase inhibitors. Current Medicinal Chemistry, 18(29), 4486–4504.
- Scott, K. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5309.
- Singh, R. P., et al. (2012). A review on chemistry and biological significance of 5-aminopyrazole. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 38-43.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Accessed January 16, 2026. [Link]
- Trabocchi, A., & Lenci, E. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. International Journal of Molecular Sciences, 24(3), 2095.
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work? BellBrook Labs. Published December 10, 2018. [Link]
-
BMG LABTECH. Kinase assays. BMG LABTECH. Published September 1, 2020. [Link]
-
Cyprotex. Microsomal Stability. Cyprotex. Accessed January 16, 2026. [Link]
-
Evotec. Microsomal Stability Assays. Evotec. Accessed January 16, 2026. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Assessing the Cytotoxicity of Novel Pyrazole Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a rigorous and multi-faceted process. A critical early-stage gatekeeper in this endeavor is the assessment of cytotoxicity—the degree to which a compound can damage or kill cells.[1] For novel pyrazole compounds, a class of heterocyclic molecules with a wide range of pharmacological activities including anticancer potential, a thorough understanding of their cytotoxic profile is paramount.[2][3] This guide provides a comprehensive overview of established methods for evaluating the cytotoxicity of these compounds, offering detailed protocols and insights to aid researchers in making informed decisions throughout the drug discovery pipeline.
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It hinges on several factors including the anticipated mechanism of action of the pyrazole derivative, the cell type being investigated, and the desired experimental endpoint.[4] This document will delve into a suite of assays that interrogate different cellular processes, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). By employing a multi-parametric approach, researchers can build a robust and nuanced understanding of a compound's cytotoxic effects.
Part 1: Foundational Cytotoxicity Assays
These assays are often the first line of investigation, providing a broad assessment of a compound's impact on cell viability and proliferation. They are typically amenable to high-throughput screening (HTS), allowing for the rapid evaluation of large compound libraries.[5][6]
Tetrazolium Reduction Assays (MTT & MTS)
Principle: These colorimetric assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[7][8] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, are the primary enzymes responsible for this conversion. The intensity of the color produced is directly proportional to the number of viable cells.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble in water and requires a solubilization step, typically with dimethyl sulfoxide (DMSO).[9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the protocol by eliminating the need for solubilization.[9]
Causality Behind Experimental Choices: The choice between MTT and MTS often comes down to a trade-off between cost and convenience. MTT is a well-established and cost-effective assay, while the MTS assay offers a more streamlined workflow suitable for high-throughput applications.[4] It is crucial to consider that compounds that interfere with cellular metabolism can produce misleading results in these assays.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrazole compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background noise.
Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11][12] The LDH assay is a colorimetric method that measures the activity of this released enzyme.[13] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.[12]
Causality Behind Experimental Choices: The LDH assay is a valuable tool for assessing membrane integrity and is often used as a direct measure of cytotoxicity.[1] It is particularly useful for distinguishing cytotoxic effects from cytostatic effects (inhibition of proliferation without cell death). A key advantage is that it is a non-destructive assay for the remaining cells, allowing for multiplexing with other assays.[14]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[13]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-520 nm.[13] Controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells) are essential for data normalization.[13]
ATP-Based Cell Viability Assays
Principle: Adenosine triphosphate (ATP) is the primary energy currency of the cell and is a key indicator of metabolic activity.[15] In viable cells, ATP levels are relatively constant. Upon cell death, ATP synthesis ceases, and the existing ATP is rapidly degraded.[16] Bioluminescent ATP assays utilize the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.[15] The luminescent signal is directly proportional to the amount of ATP present, and therefore, the number of viable cells.[17][18]
Causality Behind Experimental Choices: ATP-based assays are known for their high sensitivity, broad linear range, and rapid protocol.[18][19] They are particularly well-suited for high-throughput screening.[17] The "glow-type" luminescent signal is stable, offering flexibility in measurement timing.[18]
-
Cell Seeding and Treatment: Prepare the 96-well plate with cells and pyrazole compounds as previously described.
-
Reagent Addition: After the incubation period, add a single reagent containing luciferase and luciferin directly to the cell culture wells.[18] This reagent also lyses the cells to release ATP.[18]
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.[18]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[15]
Part 2: Mechanistic Cytotoxicity Assays
Once a pyrazole compound has demonstrated cytotoxic activity in foundational assays, the next logical step is to investigate the underlying mechanism of cell death. These assays help to differentiate between apoptosis and necrosis, providing crucial insights into the compound's mode of action.
Assays for Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process characterized by a series of distinct morphological and biochemical events.
Principle: A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[20] Effector caspases, such as caspase-3 and caspase-7, are key executioners of the apoptotic program.[21] Caspase assays utilize a synthetic substrate that is specifically cleaved by the active caspase, releasing a fluorescent or luminescent signal.[21] The intensity of the signal is proportional to the level of caspase activity.
Causality Behind Experimental Choices: Measuring caspase-3/7 activity is a reliable and specific method for detecting apoptosis.[21] These assays can be performed in a multi-well plate format and are amenable to high-throughput screening.[22]
-
Cell Seeding and Treatment: Prepare and treat cells with the pyrazole compound in a 96-well plate.
-
Reagent Addition: Add a single reagent containing a luminogenic caspase-3/7 substrate and a cell lysis buffer.[22]
-
Incubation: Incubate at room temperature to allow for cell lysis, caspase cleavage of the substrate, and generation of a luminescent signal.[22]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[23] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but is excluded by cells with an intact plasma membrane.[24] By co-staining with Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[24]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[24]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]
-
Necrotic cells: Annexin V-negative and PI-positive.[25]
Causality Behind Experimental Choices: This dual-staining method provides a quantitative and detailed assessment of apoptosis and necrosis.[24] Flow cytometry allows for the analysis of individual cells, providing robust statistical data. It is important to note that late apoptotic cells will eventually lose membrane integrity and become PI-positive, which can make it difficult to distinguish them from necrotic cells based on this assay alone.[26]
-
Cell Seeding and Treatment: Treat cells with the pyrazole compound in a culture dish or plate.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for a specified time.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Part 3: Data Analysis and Interpretation
A critical component of cytotoxicity assessment is the accurate analysis and interpretation of the experimental data.
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.[27] In the context of cytotoxicity, it represents the concentration of a pyrazole compound that is required to inhibit cell viability by 50%.[28]
Procedure for IC50 Calculation:
-
Data Normalization: Convert the raw data (e.g., absorbance, luminescence) to a percentage of the vehicle-treated control.[27]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[27]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[29][30]
-
IC50 Determination: The IC50 value is the concentration of the compound that corresponds to 50% on the y-axis of the fitted curve.[28]
Data Presentation
Clear and concise data presentation is essential for communicating the results of cytotoxicity studies.
Table 1: Example Cytotoxicity Data for Novel Pyrazole Compounds
| Compound | Cell Line | Assay | IC50 (µM) |
| Pyrazole-A | MCF-7 | MTT | 15.2 |
| Pyrazole-A | HepG2 | MTT | 22.8 |
| Pyrazole-B | MCF-7 | MTT | 5.6 |
| Pyrazole-B | HepG2 | MTT | 8.1 |
Part 4: Visualizing Experimental Workflows
Graphical representations of experimental workflows can greatly enhance understanding and reproducibility.
Conclusion
The comprehensive assessment of cytotoxicity is a cornerstone of modern drug discovery. For novel pyrazole compounds, a multi-pronged approach that combines foundational viability assays with more detailed mechanistic studies is essential for building a complete picture of their biological activity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to conduct robust and reliable cytotoxicity evaluations, ultimately facilitating the identification and development of promising new therapeutic agents.
References
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
RE-Place. (n.d.). ATP cell viability assay. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
ResearchGate. (2013, February 19). Whether PI+ / Annexin V-FITC+ cells are classified as LateApoptotic cells or Necrotic cells?. Retrieved from [Link]
-
PubMed. (n.d.). Discrimination between primary necrosis and apoptosis by necrostatin-1 in Annexin V-positive/propidium iodide-negative cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]
-
PubMed. (n.d.). Real-time cytotoxicity assays. Retrieved from [Link]
-
SciSpace. (n.d.). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell prolifer. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
NIH. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved from [Link]
-
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
-
JoVE. (2014, November 7). Real-time Cytotoxicity Assays in Human Whole Blood. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
PubMed Central. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
NIH. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]
-
NIH. (n.d.). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Retrieved from [Link]
-
ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ATP Assays | What is an ATP Assay? [promega.jp]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 18. ATP cell viability assay | RE-Place [re-place.be]
- 19. biotium.com [biotium.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 22. Caspase-Glo® 3/7 3D Assay [promega.kr]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
- 25. What does elevated fluorescence of PI alone in Annexin V/PI staining indicate? | AAT Bioquest [aatbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. clyte.tech [clyte.tech]
- 29. researchgate.net [researchgate.net]
- 30. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes & Protocols: The Strategic Use of 4-(4-methylphenyl)-1H-pyrazol-5-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Core as a Privileged Scaffold in Agrochemical Design
The pyrazole ring system is a cornerstone in modern agrochemical research, recognized for its versatile biological activities.[1] Compounds incorporating this heterocyclic motif have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1] A key factor in their success is the pyrazole ring's ability to serve as a robust pharmacophore, which can be strategically substituted to fine-tune activity, selectivity, and physicochemical properties.[1] One of the most significant classes of pyrazole-based agrochemicals is the pyrazole carboxamides, which are widely utilized in crop protection.[2]
This guide focuses on the synthetic utility of a specific, highly functionalized building block: 4-(4-methylphenyl)-1H-pyrazol-5-amine . The presence of an amine group at the 5-position, adjacent to a tunable aryl moiety at the 4-position, makes this intermediate a powerful precursor for the synthesis of a new generation of agrochemicals, particularly pyrazole carboxamide fungicides. These fungicides often act as succinate dehydrogenase inhibitors (SDHI), a critical mode of action that disrupts the fungal respiratory chain.[3][4]
While direct synthesis routes for currently commercialized agrochemicals from this compound are proprietary, this document provides a detailed, representative protocol for the synthesis of a novel pyrazole-4-carboxamide derivative. This protocol is based on established and reliable synthetic methodologies for this class of compounds and is designed to be a validated starting point for researchers in the field.[3][5][6]
Core Synthetic Strategy: Amide Coupling of Pyrazole Amines
The primary synthetic transformation involving this compound is the formation of an amide bond with a suitable carboxylic acid or its activated derivative. This reaction is central to the creation of pyrazole carboxamide fungicides.[7] The general workflow for this process is outlined below.
Caption: General workflow for pyrazole carboxamide synthesis.
Detailed Protocol: Synthesis of a Representative N-Aryl-4-(4-methylphenyl)-1H-pyrazole-5-carboxamide
This protocol details the synthesis of a model pyrazole carboxamide fungicide candidate. The choice of a substituted benzoic acid as the coupling partner is critical, as the nature of the substituents on this ring significantly influences the final compound's biological activity.
Part 1: Preparation of the Acyl Chloride Intermediate
Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and highly effective method to facilitate amide bond formation with the pyrazole amine. Thionyl chloride is a common reagent for this transformation as it produces gaseous byproducts that are easily removed.
Materials:
-
2-Chloro-6-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzoic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-fluorobenzoyl chloride as an oil. This intermediate is typically used in the next step without further purification.
Part 2: Amide Coupling Reaction
Causality: The pyrazole amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An organic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound
-
2-chloro-6-fluorobenzoyl chloride (from Part 1)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-chloro-6-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the pyrazole amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification and Characterization
Causality: Purification is essential to remove any unreacted starting materials, byproducts, and reagents. Recrystallization is an effective method for obtaining highly pure crystalline solid products.
Materials:
-
Crude N-(2-chloro-6-fluorophenyl)-4-(4-methylphenyl)-1H-pyrazole-5-carboxamide
-
Ethanol or Ethyl Acetate/Hexane mixture
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% |
| ¹H NMR | Signals corresponding to aromatic protons of both phenyl rings, pyrazole proton, amide N-H proton, and methyl group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring, both phenyl rings, the methyl group, and the amide carbonyl. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
Structure-Activity Relationships (SAR) and Further Development
The synthesized pyrazole carboxamide is a lead compound that can be further optimized.[4] The following diagram illustrates key modification points for developing new analogues with potentially enhanced fungicidal activity.
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
By systematically altering the substituents at positions R1, R2, and R3, researchers can explore the chemical space to identify compounds with improved efficacy, broader disease control spectrum, and better plant compatibility.[1]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a representative N-aryl-pyrazole-5-carboxamide offers a robust and adaptable methodology for researchers in the field. The inherent modularity of this synthetic route allows for the creation of diverse chemical libraries, which are essential for the discovery of next-generation crop protection agents.
References
- Vertex AI Search. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide.
-
Li, P., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(10), 2446. [Link]
-
Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2022). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 443-451. [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6303. [Link]
-
ResearchGate. (n.d.). Scheme 40. Synthetic routes for pyrazoles 126 and 127. Retrieved January 17, 2026, from [Link]
-
Wang, H., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 3058-3067. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3739-3750. [Link]
-
Luo, Y., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19312-19323. [Link]
-
ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
- Google Patents. (n.d.). EP4140995A1 - Pyrazine compounds for the control of invertebrate pests.
- Google Patents. (n.d.). US6150534A - Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
-
Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. [Link]
-
Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]
- Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
- Google Patents. (n.d.). EP3994990A1 - Agrochemical composition with improved drift, spreading and uptake properties.
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Note: A Protocol for High-Throughput Screening of Pyrazole Libraries for Novel Drug Candidates
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, contribute to its versatile role in drug design.[1] This adaptability has led to the successful development of numerous FDA-approved drugs containing a pyrazole moiety for a wide range of clinical conditions, including inflammation, cancer, and cardiovascular diseases.[1][2][4][5] The pyrazole core can enhance a molecule's lipophilicity and solubility, and facilitate strong binding to target proteins, making it an attractive starting point for drug discovery campaigns.[1]
High-throughput screening (HTS) of pyrazole-based compound libraries offers a powerful and efficient strategy for identifying novel therapeutic candidates.[6][7][8][9] This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals engaged in the HTS of pyrazole libraries. We will delve into the critical aspects of assay development, provide detailed step-by-step methodologies for both biochemical and cell-based screening, and outline a robust workflow for data analysis and hit validation.
Pillar 1: Assay Development and Optimization - The Foundation of a Successful Screen
The success of any HTS campaign hinges on a well-designed and rigorously optimized assay.[7][9] The choice between a biochemical and a cell-based assay format is a critical initial decision, driven by the nature of the biological target and the desired therapeutic mechanism.
Target Selection and Validation
The initial step involves the selection and validation of a biological target relevant to the disease of interest. Pyrazole-containing drugs have shown efficacy against a variety of targets, including protein kinases (e.g., CDK8, EGFR, HER-2), enzymes involved in inflammation (e.g., COX-2), and phosphodiesterases (e.g., PDE5).[1][5][6][10] Target validation confirms the role of the target in the disease pathway and ensures the availability of suitable reagents for assay development.[9]
Biochemical vs. Cell-Based Assays: A Causal Decision
-
Biochemical Assays: These assays are performed in a cell-free system, utilizing purified proteins, enzymes, or nucleic acids. They are ideal for identifying direct inhibitors or modulators of a specific molecular target.[7][11] Common formats include Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), Fluorescence Polarization (FP), and luminescence-based assays.[7][9][11][12] The primary advantage of biochemical assays is their simplicity and direct measurement of target engagement, which often leads to fewer false positives from compound interference with cellular pathways.
-
Cell-Based Assays: These assays are conducted using living cells and provide a more physiologically relevant context by assessing the effect of a compound on a biological pathway within a cellular environment.[11][13] They are particularly valuable for identifying compounds that modulate complex cellular processes, such as signal transduction, gene expression, or cell viability.[13] Common cell-based assays include reporter gene assays, second messenger assays, and high-content imaging screens.[11]
The choice is causal: if the goal is to find a direct binder to a purified enzyme, a biochemical assay is the logical choice. If the aim is to modulate a complex cellular phenotype, a cell-based assay is more appropriate.
Assay Miniaturization and Quality Control
To accommodate large compound libraries, assays are typically miniaturized into 384- or 1536-well microplate formats.[7][13] This reduces reagent costs and increases throughput.[7][14] During optimization, it is crucial to establish robust quality control parameters. The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating a robust and reliable screen.[7]
| Parameter | Acceptable Range | Significance |
| Z'-Factor | 0.5 - 1.0 | Indicates the separation between positive and negative controls, reflecting assay robustness.[7] |
| Signal-to-Background (S/B) Ratio | > 2 | Ensures a clear distinction between active and inactive compounds. |
| Coefficient of Variation (%CV) | < 15% | Measures the variability of the assay signal, indicating reproducibility. |
Pillar 2: Experimental Protocols - A Step-by-Step Guide
This section provides detailed, step-by-step protocols for both a biochemical and a cell-based HTS of a pyrazole library.
Protocol 1: Biochemical HTS for Kinase Inhibitors (e.g., CDK8)
This protocol is adapted for identifying pyrazole-based inhibitors of a protein kinase, such as Cyclin-Dependent Kinase 8 (CDK8), a key regulator in some cancers.[6][10] A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant CDK8 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Pyrazole compound library dissolved in DMSO
-
Positive control inhibitor (e.g., a known CDK8 inhibitor)
-
Negative control (DMSO vehicle)
-
384-well white, opaque microplates
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each pyrazole compound from the library plate to the 384-well assay plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix of CDK8 enzyme and substrate in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the luminescence detection reagent (which stops the kinase reaction and measures the remaining ATP) to each well.
-
Signal Measurement: After a 10-minute incubation, measure the luminescence signal using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore, less inhibition by the compound.
Protocol 2: Cell-Based HTS for Modulators of a Signaling Pathway
This protocol describes a reporter gene assay to identify pyrazole compounds that modulate a specific signaling pathway, for example, the Wnt/β-catenin pathway, which is often dysregulated in cancer.[6]
Materials:
-
A stable cell line expressing a reporter gene (e.g., Luciferase) under the control of a pathway-responsive promoter (e.g., TCF/LEF promoter for Wnt signaling).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Pyrazole compound library dissolved in DMSO.
-
Positive control (e.g., a known activator or inhibitor of the pathway).
-
Negative control (DMSO vehicle).
-
384-well clear-bottom, white-walled microplates.
-
Luciferase assay reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium and incubate overnight.
-
Compound Addition: Add 50 nL of each pyrazole compound and controls to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis and Reporter Gene Assay: Equilibrate the plates to room temperature. Add 20 µL of a luciferase assay reagent that both lyses the cells and provides the substrate for the luciferase enzyme.
-
Signal Measurement: After a 10-minute incubation, measure the luminescence signal using a plate reader. An increase or decrease in the signal, depending on the assay design, indicates modulation of the signaling pathway.
Pillar 3: Data Analysis and Hit Validation - From Data to Confirmed Hits
Rigorous data analysis and a multi-step hit validation cascade are essential to eliminate false positives and identify genuine lead compounds.[15][16]
Primary Data Analysis
-
Normalization: Raw data from the HTS is normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition or activation is calculated for each compound.
-
Hit Selection: A common method for hit selection is to define a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[17]
Hit Confirmation and Triage
Selected hits from the primary screen must be retested to confirm their activity.[15] This involves:
-
Re-testing in the primary assay: To ensure the observed activity is reproducible.
-
Dose-response curves: Generating a full dose-response curve to determine the potency (e.g., IC50 or EC50) of the confirmed hits.
-
Purity and Structural Characterization: Using techniques like HPLC and mass spectrometry to confirm the purity and identity of the hit compounds.[15]
Secondary and Orthogonal Assays
Confirmed hits should be evaluated in secondary or orthogonal assays to further validate their mechanism of action and rule out non-specific effects.[15][16]
-
Interference Assays: To identify compounds that interfere with the detection technology itself.[16]
-
Target Engagement Assays: Biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm direct binding of the compound to the target protein.[16]
-
Cellular Activity: For hits from a biochemical screen, their activity should be confirmed in a relevant cell-based assay.
Structure-Activity Relationship (SAR) Analysis
For promising hit series, an initial Structure-Activity Relationship (SAR) analysis can be performed by testing structurally related analogs.[7][18] This helps in understanding which chemical features of the pyrazole scaffold are crucial for activity and guides the design of more potent and selective compounds.
Visualization of the HTS Workflow
Figure 1: A generalized workflow for a high-throughput screening campaign of pyrazole libraries.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a robust framework for the high-throughput screening of pyrazole libraries. By adhering to rigorous assay development, employing detailed experimental procedures, and conducting thorough data analysis and hit validation, researchers can significantly increase the probability of identifying novel and promising drug candidates. The adaptability of the pyrazole scaffold continues to make it a valuable asset in the ongoing quest for new therapeutics, and HTS remains a cornerstone technology for unlocking its full potential.
References
- Application Notes and Protocols for High-Throughput Screening of 1-Isopropylpyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (URL: )
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (URL: )
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: )
- Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles - ResearchG
-
High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (URL: [Link])
-
High throughput screening of small molecule library: procedure, challenges and future. (URL: [Link])
-
Analysis of HTS data - Cambridge MedChem Consulting. (URL: [Link])
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: [Link])
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH. (URL: [Link])
-
High Throughput Screening - Axcelead Drug Discovery Partners, Inc. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (URL: [Link])
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (URL: [Link])
-
Improved Statistical Methods for Hit Selection in High-Throughput Screening - PubMed. (URL: [Link])
-
Comprehensive analysis of high-throughput screens with HiTSeekR - PMC - NIH. (URL: [Link])
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (URL: [Link])
-
Challenges of HTS in early-stage drug discovery - Axxam SpA. (URL: [Link])
-
Needs and challenges in high throughput screening | Request PDF - ResearchGate. (URL: [Link])
-
Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - NIH. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (URL: [Link])
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. chemmethod.com [chemmethod.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. axcelead-us.com [axcelead-us.com]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pyrazole derivative. Our goal is to provide you with the technical expertise and practical insights needed to optimize your synthetic protocols, identify and minimize side products, and ensure the integrity of your results.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common and direct route to this and similar 5-aminopyrazoles is the cyclocondensation reaction of a suitable three-carbon precursor with hydrazine. A highly effective method involves the reaction of 2-(4-methylphenyl)malononitrile with hydrazine hydrate. While this synthesis appears straightforward, a number of side reactions can occur, leading to impurities that can complicate purification and compromise the yield and purity of the final product. This guide will walk you through the identification and mitigation of these common side products.
Troubleshooting and FAQs
Question 1: My reaction mixture is a complex mixture of spots on TLC, and the desired product is a minor component. What are the likely side products?
Answer: A complex reaction profile on Thin Layer Chromatography (TLC) suggests the formation of multiple side products. In the synthesis of this compound from 2-(4-methylphenyl)malononitrile and hydrazine, several side reactions can occur. The most probable side products are:
-
Incompletely cyclized intermediates: The reaction may stall at an intermediate stage before the final pyrazole ring is formed.
-
Products from further reaction of the desired amine: The 5-amino group of the product is nucleophilic and can react with starting materials or impurities.
-
Side reactions of hydrazine: Hydrazine can participate in various side reactions, especially at elevated temperatures.
A systematic approach to identifying these byproducts involves their isolation (e.g., by column chromatography) and characterization using spectroscopic methods such as NMR and Mass Spectrometry.
Question 2: I've isolated a byproduct with a molecular weight that appears to be double that of my product, minus a small molecule. What could it be?
Answer: This is a classic sign of a dimerization or a condensation reaction involving two molecules of your pyrazole product or a pyrazole intermediate with a starting material. A likely candidate for such a byproduct is a pyrazolo[1,5-a]pyrimidine derivative. This can happen if the 5-aminopyrazole product reacts with a 1,3-dicarbonyl compound or its equivalent.[1] While you are not intentionally adding a dicarbonyl compound, it's possible that a side reaction or an impurity is generating a reactive species in situ.
Another possibility is the formation of 4,4'-(arylmethylene)bis(pyrazol-5-amine) type structures, especially if there are trace aldehyde impurities in your starting materials or solvents.[2][3]
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure the purity of your 2-(4-methylphenyl)malononitrile and solvents. Aldehyde impurities in solvents like ethanol can be a hidden source of reactants.
-
Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might generate reactive impurities.
Question 3: My final product is colored (yellow, orange, or red), but I expect a white or off-white solid. What is the source of the color?
Answer: The appearance of color in your product often points to the presence of conjugated impurities. Side reactions involving hydrazine are a common cause of colored byproducts.[4] Additionally, oxidation of the 5-aminopyrazole product or intermediates can lead to highly conjugated systems that absorb visible light.
Troubleshooting Protocol:
-
Hydrazine Quality: Use high-purity hydrazine hydrate. Older bottles of hydrazine can contain oxidation products.
-
Degassing Solvents: Degassing the reaction solvent prior to use can help to remove dissolved oxygen and reduce oxidative side reactions.
-
Purification:
-
Recrystallization: This is often effective at removing colored impurities. Experiment with different solvent systems.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by hot filtration, can effectively remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from colored byproducts.
-
Question 4: My NMR spectrum shows two sets of peaks for the aromatic protons and the methyl group, suggesting the presence of an isomer. How is this possible?
Answer: While the reaction of 2-(4-methylphenyl)malononitrile with hydrazine should theoretically yield a single product, the formation of a regioisomer is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] In your case, if you were to use a substituted hydrazine (e.g., phenylhydrazine), you would expect two possible regioisomers. However, with hydrazine itself, a different type of isomerism might be at play, or you may be forming a structurally related but different pyrazole.
A more likely scenario for isomeric impurities is the formation of a 3-aminopyrazole instead of the expected 5-aminopyrazole. The regioselectivity of the cyclization can sometimes be influenced by reaction conditions such as pH and solvent.[5]
Troubleshooting Protocol:
-
Control of pH: The pH of the reaction mixture can influence the regioselectivity of the cyclization. Buffering the reaction or carefully controlling the addition of reagents can help to favor the desired isomer.
-
Solvent Effects: The polarity of the solvent can also play a role. It is worthwhile to screen a few different solvents (e.g., ethanol, isopropanol, dioxane) to see how it affects the product distribution.
-
Detailed Spectroscopic Analysis: A thorough analysis of 1D and 2D NMR spectra (e.g., HMBC, HSQC) can help to definitively determine the structure of the isomeric byproduct.
Data Summary Table: Product vs. Potential Side Products
| Compound | Common Source | Key Analytical Signatures |
| This compound | Desired Product | Expected NMR peaks and mass spectrum. |
| Pyrazoline Intermediate | Incomplete cyclization/aromatization | Higher field (aliphatic) protons in the 1H NMR spectrum.[4] |
| Pyrazolo[1,5-a]pyrimidine derivative | Reaction of 5-aminopyrazole with a 1,3-dicarbonyl equivalent | Higher molecular weight, complex aromatic region in NMR.[1] |
| 4,4'-(arylmethylene)bis(pyrazol-5-amine) | Condensation with trace aldehyde impurities | Approximately double the molecular weight of the product.[2][3] |
| 3-Amino-4-(4-methylphenyl)-1H-pyrazole | Regioisomeric cyclization | Different chemical shifts in NMR compared to the 5-amino isomer.[5] |
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Desired synthesis of this compound.
Common Side Reaction Pathways
Caption: Common side reaction pathways in the synthesis.
Conclusion
The synthesis of this compound, while conceptually simple, requires careful attention to reaction conditions and the purity of starting materials to minimize the formation of side products. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Always rely on thorough analytical characterization to confirm the identity and purity of your final compound.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. [Link]
-
Mamedov, V. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4485. [Link]
-
Kowalski, K., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7623. [Link]
-
Karimi-Jaberi, Z., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4204. [Link]
- Harrowven, D. C., et al. (2012). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst.
- Al-Matar, H. M., et al. (2010). Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. Molecules, 15(8), 5493-5502.
- Kumar, A., et al. (2019). Synthesis of 4-(4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrazole. Journal of Heterocyclic Chemistry, 56(5), 1547-1554.
- Azab, M. E. (2023). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide.
-
El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(6), 896-929. [Link]
- Al-Omran, F., et al. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(12), 10393-10404.
- ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
-
Taylor, E. C., & Cocuzza, A. J. (1979). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1627-1631. [Link]
- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- ResearchGate. (2025). The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat.
- ResearchGate. (n.d.). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions.
- Portilla, J. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 1(1), 65.
- Molecules. (2025).
- Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives.
- ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile.
- PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem.
- DergiPark. (2015).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
Sources
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of aminopyrazole compounds and solutions
Welcome to the Technical Support Center for Aminopyrazole Compound Purification. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the common purification challenges encountered with aminopyrazole compounds and to offer robust, validated solutions. Our goal is to empower you to overcome these hurdles efficiently and confidently in your experimental work.
The Challenge: Why are Aminopyrazoles Difficult to Purify?
Aminopyrazole scaffolds are invaluable in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] However, their synthesis and purification are often fraught with challenges that can impede research and development timelines. The primary difficulties stem from the inherent chemical nature of these compounds.
A significant and recurring issue is the lack of regioselectivity during synthesis, particularly when using monosubstituted hydrazines. This leads to the formation of regioisomeric mixtures, most commonly the N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[3] These isomers often exhibit very similar physical and chemical properties, making their separation by standard techniques like column chromatography or recrystallization notoriously difficult.[3]
Furthermore, the presence of multiple nitrogen atoms and an amino group makes aminopyrazoles susceptible to various side reactions, leading to a complex impurity profile. The control of these impurities, especially potential genotoxic impurities (PGIs), is of paramount importance in pharmaceutical development, necessitating highly sensitive analytical methods for their detection and quantification.[4]
This guide will address these core challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your purification strategies.
Troubleshooting Guides & FAQs
Section 1: Isomer Separation
Question 1: I have a mixture of 3- and 5-aminopyrazole regioisomers that are inseparable by standard flash column chromatography. What are my options?
Answer: This is a classic challenge. The very similar polarity of these isomers makes baseline separation on silica gel difficult. Here’s a systematic approach to tackle this:
A. Optimize Your Chromatography:
-
Solvent System Screening: A comprehensive screening of different solvent systems is the first step. Move beyond the standard ethyl acetate/hexane system. Consider systems with different selectivities, such as:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Chloroform/Methanol (with a small amount of ammonia for basic compounds)
-
-
Isocratic vs. Gradient Elution: If you haven't already, switch to a very shallow gradient. A slow, gradual increase in the polar solvent can sometimes resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases:
-
Alumina (basic or neutral): The basicity of alumina can alter the interaction with your aminopyrazoles and may improve separation.
-
Reverse-Phase Chromatography (C18): This is a powerful alternative. The separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Chiral Stationary Phases: In some cases, even for non-chiral isomers, chiral columns can provide separation due to different spatial interactions. This is a more specialized and expensive option but can be effective when other methods fail.[5]
-
B. Recrystallization Strategies:
Recrystallization is a powerful technique for separating isomers if one is significantly less soluble in a particular solvent system.
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your desired isomer has low solubility at low temperatures but is readily soluble at higher temperatures, while the undesired isomer remains soluble at all temperatures.
-
Systematic Solvent Screening:
-
Take a small amount of your isomeric mixture.
-
In separate small vials, test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, and mixtures thereof).
-
Heat the mixtures to dissolve the solid and then allow them to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields crystals.
-
Analyze the resulting crystals and the mother liquor by a sensitive analytical method (e.g., HPLC or LC-MS) to determine the isomeric ratio.
-
C. Chemical Derivatization:
If physical separation methods fail, a chemical approach can be employed.
-
React the isomeric mixture with a reagent that will selectively react with one isomer or react with both at different rates. For example, the exocyclic amino group can be acylated or converted to a Schiff base. The resulting derivatives may have significantly different physical properties, allowing for easier separation by chromatography or recrystallization.
-
Separate the derivatized products.
-
Cleave the modifying group to regenerate the pure isomers. This adds extra steps but can be a very effective solution for intractable separations.
Section 2: Impurity Profiling and Removal
Question 2: My purified aminopyrazole still shows some minor impurities in the HPLC. How do I identify and remove them?
Answer: Impurity profiling is critical for ensuring the quality and safety of your compound.[6][7][8][9] Here's a workflow for identifying and removing persistent impurities:
A. Impurity Identification:
-
LC-MS is your primary tool. Liquid chromatography coupled with mass spectrometry will give you the mass of the impurities. This information is invaluable for proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, allowing you to determine the elemental composition of the impurities.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, you can gain structural insights.
-
Consider the Synthesis: Think about the starting materials, reagents, and intermediates in your synthesis. Are any of the observed impurity masses consistent with unreacted starting materials, by-products of side reactions, or degradation products? Common side reactions include dimerization, oxidation, or reaction with residual solvents.
B. Impurity Removal Strategies:
Once you have a hypothesis about the nature of the impurity, you can devise a targeted removal strategy.
| Impurity Type | Suggested Removal Method |
| Unreacted Starting Materials | Optimize reaction stoichiometry and time. Purify via chromatography or recrystallization. |
| Acidic or Basic Impurities | Perform a liquid-liquid extraction with an acidic or basic aqueous wash. For example, if your aminopyrazole is basic, dissolve it in an organic solvent and wash with a dilute acid to remove neutral and basic impurities. Then, basify the aqueous layer and extract your purified product. |
| Highly Polar Impurities | Use a silica plug filtration. Dissolve your crude product in a minimally polar solvent in which the product is soluble but the polar impurities are not. Pass the solution through a short pad of silica gel. |
| Non-polar Impurities | Trituration with a non-polar solvent like hexane or pentane can be effective. |
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolve the crude aminopyrazole compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic aminopyrazole, pulling it into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your aminopyrazole product should precipitate out or be extractable.
-
Extract the purified aminopyrazole back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Section 3: Handling and Stability
Question 3: My aminopyrazole compound seems to be degrading upon storage or during purification. What are the likely causes and how can I prevent this?
Answer: Aminopyrazoles can be susceptible to degradation, particularly oxidation and photodegradation, due to the presence of the amino group and the electron-rich pyrazole ring.
A. Potential Causes of Degradation:
-
Oxidation: The amino group can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal catalysts. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to UV light can promote degradation.
-
Acid/Base Instability: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition.
B. Prevention Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.
-
Light Protection: Store the compound in amber vials or wrap the container in aluminum foil to protect it from light.
-
Low Temperature Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Avoid Trace Metals: Use high-purity solvents and glassware to minimize contact with metal ions that can catalyze oxidation.
-
pH Control: During workup and purification, avoid prolonged exposure to harsh pH conditions.
Visualizing the Workflow
Diagram: Troubleshooting Logic for Aminopyrazole Purification
Caption: A decision-making workflow for purifying aminopyrazole compounds.
References
-
Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode... - ResearchGate. Available at: [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
- Process for preparation of aminopyrazole - Google Patents.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
-
Recent developments in aminopyrazole chemistry - Arkat USA. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. Available at: [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]
-
Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone†. Available at: [Link]
-
Recent developments in aminopyrazole chemistry - ResearchGate. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. Available at: [Link]
- Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
-
Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 9. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimizing the Synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-(4-methylphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this specific synthesis. The information herein is based on established principles of pyrazole chemistry and extensive troubleshooting experience.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the cyclocondensation of a suitable three-carbon precursor with hydrazine. A common and effective strategy involves the use of a β-ketonitrile intermediate, specifically 2-cyano-3-(4-methylphenyl)-3-oxopropanal or a related derivative, which is then reacted with hydrazine hydrate. The overall yield and purity of the final product are highly dependent on the successful execution of each step, from the formation of the intermediate to the final cyclization and purification.
This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
Troubleshooting Guide
Part 1: Synthesis of the β-Ketonitrile Intermediate
A likely precursor for the target molecule is a derivative of (4-methylphenyl)acetonitrile. Issues at this stage will directly impact the overall yield.
Q1: I am having trouble synthesizing the 2-cyano-3-(4-methylphenyl)-3-oxopropanal intermediate. What are the common pitfalls?
A1: The synthesis of this intermediate, often via formylation of (4-methylphenyl)acetonitrile, can be challenging. Common issues include low conversion, side reactions, and difficulty in isolating the product.
-
Inefficient Formylation: The Claisen condensation using a strong base (e.g., sodium ethoxide, sodium hydride) and a formylating agent (e.g., ethyl formate) is a standard method. Incomplete reaction can result from:
-
Insufficient Base: Ensure at least one full equivalent of a strong, dry base is used to completely deprotonate the acetonitrile starting material.
-
Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the strong base. Use anhydrous solvents and reagents.
-
Suboptimal Temperature: While the initial deprotonation is often done at low temperatures, the reaction may require warming to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
Side Reactions: The primary side product is often the self-condensation of the starting acetonitrile. To minimize this, add the acetonitrile/base mixture to the formylating agent, rather than the other way around.
-
Isolation Difficulties: The resulting β-ketonitrile may be unstable or difficult to isolate. It is often generated in situ and used directly in the next step without purification. If isolation is necessary, careful workup at low temperatures is recommended.
Part 2: Cyclization with Hydrazine
The cyclization of the β-ketonitrile with hydrazine is the core pyrazole-forming step.[1][2]
Q2: My yield of this compound is consistently low after adding hydrazine. What can I do to improve it?
A2: Low yields in the cyclization step are a frequent problem and can stem from several factors.[3]
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the disappearance of the starting material using TLC or LC-MS. Increasing the reaction temperature (refluxing in a suitable solvent like ethanol) can often drive the reaction to completion.[3] Microwave-assisted synthesis can also be a powerful tool to increase yields and dramatically reduce reaction times.[4]
-
Stoichiometry of Hydrazine: Ensure at least one equivalent of hydrazine hydrate is used. An excess of hydrazine is sometimes employed to ensure complete conversion, but this can complicate purification.
-
-
Side Reactions and Byproduct Formation:
-
Hydrazone Formation: Hydrazine can react with carbonyl compounds to form hydrazones and azines, which may not efficiently cyclize.[5]
-
Regioselectivity Issues: While less of a concern with the typical precursors for this specific molecule, unsymmetrical intermediates can lead to the formation of regioisomers.[6][7] The use of β-enaminones as precursors can enhance regioselectivity.[7]
-
Exothermic Reaction: The reaction with hydrazine can be exothermic.[5][8][9] Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product. Add the hydrazine slowly, with efficient stirring and cooling if necessary, especially on a larger scale.[8][9]
-
-
Choice of Solvent and Catalyst:
-
Solvent Effects: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction. In some cases, aprotic dipolar solvents like DMF or NMP have shown to give better results.[6]
-
Catalyst: An acid or base catalyst can be crucial. Catalytic amounts of a protic acid like acetic acid can facilitate the initial condensation.[3]
-
Experimental Protocol: Optimized Cyclization
-
Dissolve the crude β-ketonitrile intermediate in ethanol.
-
Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling or addition of water. Collect the solid by filtration.
Q3: I am observing the formation of multiple products in my final reaction mixture. How can I improve the selectivity?
A3: The formation of multiple products points to issues with side reactions or impurities in your starting materials.
-
Purity of the Intermediate: Ensure your β-ketonitrile intermediate is as pure as possible or that you are accounting for impurities when calculating stoichiometry for the cyclization step.
-
Temperature Control: As mentioned, poor temperature control can lead to side reactions. Maintain a consistent and optimized temperature throughout the reaction.[8]
-
pH of the Reaction Medium: The pH can influence the reaction pathway. For pyrazole synthesis, slightly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) are often beneficial.
Part 3: Purification
Q4: The purification of the final product is challenging due to persistent impurities. What are the best strategies?
A4: Purification can indeed be a bottleneck. The nature of the impurities will dictate the best approach.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A common choice is ethanol/water, but other systems like ethyl acetate/hexanes may also be effective.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or ether) is a good starting point.
-
Acid-Base Extraction: As an amine, the product can be protonated. An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 5-aminopyrazoles from β-ketonitriles and hydrazine?
A1: The reaction proceeds through an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent tautomerization leads to the aromatic 5-aminopyrazole ring system.[2]
Q2: Can I use a substituted hydrazine in this synthesis?
A2: Yes, using a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyrazole.[10] This can be a useful strategy for modifying the properties of the final compound. However, be aware that this can introduce regioselectivity issues if the hydrazine is unsymmetrical.
Q3: Is it possible to scale up this synthesis, and what are the main considerations?
A3: Yes, but scaling up introduces challenges.[8][9] The main considerations are:
-
Heat Management: The exothermic nature of the reaction with hydrazine becomes a significant safety concern on a larger scale due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[8][9] Controlled, slow addition of reagents and adequate cooling are critical.[9]
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield.[8][9]
-
Solvent Choice: A solvent that works well on a small scale might not be optimal for a larger batch, especially concerning product precipitation and solubility of intermediates.[8]
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole N-alkylation reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrazole N-alkylation, and what causes them?
A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can result from several factors including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, or side reactions.[3][4]
Q2: How do steric and electronic effects influence N1/N2 regioselectivity?
A2: Regioselectivity in pyrazole N-alkylation is a delicate balance of steric and electronic factors.[1]
-
Steric Hindrance: As a general rule, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][5][6] Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will favor substitution at the more accessible nitrogen.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. The pyrazolate anion, formed after deprotonation, has its negative charge delocalized across both nitrogen atoms, but the precise distribution is influenced by the substituents.[1]
Q3: What are the recommended starting conditions for a standard base-mediated pyrazole N-alkylation?
A3: A reliable starting point for many pyrazole N-alkylations is the use of a carbonate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Another commonly successful system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[3][4] These reactions are typically conducted at room temperature or with gentle heating.
Q4: Are there milder alternatives to the traditional strong base and high-temperature methods?
A4: Yes, several milder and often more selective methods have been developed:
-
Acid-Catalyzed Alkylation: This approach utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This method can often proceed at room temperature, avoiding the need for strong bases.[5][6][7]
-
Phase Transfer Catalysis (PTC): PTC provides an efficient method for N-alkylation under smooth conditions, sometimes even without a solvent. This can be particularly useful for preventing issues like the co-distillation of a low-boiling product with the solvent.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields.[3]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can catalyze pyrazole alkylation with exceptional regioselectivity (>99%) using simple haloalkanes as alkylating agents.[3][8]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Solution: Achieving high regioselectivity often requires a systematic optimization of reaction parameters.
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
-
Modify the Base and Counter-ion: The choice of base is critical. Switching from a weaker base like K₂CO₃ to a stronger base like NaH can significantly alter the outcome. The counter-ion of the base (e.g., K⁺ vs. Na⁺) can also influence regioselectivity by coordinating with the pyrazolate anion.[1] For instance, magnesium-based catalysts have been shown to favor N2-alkylation.[9]
-
Vary the Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) are commonly used.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically enhance regioselectivity. The use of ionic liquids has also been shown to improve reaction rates and yields compared to conventional organic solvents.[10]
-
Consider the Alkylating Agent: The reactivity and steric bulk of the alkylating agent are important. For highly reactive electrophiles, the reaction may be less selective. Switching from a more reactive alkyl iodide to a less reactive alkyl bromide or chloride can sometimes improve selectivity.
Problem 2: The reaction yield is low, or I am recovering unreacted starting material.
Solution: Low conversion can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Low Reaction Yield
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Deprotonation | Switch to a stronger base (e.g., from K₂CO₃ to NaH).[4] | A stronger base will more effectively deprotonate the pyrazole NH, generating the reactive pyrazolate anion. |
| Insufficient Reagent Reactivity | Use a more reactive alkylating agent (e.g., switch from R-Cl to R-I). | The C-I bond is weaker than the C-Cl bond, making the alkyl iodide a better leaving group and a more reactive electrophile. |
| Suboptimal Temperature | Increase the reaction temperature incrementally. | Higher temperatures can overcome the activation energy barrier, increasing the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period (e.g., using TLC or LC-MS). | Some reactions may simply require more time to reach completion. |
| Side Reactions | Consider milder reaction conditions or alternative synthetic routes.[5][6] | High temperatures or very strong bases can sometimes lead to decomposition of starting materials or products. |
Problem 3: I am observing unexpected side products. What are they and how can I avoid them?
Solution: Side product formation can often be minimized by carefully controlling the reaction conditions.
-
Dialkylation: If the product pyrazole has a remaining acidic proton (e.g., on a substituent), it can be susceptible to a second alkylation. Using a stoichiometric amount of the alkylating agent can help to minimize this.
-
C-Alkylation: While less common, C-alkylation can occur under certain conditions, particularly with highly reactive electrophiles. Modifying the solvent or base may suppress this side reaction.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side products. If this is suspected, switching to a more stable solvent like DMSO or DME is recommended.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation with Trichloroacetimidates[5][6]
-
To a round-bottom flask, add the pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.2 eq), and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
-
Add an anhydrous nonpolar solvent, such as 1,2-dichloroethane (DCE).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism of Acid-Catalyzed Alkylation
Caption: Proposed mechanism for acid-catalyzed N-alkylation.[5]
References
-
Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]
-
Wiedemann, J., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Vo, C.-V., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]
-
Howard, K. T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. books.rsc.org [books.rsc.org]
stability issues of 4-(4-methylphenyl)-1H-pyrazol-5-amine in solution
Technical Support Center: 4-(4-methylphenyl)-1H-pyrazol-5-amine
Document ID: TSC-PZA-001-26 Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of stability issues encountered when working with this compound in solution.
This compound belongs to the 5-aminopyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] However, the inherent chemical functionalities of this molecule—specifically the primary amine and the pyrazole ring's tautomeric nature—present unique stability challenges that can impact experimental reproducibility and outcomes.[3] This guide synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
The stability of this compound is moderate and highly dependent on the solution environment. The primary points of lability are the 5-amino group and the pyrazole ring system. The 5-amino group is susceptible to oxidation, which is often the primary degradation pathway.[4][5] This process can be accelerated by exposure to air (oxygen), transition metal ions, and light. The pyrazole ring itself is generally stable due to its aromatic character, but extreme pH and temperatures can promote undesirable reactions.[6][7]
Q2: What are the recommended solvents for preparing stock solutions?
For maximum stability and longevity, preparing stock solutions in anhydrous, aprotic polar solvents is highly recommended.
| Solvent | Concentration | Storage Temp. | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-50 mM | -20°C or -80°C | Primary Recommendation. High solvating power. Hygroscopic; use anhydrous grade and aliquot to minimize water absorption and freeze-thaw cycles. |
| Dimethylformamide (DMF) | 1-50 mM | -20°C or -80°C | Good alternative to DMSO. Must be high purity and anhydrous, as impurities can accelerate degradation. |
| Ethanol (Anhydrous) | 1-10 mM | -20°C or -80°C | Suitable for many biological assays, but protic nature may be less ideal for long-term storage compared to aprotic solvents. |
| Aqueous Buffers | Not Recommended for Stock | N/A | Avoid for long-term storage. Prepare fresh working solutions in buffer immediately before use. The compound's stability is significantly lower in aqueous media, especially at non-neutral pH. |
Q3: How should I store the solid compound and its solutions?
-
Solid Compound: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Stock Solutions: Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen and moisture. Store at -20°C for short-term (1-2 weeks) or -80°C for long-term (1-6 months) storage.
Q4: What are the most likely degradation pathways for this molecule?
Understanding potential degradation pathways is critical for troubleshooting unexpected results.[8][9] The primary pathways are:
-
Oxidation: The 5-amino group is electron-rich and can be easily oxidized. This can lead to the formation of colored impurities (nitroso, nitro, or polymeric species), causing solutions to turn yellow or brown. This is often catalyzed by air, light, or trace metal impurities.[5]
-
Dimerization/Polymerization: Reactive intermediates formed during oxidation or other processes can potentially dimerize or polymerize, leading to insoluble materials or complex impurity profiles.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, which can provide the energy to initiate radical-based degradation pathways.[10]
-
Acid/Base-Catalyzed Reactions: While the pyrazole core is robust, extreme pH can affect stability. The molecule has both a basic nitrogen site and an acidic N-H group, making its properties pH-dependent.[11]
Troubleshooting Guide
This section addresses common problems encountered during experiments.
Issue 1: My solution of this compound has changed color (e.g., turned yellow/brown).
This is the most frequently reported issue and almost always indicates oxidative degradation.
Immediate Cause: Formation of chromophoric (colored) species resulting from the oxidation of the 5-amino group.
Troubleshooting Workflow:
Caption: Troubleshooting logic for solution color change.
Issue 2: My compound has precipitated or crashed out of my buffered aqueous solution.
Immediate Cause: The pH of the solution is at or near the isoelectric point of the molecule, or the concentration exceeds its solubility limit under the given conditions.
Scientific Rationale: this compound is amphoteric.[11]
-
The pyridine-like nitrogen (N2) can be protonated under acidic conditions (pKa of pyrazolium cation is ~2.5), forming a more soluble salt.
-
The N1-H proton is weakly acidic (pKa ~14) and can be deprotonated under strongly basic conditions.
-
The 5-amino group has its own pKa.
Solutions:
-
Adjust pH: Move the pH of your buffer further away from the compound's isoelectric point. For this molecule, slightly acidic conditions (e.g., pH 4-6) will likely protonate the N2 atom and improve solubility.
-
Incorporate a Co-solvent: If your experimental system allows, add a small percentage (1-5%) of DMSO or ethanol to the aqueous buffer to increase the solvating capacity.
-
Lower the Concentration: The observed precipitation may simply be due to exceeding the compound's solubility limit. Perform a solubility test to determine the practical concentration range for your specific buffer system.
Issue 3: I see unexpected peaks in my LC-MS/NMR analysis.
Immediate Cause: Sample degradation or presence of impurities from synthesis.
Troubleshooting Workflow:
Caption: Diagnostic workflow for identifying the source of impurities.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes the risk of oxidative and hydrolytic degradation during solution preparation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≤0.005% water)
-
Argon or Nitrogen gas source
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
Procedure:
-
Inerting: Place the required number of vials and the vial containing the solid compound in a desiccator. Purge the desiccator with inert gas for 10 minutes.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of solid compound directly into a tared amber vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial. Briefly purge the headspace of the vial with inert gas.
-
Dissolution: Immediately cap the vial and vortex at room temperature until the solid is fully dissolved. Gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use amber microvials. Purge the headspace of each microvial with inert gas before sealing.
-
Storage: Label the aliquots clearly and place them in a freezer box for storage at -80°C.
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol is a self-validating method to intentionally degrade the compound, helping to identify potential oxidative degradants that might appear in your experiments.[10][12]
Materials:
-
10 mM stock solution of the compound in Acetonitrile
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
LC-MS system
Procedure:
-
Sample Preparation: In a clean vial, add 100 µL of the 10 mM stock solution.
-
Stress Condition: Add 100 µL of 3% H₂O₂.
-
Control Sample: In a separate vial, add 100 µL of the 10 mM stock solution and 100 µL of water (this is the unstressed control).
-
Incubation: Gently mix both vials and let them stand at room temperature, protected from light, for 4-6 hours.
-
Analysis: Dilute both the stressed and control samples 1:10 with a 50:50 acetonitrile/water mixture. Analyze immediately by LC-MS.
-
Interpretation: Compare the chromatograms. New peaks in the stressed sample relative to the control are potential oxidative degradation products. The mass difference between the parent peak and the new peaks can suggest the type of modification (e.g., a +16 Da shift suggests the addition of an oxygen atom).[13]
Potential Oxidative Degradation Pathway Diagram:
Caption: Plausible oxidative degradation pathway of the 5-amino group.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. International Journal of Greenhouse Gas Control. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega. CORE. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijnrd.org [ijnrd.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The formation of regioisomers is a common hurdle, particularly in the synthesis of unsymmetrical pyrazoles, and can lead to complex purification processes and reduced yields of the desired product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these challenges.
Understanding the Challenge: The "Why" Behind Regioisomer Formation
The classic and most widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[3][6][7] This is because the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound, leading to two different cyclization pathways.[7][8]
The regiochemical outcome is a delicate balance of several competing factors, including:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[8][9]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. Bulky substituents can favor the attack on the less sterically hindered carbonyl.[8][9]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway and the final ratio of regioisomers.[6][7]
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during pyrazole synthesis.
Q1: My Knorr pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What is the first thing I should try to improve selectivity?
A1: The most impactful initial step is often to change the solvent. Standard solvents like ethanol can lead to poor regioselectivity.[10] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity in favor of one isomer.[10][11] These solvents, through their strong hydrogen bond donating ability, can enhance the electrophilicity of one carbonyl group over the other, directing the initial hydrazine attack.[11]
Q2: How does pH affect the regioselectivity of the reaction?
A2: The pH of the reaction medium plays a crucial role in determining the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the nature of the dicarbonyl compound. Under acidic conditions, the hydrazine can be protonated, which can alter the site of the initial nucleophilic attack.[9] It is often beneficial to perform the reaction under both acidic and neutral/basic conditions to determine the optimal pH for the desired regioisomer. For instance, acid catalysis can significantly affect the rate of pyrazole formation and subsequent thioesterification in certain applications.[12]
Q3: I have a bulky substituent on my 1,3-dicarbonyl compound, but I'm still getting a mixture of products. Why might this be?
A3: While steric hindrance is a significant factor, it's not always the determining one. Electronic effects can sometimes override steric influences. If your dicarbonyl also contains a strong electron-withdrawing group, the electronic activation of the adjacent carbonyl may be the dominant factor, leading to the attack at the more sterically hindered but electronically more favorable position. In such cases, modifying the electronic nature of your substrates, if possible, or employing a different synthetic strategy might be necessary.
Q4: Are there alternative synthetic methods that offer better regiocontrol from the start?
A4: Absolutely. If optimizing the Knorr synthesis proves difficult, several other methods provide excellent regioselectivity:
-
Synthesis from Hydrazones and Nitroolefins: This approach offers a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[13] The regioselectivity is achieved by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[13]
-
[3+2] Cycloaddition Reactions: The reaction of 2-alkynyl-1,3-dithianes with sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[14][15] Another example is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[16]
-
Using β-Enaminones: These 1,3-dicarbonyl surrogates can "lock in" the regiochemistry before the cyclization step, thus preventing the formation of isomeric mixtures.[7]
Q5: How can I reliably determine the structure of my pyrazole regioisomers?
A5: The unambiguous identification of regioisomers is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[17] For example, a NOESY experiment can show through-space interactions between protons on the N-substituent and protons on the C5-substituent, confirming their proximity in one regioisomer but not the other.[17][18] X-ray crystallography provides definitive structural proof if suitable crystals can be obtained.
Visualizing Reaction Control: A Decision Workflow
The following diagram illustrates a decision-making workflow for troubleshooting and optimizing regioselectivity in pyrazole synthesis.
Caption: A troubleshooting workflow for improving regioselectivity.
Key Strategic Considerations: A Tabular Summary
| Strategy | Principle | Key Experimental Parameters | Expected Outcome |
| Solvent Modification | Differential solvation of carbonyl groups, enhancing the electrophilicity of one over the other.[11] | Switch from protic solvents (e.g., ethanol) to fluorinated alcohols (TFE, HFIP).[10][11] | Dramatic improvement in regioselectivity, often favoring one isomer by >90%.[11] |
| pH Control | Alters the nucleophilicity of the hydrazine nitrogens and the state of the dicarbonyl (enol/enolate form).[9] | Screen acidic (e.g., acetic acid), neutral, and basic (e.g., triethylamine) conditions. | Can reverse or significantly enhance regioselectivity depending on the substrates.[7] |
| Exploiting Electronic Effects | An electron-withdrawing group (EWG) on the dicarbonyl will activate the adjacent carbonyl for nucleophilic attack. | Design substrates with a significant electronic difference between the two carbonyls (e.g., a trifluoromethyl group vs. an alkyl group).[8] | Predictable formation of the regioisomer resulting from the attack at the more electrophilic carbonyl. |
| Alternative Regioselective Syntheses | Employing starting materials or reaction pathways that are inherently regioselective. | Use of N-arylhydrazones with nitroolefins,[13] or [3+2] cycloaddition reactions.[14][15] | Formation of a single regioisomer, avoiding the need for extensive optimization of reaction conditions. |
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is a general method for improving the regioselectivity of the Knorr pyrazole synthesis based on published examples.[10][11]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE (approximately 0.1-0.5 M concentration).
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the major regioisomer.[18][19]
-
Characterize the purified product by NMR spectroscopy to confirm its structure and regiochemistry.[17]
Mechanism of Solvent-Controlled Regioselectivity
The enhanced regioselectivity observed in fluorinated alcohols can be attributed to their strong hydrogen-bonding capabilities.
Caption: Solvent effect on regioselectivity in pyrazole synthesis.
In a solvent like TFE, the hydrogen bond donation to the carbonyl oxygen is more pronounced, especially if one of the R groups (e.g., R¹) is electron-withdrawing. This enhances the electrophilicity of the adjacent carbonyl carbon, making it a much more favorable site for the initial nucleophilic attack by the hydrazine. This leads to a single, dominant reaction pathway and the formation of one major regioisomer.
We trust this guide will be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Column chromatography conditions for separ
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a)..
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- 194 recent advances in the synthesis of new pyrazole deriv
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. societachimica.it [societachimica.it]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 4-(4-methylphenyl)-1H-pyrazol-5-amine for X-ray Analysis
Welcome to the technical support center for the optimization of 4-(4-methylphenyl)-1H-pyrazol-5-amine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. As a Senior Application Scientist, I have compiled this resource based on established crystallographic principles and field-proven insights to help you troubleshoot common issues and answer frequently asked questions. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, ensuring both success and reproducibility in your work.
Troubleshooting Guide: From Amorphous Solid to Diffraction-Ready Crystal
This section addresses specific problems you may encounter during the crystallization of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: My compound "oils out" instead of forming crystals upon cooling or solvent evaporation.
Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is supersaturated to a point where the nucleation barrier for a liquid phase is lower than that for a crystalline solid. For a molecule like this compound, with its potential for strong intermolecular hydrogen bonding via the amine and pyrazole moieties, rapid changes in solvent environment or temperature can easily lead to this kinetically favored but undesirable outcome. Impurities can also suppress the melting point, exacerbating this issue.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
If you are using a single solvent, it may be too good a solvent for your compound, leading to excessively high solubility.[2] Try a solvent in which the compound is only moderately soluble.
-
For this compound, consider moderately polar protic solvents like ethanol or isopropanol, which can engage in hydrogen bonding.[3]
-
Alternatively, use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., acetone, where it is highly soluble) and slowly introduce an "anti-solvent" in which it is poorly soluble (e.g., water or hexane).[3] This should be done via vapor diffusion or liquid-liquid diffusion to ensure a slow approach to supersaturation.[4]
-
-
Decrease the Rate of Supersaturation:
-
Slow Cooling: If using cooling crystallization, slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask filled with warm water can provide excellent insulation for very slow cooling.[5]
-
Slow Evaporation: If using evaporation, reduce the surface area of the vial opening. Cover the vial with parafilm and pierce it with one or two small holes from a needle. This slows the rate of solvent evaporation, giving the molecules more time to arrange into an ordered lattice.[2][6]
-
-
Lower the Concentration: Your initial solution might be too concentrated. Dilute the solution and repeat the crystallization process. While seemingly counterintuitive, starting from a less saturated state and approaching the point of crystallization more slowly can prevent the system from crashing out as an oil.
-
Increase Purity: As a last resort, repurify your starting material. Even small amounts of impurities can significantly impact crystallization. Column chromatography followed by a thorough drying under vacuum to remove residual solvents is recommended.[5]
Issue 2: The resulting crystals are too small, thin, or clustered for X-ray diffraction.
Explanation: The formation of numerous small crystals, often in clusters, points to a rapid nucleation process.[7][8] When a solution becomes supersaturated too quickly, many nucleation sites are formed simultaneously, leading to competition for the available solute and resulting in small individual crystals. For a planar molecule with hydrogen bonding capabilities like this compound, rapid desolvation can cause molecules to aggregate haphazardly. The goal is to minimize the number of nucleation sites to allow for the growth of a few large, well-ordered crystals.[7]
Troubleshooting Protocol:
-
Optimize the Solvent and Saturation Level:
-
Choose a solvent where your compound is only moderately soluble. Highly saturated solutions tend to yield smaller crystals.[7]
-
Experiment with different solvents. The interaction between the solvent and specific crystal faces can influence the crystal's morphology (habit). A different solvent might inhibit growth in one direction while promoting it in another, leading to more equant (less needle-like) crystals.[7]
-
-
Control Nucleation:
-
Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Dust, scratches on the glass, and even residual fibers from filter paper can act as nucleation sites.[7] Filtering the hot solution before cooling can help remove particulate matter.[9]
-
Seed the Solution: If you have previously obtained a small crystal, use it as a "seed." Introduce a single, well-formed microcrystal into a slightly supersaturated solution. This provides a template for further growth and can bypass the spontaneous nucleation step, channeling all the solute towards the growth of that single crystal.[10]
-
-
Employ Advanced Growth Techniques:
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from milligram quantities.[2] Place a small drop of your compound's solution (in a moderately volatile solvent like ethanol or acetonitrile) inside a sealed chamber containing a larger reservoir of a more volatile anti-solvent (e.g., diethyl ether or hexanes). The anti-solvent vapor will slowly diffuse into the drop, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
Liquid-Liquid Diffusion: In a narrow tube (like an NMR tube), carefully layer a solution of your compound with a less dense, miscible anti-solvent.[4][7] Diffusion at the interface will create a gentle gradient of supersaturation, often yielding high-quality crystals. A good starting point for the solvent-to-precipitant volume ratio is 1:4 or 1:5.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a crystallization solvent for this compound?
An ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] For this compound, which has both hydrogen bond donors (-NH2, -NH) and acceptors (pyrazole nitrogens), as well as an aromatic system, a solvent of intermediate polarity is often a good starting point.
Solvent Selection Guide
| Solvent Class | Example(s) | Rationale for Use with this compound | Potential Use Case |
|---|---|---|---|
| Protic | Ethanol, Isopropanol | Can form hydrogen bonds, mimicking the intermolecular interactions of the solute, often leading to good crystal packing. Good solubility at reflux, lower at room temp. | Cooling Crystallization[3] |
| Aprotic Polar | Acetone, Ethyl Acetate | Good solvating power due to polarity. Often used as the "good" solvent in a binary system. Acetone can be too effective, leading to high solubility. | Anti-solvent or Evaporation Methods[3] |
| Aromatic | Toluene | π-π stacking interactions with the phenyl and pyrazole rings might promote orderly packing. Less polar. | Co-solvent or for less polar derivatives[3][10] |
| Non-polar | Hexane, Heptane | The compound is likely poorly soluble. | Excellent as an anti-solvent in diffusion methods.[11] |
| Aqueous | Water | The amine group may impart slight water solubility, but the aromatic rings likely make it very low. | Potential as an anti-solvent.[3] |
Note: Always screen a variety of solvents in small-scale tests before committing a large amount of material.
Q2: How pure does my compound need to be before I attempt to grow crystals for X-ray analysis?
A minimum purity of 95% is strongly recommended, though higher is always better.[10] Impurities can inhibit nucleation, interfere with crystal growth, or become incorporated into the crystal lattice, leading to a disordered and poor-diffracting crystal.[8][12] If you are struggling to obtain crystals, one of the first troubleshooting steps should be to re-purify your material.[2]
Q3: Can I use the NMR tube sample to grow crystals?
Yes, this is a very common and efficient practice. The concentration of a sample prepared for NMR (typically 5-15 mg in 0.5-0.7 mL of solvent) is often in a suitable range for crystallization experiments.[10] After acquiring your NMR spectrum, you can use the sample directly for vapor diffusion or layering experiments, saving valuable material. Simply place the open NMR tube inside a vial containing a small amount of anti-solvent and seal the vial.
Q4: My compound is neutral, but contains acidic and basic sites. Can I make a salt to improve crystallization?
Absolutely. For molecules with proton donor or acceptor groups, forming a salt can significantly improve the chances of obtaining high-quality crystals.[7] The introduction of ionic interactions and strong, well-defined hydrogen bonding from the counter-ion can lead to a more robust and ordered crystal lattice.[7] Given that this compound has a basic amine group, you could attempt to form a salt with a simple acid like HCl or HBr. This is a powerful technique when the neutral form proves recalcitrant to crystallization.
Experimental Workflow & Logic
The process of optimizing crystallization is iterative. The following diagram illustrates a logical workflow for tackling a new compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. iucr.org [iucr.org]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Solubility of Pyrazole Derivatives in Assay Buffers
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their often planar, aromatic nature can lead to high crystal lattice energy and, consequently, poor aqueous solubility.[2][3] This presents a significant challenge for researchers, as achieving accurate and reproducible results in biological assays is contingent on the complete dissolution of the test compound. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4]
This guide provides a systematic, question-and-answer-based approach to troubleshooting and overcoming the solubility challenges associated with pyrazole derivatives in common assay buffers.
Core Troubleshooting FAQs
Q1: My pyrazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A1: This is a classic case of anti-solvent precipitation. Your compound is highly soluble in the 100% dimethyl sulfoxide (DMSO) stock solution but crashes out when diluted into the aqueous buffer, where its solubility is much lower.[5] DMSO is a powerful organic solvent, but its ability to keep the compound dissolved diminishes rapidly as its own concentration decreases in the final aqueous solution.[4]
Immediate Actions to Try:
-
Vortexing During Dilution: Add the DMSO stock dropwise to the assay buffer while vortexing vigorously. This rapid mixing can sometimes prevent the formation of large precipitates and create a metastable supersaturated solution, which may be sufficient for the duration of your assay.
-
Warm the Buffer: Gently warming your assay buffer (e.g., to 37°C) before adding the compound can increase the solubility of your derivative. Ensure the temperature is compatible with the stability of your compound and assay components.
-
Reduce Final DMSO Concentration: The final concentration of DMSO should ideally be kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells or interfere with assay components.[6][7][8] Try making a more concentrated DMSO stock so you can add a smaller volume to your buffer.
Q2: I've minimized the DMSO concentration to 0.5%, but I still see precipitation. What is the next logical step?
A2: The next step is to modify the assay buffer itself to make it a more hospitable environment for your compound. The two primary strategies are pH adjustment and the inclusion of solubilizing excipients.
Strategy 1: pH Adjustment Many pyrazole derivatives contain ionizable functional groups. The charge state of these groups, which is dictated by the solution's pH and the compound's pKa, dramatically influences aqueous solubility.[9][10]
-
The Principle: According to the Henderson-Hasselbalch equation, a compound is most soluble when it is in its ionized (charged) state.[11][12][13] Weakly acidic compounds become more ionized and soluble at higher pH, while weakly basic compounds become more ionized and soluble at lower pH.[14][15]
-
Action: Determine the pKa of your pyrazole derivative (either experimentally or through computational prediction). If your compound is a weak acid, try increasing the buffer pH by 0.5-1.0 unit. If it's a weak base, try decreasing the pH.
-
Crucial Caveat: You must verify that the new buffer pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, or receptor binding).
Strategy 2: Use of Solubilizing Excipients If pH adjustment is not feasible or effective, the next step is to introduce solubility-enhancing agents into your buffer.
Q3: What kind of solubilizing agents can I use, and how do I choose one?
A3: The most common choices are co-solvents, surfactants, and cyclodextrins.[16][17] The best choice depends on your specific compound and assay system. It is critical to run vehicle controls to ensure the agent itself does not interfere with your experiment.[18]
-
Co-solvents: These are water-miscible organic solvents used in small quantities alongside DMSO.[17] Examples include ethanol, propylene glycol, and polyethylene glycol (PEG). They work by reducing the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[19]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Non-polar compounds, like many pyrazoles, can partition into the hydrophobic core of these micelles, increasing their apparent solubility.
-
Common Choices: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are generally preferred as they are less likely to denature proteins than ionic surfactants.[20][21][22]
-
Starting Concentrations: Begin with low concentrations (e.g., 0.01% - 0.1% w/v) and test for assay interference.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] The pyrazole derivative can become encapsulated within this non-polar cavity, forming an "inclusion complex" that is soluble in water.[16][24][25]
Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A4: This is a crucial concept. The solubility you observe in a typical assay is almost always kinetic solubility , not thermodynamic solubility.[28][29]
-
Kinetic Solubility: This is measured by dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[30] It measures the concentration at which a compound precipitates out of a supersaturated solution. This value can be significantly higher than the true equilibrium solubility because the compound may not have had enough time to form a stable crystal lattice.[31][32]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound (as a powder) to the buffer and allowing it to equilibrate over a long period (e.g., 24-48 hours).[29]
Why it Matters: For most in vitro screening assays, which are run over a period of minutes to a few hours, achieving a high kinetic solubility is often sufficient. You just need the compound to stay in solution long enough to produce a biological effect. However, if you see your results changing over time or have poor reproducibility, it may be because your metastable solution is slowly precipitating, indicating your compound's concentration exceeds its thermodynamic solubility limit.
Systematic Troubleshooting Workflow
When faced with a solubility problem, a systematic approach is key. The following workflow guides you from initial observation to a viable solution.
Caption: Troubleshooting workflow for addressing compound precipitation.
Key Protocols
Protocol: Preparation of a DMSO Stock and Serial Dilution into Assay Buffer
This protocol describes the standard method for preparing a compound for an in vitro assay.
Objective: To prepare a working solution of a pyrazole derivative in assay buffer with a final DMSO concentration ≤ 0.5%.
Materials:
-
Pyrazole derivative (solid powder)
-
Anhydrous DMSO
-
Target assay buffer (pre-warmed to 37°C, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare High-Concentration Stock:
-
Accurately weigh out a precise amount of your pyrazole derivative (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 20 mM).
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. This is your primary stock .
-
-
Prepare Intermediate Dilution (if necessary):
-
To achieve a low final DMSO concentration, an intermediate dilution in DMSO may be needed.
-
For example, dilute the 20 mM primary stock 1:10 in DMSO to create a 2 mM intermediate stock.
-
-
Prepare Final Working Solution:
-
Determine the final concentration of your compound needed in the assay (e.g., 10 µM).
-
To achieve a final DMSO concentration of 0.5%, you will perform a 1:200 dilution of your DMSO stock into the assay buffer.
-
Calculate the required stock concentration: 10 µM (final) * 200 (dilution factor) = 2000 µM or 2 mM. In this case, the intermediate stock is perfect.
-
Aliquot the required volume of pre-warmed assay buffer into a tube (e.g., 995 µL).
-
While the tube is on a vortex mixer at medium speed, add the corresponding volume of the 2 mM DMSO stock (e.g., 5 µL).
-
Continue vortexing for at least 30 seconds.
-
Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect).
-
-
Immediate Use: Use the final working solution in your assay as quickly as possible to minimize the risk of time-dependent precipitation.
Reference Data
Table 1: Comparison of Common Solubilizing Agents for Bioassays
| Agent Type | Example(s) | Mechanism of Action | Typical Starting Conc. | Potential Issues & Considerations |
| Co-solvent | Ethanol, PEG-400 | Reduces solvent polarity. | 1-5% (v/v) | Can affect protein structure or cell membranes at higher concentrations.[33] May alter ligand-binding kinetics.[34] |
| Surfactant | Tween® 20, Pluronic® F-68 | Forms micelles that encapsulate the compound. | 0.01-0.1% (w/v) | Can interfere with assays involving membranes or protein-protein interactions. May cause cell lysis at higher concentrations.[21] |
| Cyclodextrin | HP-β-CD, SBE-β-CD | Forms a water-soluble inclusion complex with the compound.[23][] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. May have its own biological effects.[27] |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Molecules. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). Journal of Applied Pharmaceutical Science. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2017). International Journal of Applied Pharmaceutics. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). International Journal of Molecular Sciences. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Borneo Journal of Pharmacy. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
-
pKa & LogP Analysis Services. The Solubility Company. [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
-
Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2013). Advanced Drug Delivery Reviews. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2008). Journal of Chemical Information and Modeling. [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2022). Journal of Chemical Information and Modeling. [Link]
-
Pharmacokinetics. (2013). AccessPhysiotherapy. [Link]
-
Pyrazole. Solubility of Things. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (2019). ResearchGate. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
-
LogP/LogD/Pka Analysis. Protheragen. [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). Molecular Pharmaceutics. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Dental Journal. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). Ecotoxicology. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
-
Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2025). AIP Publishing. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2010). Current Pharmaceutical Design. [Link]
-
How to Use Henderson Hasselbalch Equation for Pharmacology. (2017). YouTube. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry. [Link]
-
Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. (2021). ResearchGate. [Link]
-
Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability. (2014). ResearchGate. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]
-
An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. (2008). Biotechnology Progress. [Link]
-
Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. (2021). Pharmaceutics. [Link]
-
Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. (2015). ResearchGate. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thesolubilitycompany.com [thesolubilitycompany.com]
- 10. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. jove.com [jove.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijpbr.in [ijpbr.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 25. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. enamine.net [enamine.net]
- 31. ovid.com [ovid.com]
- 32. researchgate.net [researchgate.net]
- 33. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
mitigating degradation of pyrazole compounds during synthesis and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the synthesis and storage of these vital heterocyclic scaffolds. This resource moves beyond simple protocols to offer a deeper understanding of the causality behind experimental choices, empowering you to mitigate degradation and troubleshoot effectively.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis and Storage
This section addresses specific problems you may encounter during your work with pyrazole compounds, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My pyrazole synthesis resulted in a low yield and a complex mixture of products. How can I identify the issue and improve the outcome?
Answer:
Low yields and product mixtures in pyrazole synthesis often stem from several factors, primarily the formation of regioisomers and incomplete reaction or aromatization.
-
Potential Cause 1: Regioisomer Formation. When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different pyrazole regioisomers is a common challenge that can be difficult to resolve through purification.[1]
-
Solution:
-
Re-evaluate your starting materials: If possible, choose symmetrical diketones or hydrazines to avoid regioselectivity issues.
-
Optimize reaction conditions: The choice of solvent and catalyst can significantly influence regioselectivity. For instance, some reactions show improved selectivity in acidic conditions.
-
Purification Strategy: If regioisomers are unavoidable, meticulous purification is key. Deactivating silica gel with triethylamine or using neutral alumina for column chromatography can aid in the separation of these closely related compounds. Recrystallization from a carefully chosen solvent system, such as an ethanol/water or methanol/water mixture, can also be effective.
-
-
Potential Cause 2: Incomplete Cyclization/Aromatization. The reaction may stall at the pyrazoline intermediate stage, especially if the subsequent oxidation/aromatization step is inefficient.[1]
-
Solution:
-
In situ Oxidation: Employing an in situ oxidation step can drive the reaction to completion. A common method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.
-
Chemical Oxidants: The use of mild chemical oxidants can facilitate the aromatization to the pyrazole ring.
-
Question 2: My purified pyrazole compound, which was initially a white solid, has turned yellow or brown upon storage. What is causing this discoloration and is the compound still usable?
Answer:
Discoloration of pyrazole compounds upon storage is a strong indicator of degradation, often due to oxidation or photodegradation. The usability of the compound depends on the extent of degradation.
-
Potential Cause 1: Oxidation. The pyrazole ring itself is generally stable to oxidation, but substituents, particularly hydrazinyl groups, are highly susceptible to oxidation by atmospheric oxygen.[2] This is a primary degradation pathway for many hydrazine-containing compounds.
-
Solution:
-
Storage under Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.
-
Use of Antioxidants: While not always practical for pure compounds, for formulated products, the addition of antioxidants can be considered.
-
Analysis: Before use, analyze the discolored compound using techniques like HPLC or TLC to assess its purity. The appearance of new peaks or a significant decrease in the main peak area indicates substantial degradation.
-
-
Potential Cause 2: Photodegradation. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, leading to discoloration and the formation of impurities.
-
Solution:
-
Light Protection: Always store pyrazole compounds in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Minimize Exposure During Handling: When working with the compound, minimize its exposure to direct light.
-
Question 3: I'm working with a pyrazole-ester derivative and I'm observing poor stability in aqueous buffer solutions. What is the degradation mechanism and how can I improve its stability?
Answer:
Pyrazole-ester derivatives are known to exhibit hydrolytic instability, particularly in basic aqueous solutions.
-
Degradation Pathway: Hydrolysis. These compounds can rapidly hydrolyze in aqueous buffers, especially at a pH of 8 or higher, to the corresponding pyrazol-3-ol.[3][4] This degradation can significantly impact the results of in vitro assays.[3][4]
-
Mitigation Strategies:
-
Steric Hindrance: Introducing bulky substituents at the ortho positions of the aryl ring of the ester can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[3]
-
Ester Isosteres: Replace the ester moiety with more stable, non-hydrolyzable isosteres such as amides or alkenes.[3] While this may alter the compound's biological activity, it can significantly enhance its stability for in vitro studies.[3]
-
pH Control: If the experimental conditions allow, working at a lower pH can reduce the rate of hydrolysis.
-
FAQs: Mitigating Degradation of Pyrazole Compounds
This section provides answers to frequently asked questions regarding the stability and handling of pyrazole compounds, offering a foundation of best practices.
1. What are the primary degradation pathways for pyrazole compounds?
The stability of a pyrazole compound is highly dependent on its substitution pattern. However, some general degradation pathways are commonly observed:
-
Oxidation: While the pyrazole ring is relatively resistant to oxidation, side chains can be susceptible.[2] For instance, alkyl side chains can be oxidized to carboxylic acids by strong oxidizing agents like alkaline KMnO4.[2] The most significant concern is often the oxidation of sensitive functional groups attached to the ring, such as hydrazines.
-
Photodegradation: Exposure to light can trigger photochemical reactions. For example, the phenylpyrazole insecticide fipronil undergoes photolysis to its desthio product, which can then undergo further degradation, including ring cleavage.[5]
-
Thermal Decomposition: At elevated temperatures, pyrazole compounds can decompose. For energetic materials like nitropyrazoles, thermal decomposition can be initiated by the elimination of N2 or the cleavage of the C-NO2 bond.[6][7][8]
-
Hydrolysis: As discussed in the troubleshooting section, ester-substituted pyrazoles can be prone to hydrolysis, especially under basic conditions.[3][4]
2. What are the ideal storage conditions for pyrazole compounds?
To ensure the long-term stability of your pyrazole compounds, adhere to the following storage guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C or below (long-term) | Reduces the rate of chemical degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, especially for sensitive functional groups.[2] |
| Light | Amber vials or light-blocking containers | Prevents light-induced degradation.[2] |
| Moisture | Tightly sealed containers in a desiccated environment | Prevents hydrolysis and other moisture-mediated degradation.[2] |
3. What are some common incompatible chemicals to avoid during pyrazole synthesis and handling?
Careful consideration of chemical compatibility is crucial to prevent unwanted side reactions and degradation. While a comprehensive list is extensive, here are some general classes of chemicals to be cautious with:
-
Strong Oxidizing Agents: Can lead to the oxidation of the pyrazole ring or its substituents.
-
Strong Acids: Can cause protonation and potentially lead to degradation, although pyrazoles do form stable salts.[2]
-
Strong Bases: Can deprotonate the pyrazole ring, which may lead to ring-opening in some cases.[9]
-
Reactive Metals: Some metals can catalyze the decomposition of hydrazine moieties if present.[2]
Always consult the Safety Data Sheet (SDS) for specific incompatibility information for the reagents you are using.
4. How can I purify pyrazole compounds that are sensitive to silica gel?
Some pyrazole derivatives, particularly those with basic nitrogen atoms, can interact strongly with the acidic surface of silica gel, leading to poor recovery or degradation during column chromatography.
-
Deactivated Silica: Prepare a slurry of silica gel with a small amount of a tertiary amine, such as triethylamine (e.g., 1% in the eluent), to neutralize the acidic sites before packing the column.
-
Neutral Alumina: Use neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Recrystallization: This is often the preferred method for purifying sensitive compounds. Experiment with different solvent systems, such as ethanol/water, methanol/water, or ethyl acetate/hexane, to find the optimal conditions for crystallization.
-
Acid-Base Extraction: For pyrazoles with sufficient basicity, an acid-base extraction can be an effective purification method to remove non-basic impurities.[1]
Experimental Protocols
Protocol 1: General Procedure for Storage of Pyrazole Compounds under an Inert Atmosphere
-
Select a clean, dry amber glass vial with a PTFE-lined cap.
-
Place the pyrazole compound into the vial.
-
Attach the vial to a Schlenk line or use a needle to introduce a gentle stream of an inert gas (argon or nitrogen) into the vial for several minutes to displace the air.
-
While maintaining the inert gas flow, securely cap the vial.
-
For added protection, wrap the cap and vial joint with Parafilm.
-
Store the vial at the appropriate temperature (refrigerated for short-term, or frozen for long-term).
Protocol 2: Deactivation of Silica Gel for Column Chromatography of Basic Pyrazole Compounds
-
In a fume hood, weigh the required amount of silica gel into a beaker.
-
Prepare the desired eluent (solvent system for the chromatography).
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Carefully add the triethylamine-containing eluent to the silica gel to create a slurry.
-
Gently stir the slurry for a few minutes to ensure thorough mixing and deactivation.
-
Pack the chromatography column with the deactivated silica slurry as you normally would.
-
Run the column using the eluent containing triethylamine.
Visualizing Degradation and Troubleshooting
Diagram 1: Common Degradation Pathways of Pyrazole Derivatives
Caption: Key degradation pathways for pyrazole compounds.
Diagram 2: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Zhu, S., Yang, W., Gan, Q., Cheng, N., & Feng, C. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607. [Link]
-
Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Su, Y., Strongin, A. Y., & Cosford, N. D. P. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. [Link]
-
Feierman, D. A., & Cederbaum, A. I. (1989). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Biochemical and Biophysical Research Communications, 162(2), 751–757. [Link]
-
Wang, Y., Zhang, J., & Xiao, H. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10447–10457. [Link]
-
Sidique, S., Shiryaev, S. A., Ratnikov, B. I., Herath, A., Su, Y., Strongin, A. Y., & Cosford, N. D. P. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]
-
Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Liu, Y., Zhao, F., & Chen, P. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7009. [Link]
-
Hainzl, D., & Casida, J. E. (1996). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 44(6), 1709–1715. [Link]
-
Shakirova, O. T., et al. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 88(17), 3963–3969. [Link]
-
Zhu, S., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]
-
Alam, M. J., & Alam, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-191. [Link]
-
Lee, C.-C., et al. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry. [Link]
-
Pal, D., & Saha, S. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Padwa, A., & Smolanoff, J. (1971). Photochemical transformation of a pyrazole derivative into imidazoles. Journal of the Chemical Society D: Chemical Communications, (7), 342. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(4-methylphenyl)-1H-pyrazol-5-amine and Structurally Related Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the biological potential of 4-(4-methylphenyl)-1H-pyrazol-5-amine and its analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By examining experimental data and the underlying structure-activity relationships, we aim to provide researchers and drug development professionals with a detailed reference for this important class of compounds.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of therapeutic agents.[3][4] Its derivatives have been extensively explored, leading to the development of drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[2][5] The 5-aminopyrazole moiety, in particular, is a key pharmacophore that imparts significant biological activity.[4][6]
Comparative Anticancer Activity
Several studies have highlighted the potential of pyrazole derivatives as anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[9]
While specific data for this compound is not extensively reported, the anticancer potential of structurally similar pyrazolone and pyrazole derivatives provides valuable insights. For instance, a series of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated notable cytotoxic effects against the RKO colorectal carcinoma cell line.[10] Another study on pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold also reported significant antitumor activity across a panel of 59 human cancer cell lines.[8]
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (colorectal) | 9.9 | [10] |
| (4-(Methylsulfonyl)phenyl)(3-phenyl-5-(4-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | HL-60 (Leukemia) | 8.43 | [8] |
| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | 0.158 | [9] |
| 4-((1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | MCF-7 (Breast) | 37.5 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole analogs) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Comparative Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][11] The presence of different substituents on the pyrazole ring can significantly influence their antimicrobial potency.[3]
While direct antimicrobial data for this compound is limited, studies on other 5-aminopyrazole derivatives show promising results. For example, certain 5-amino functionalized pyrazoles have shown moderate activity against multidrug-resistant strains of Staphylococcus and Mycobacterium tuberculosis.[6]
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Staphylococcus aureus | 32 | [11] |
| 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | Staphylococcus aureus | - | [12] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [13] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow Diagram:
Caption: Workflow for the in vitro albumin denaturation assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound (pyrazole analog) at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: The reaction mixtures are incubated at room temperature for a short period.
-
Heat-Induced Denaturation: The mixtures are then heated (e.g., at 72°C) for a specific time to induce protein denaturation.
-
Cooling: After heating, the solutions are cooled to room temperature.
-
Turbidity Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
Conclusion
The pyrazole scaffold, particularly the 5-aminopyrazole core, continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data on the biological activity of this compound is not extensively available in the reviewed literature, a comparative analysis of its structural analogs reveals a strong potential for anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies within the broader class of pyrazole derivatives suggest that modifications at the N1, C3, and C4 positions, as well as the nature of the substituent on the 4-phenyl ring, can significantly modulate the biological profile of these compounds. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such future research endeavors.
References
-
Al-Omair, M. A., et al. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 23(11), 2897. Available from: [Link]
-
Bavetsias, V., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1056. Available from: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Available from: [Link]
-
Bolchi, C., et al. (2007). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6214-6218. Available from: [Link]
-
Chen, Y., et al. (2012). Synthesis, Crystal Structure and Evaluation of Cancer Inhibitory Activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. Chinese Journal of Chemistry, 30(12), 2854-2860. Available from: [Link]
-
El-Sayed, N. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1145. Available from: [Link]
-
Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available from: [Link]
-
Hassan, A. S., et al. (2021). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Catalysts, 11(5), 625. Available from: [Link]
-
Hassan, S. Y. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available from: [Link]
-
Hassan, W. Y., et al. (2010). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Medicinal Chemistry Research, 19(8), 849-866. Available from: [Link]
-
He, L., et al. (2012). Synthesis, Crystal Structure and Evaluation of Cancer Inhibitory Activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. Chinese Journal of Chemistry, 30(12), 2854-2860. Available from: [Link]
-
Hosseinzadeh, L., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Catalysts, 13(5), 896. Available from: [Link]
-
Kwong, J. T. T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(21), 7268. Available from: [Link]
-
Lamba, M., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(18), 4220. Available from: [Link]
-
Martins, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Available from: [Link]
-
Mironov, V. A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7899-7908. Available from: [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 732-755. Available from: [Link]
-
Rashed, E. M., et al. (2022). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1753. Available from: [Link]
-
Reddy, L. C. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620. Available from: [Link]
-
ResearchGate. (n.d.). In vitro Antiproliferative Activity of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives Against Various Cancer Cell Lines activity in terms of IC 50 (Mean ± SEM, in μM). Retrieved from [Link]
-
Sutar, S. S., et al. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative”. International Journal of Pharmaceutical Investigation, 13(3), 361-367. Available from: [Link]
-
ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. Retrieved from [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Bioactive Compounds, 23(1), 39-51. Available from: [Link]
-
El-Gazzar, M. G., et al. (2023). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports, 13(1), 1083. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. jpionline.org [jpionline.org]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(4-methylphenyl)-1H-pyrazol-5-amine as a Specific Enzyme Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the rigorous validation of a novel small molecule, 4-(4-methylphenyl)-1H-pyrazol-5-amine, as a specific enzyme inhibitor. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in a multitude of kinase inhibitors.[1][2] Given this precedent, our validation strategy will focus on a high-value, well-characterized kinase target: Cyclin-Dependent Kinase 2 (CDK2) .
CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[3][4] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.[4][5] This guide will therefore proceed as a comparative analysis, benchmarking the experimental performance of our candidate compound against established CDK2 inhibitors. We will not merely list protocols; we will explain the scientific rationale behind each step, ensuring a self-validating and robust experimental narrative.
The Candidate: A Profile of this compound
Our subject compound, this compound, is a novel chemical entity. Its structure features a pyrazole core, which is present in numerous approved and investigational kinase inhibitors. This core often serves as a scaffold for interacting with the ATP-binding pocket of kinases. The validation process outlined below is designed to determine if this compound engages CDK2, to characterize the nature of this inhibition, and to assess its potential as a selective therapeutic agent.
The Competitive Landscape: Established CDK2 Inhibitors for Comparison
To properly evaluate our candidate, its performance must be measured against known standards. We have selected the following compounds based on their well-documented mechanisms and clinical relevance.
| Inhibitor Name | Type | Target Profile & Mechanism |
| Roscovitine (Seliciclib) | Type I (ATP-Competitive) | A first-generation purine-based inhibitor with activity against CDK2, CDK5, CDK7, and CDK9.[6] It has been extensively studied in clinical trials.[7] |
| Milciclib | Type I (ATP-Competitive) | An orally bioavailable inhibitor of multiple CDKs, including CDK2 (IC50 of 45 nM), which blocks the G1 phase of the cell cycle.[6] |
| INX-315 | Type I (ATP-Competitive) | A novel, highly selective CDK2 inhibitor demonstrating potent activity in preclinical models of CCNE1-amplified cancers and CDK4/6i-resistant breast cancer.[8] |
Experimental Validation Workflow: A Phased Approach
The validation of a novel inhibitor is a multi-stage process, moving from broad, initial confirmation to detailed, specific characterization. Each phase answers critical questions about the compound's potency, mechanism, selectivity, and cellular efficacy.
Caption: A comprehensive workflow for enzyme inhibitor validation.
Phase 1: In Vitro Biochemical Validation & Potency
Causality: The first and most fundamental question is whether this compound directly inhibits the enzymatic activity of CDK2. An in vitro assay, free from cellular complexity, provides the cleanest system to measure this direct interaction. We aim to determine the half-maximal inhibitory concentration (IC50), a key metric of potency.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from commercially available kits that measure the amount of ADP produced in a kinase reaction.[9][10] Less ADP corresponds to greater inhibition.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[10]
-
Reconstitute recombinant human CDK2/CyclinA2 enzyme in kinase buffer to a working concentration determined by titration (e.g., 1-5 ng/µL).
-
Prepare a 2X substrate/ATP mix containing a suitable CDK2 substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein) and ATP at its Km concentration.[11][12]
-
Create a serial dilution of this compound (and comparator inhibitors) in DMSO, then dilute in kinase buffer. A typical final concentration range would be 1 nM to 100 µM.
-
-
Assay Execution (384-well plate format):
-
Add 1 µL of diluted inhibitor solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2 µL of the CDK2/CyclinA2 enzyme solution to each well (except "no enzyme" controls).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 2: Elucidating the Mode of Inhibition
Causality: The IC50 value tells us how much inhibitor is needed, but not how it works. Understanding the mode of inhibition (e.g., competitive, non-competitive) is crucial for lead optimization and predicting in vivo behavior.[13] Since many pyrazole-based inhibitors are ATP-competitive, we hypothesize this will be the case for our candidate.
Experimental Protocol: Enzyme Kinetic Analysis
-
Assay Setup: Use the same in vitro kinase assay as in Phase 1.
-
Matrix Experiment: Perform the assay across a matrix of conditions, varying the concentration of both the inhibitor and the ATP substrate.
-
Hold the inhibitor concentration fixed at several levels (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a titration of ATP (e.g., from 0.2x Km to 10x Km).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[ATP]).
-
Interpretation:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Mixed Inhibition: Lines will intersect in the second quadrant.
-
-
Phase 3: Specificity and Selectivity Profiling
Causality: An ideal drug candidate is highly specific for its intended target, minimizing off-target effects that can lead to toxicity.[14][15] Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding pocket.[16] Therefore, profiling our candidate against a broad panel of kinases is a non-negotiable step for validation.
Experimental Protocol: Large-Panel Kinase Profiling
-
Service Engagement: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Thermo Fisher SelectScreen®).[17][18]
-
Assay Format: The service provider will screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
-
Data Output: Results are typically provided as percent inhibition at the tested concentration for each kinase in the panel.
-
Analysis and Interpretation:
-
Identify any kinases inhibited by >50% or >75%. These are potential off-targets.
-
Calculate a selectivity score (e.g., S-score) to quantify the inhibitor's specificity.[16]
-
Compare the off-target profile to those of the comparator drugs. A highly selective inhibitor will show strong inhibition of CDK2 and minimal activity against other kinases.
-
Phase 4: Validation in a Cellular Context
Causality: A compound that is potent and selective in vitro may fail in a living system. It may have poor cell permeability, be rapidly metabolized, or fail to engage its target in the complex cellular environment. Cell-based assays are essential to validate that the biochemical activity translates to a desired biological effect.[3]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocol: Phospho-Retinoblastoma (pRb) Western Blot
This assay measures the phosphorylation of Retinoblastoma (Rb), a direct downstream substrate of CDK2. A reduction in phosphorylated Rb serves as a proximal biomarker of target engagement.[8]
-
Cell Culture: Culture a relevant cancer cell line (e.g., OVCAR-3, which often has CCNE1 amplification) to ~70% confluency.
-
Treatment: Treat cells with increasing concentrations of this compound (and comparators) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb. A loading control (e.g., GAPDH or β-actin) is mandatory.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Analysis: Quantify band intensity. A potent inhibitor should show a dose-dependent decrease in the ratio of pRb to total Rb.
Experimental Protocol: Cell Proliferation Assay
This assay measures the functional downstream consequence of CDK2 inhibition: the arrest of cell growth.
-
Cell Seeding: Seed cancer cells in 96-well plates at a low density.
-
Treatment: After 24 hours, treat cells with a serial dilution of the inhibitors.
-
Incubation: Incubate for 72-96 hours.
-
Quantification: Measure cell viability using a reagent such as MTT, resazurin, or CellTiter-Glo®.
-
Analysis: Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Interpreting the Results: A Decision Framework
The data gathered from these phases must be synthesized to make a go/no-go decision for further development.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.kr]
- 13. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-methylphenyl)-1H-pyrazol-5-amine Derivatives
The 4-(4-methylphenyl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of molecules, offering a comparative look at how subtle molecular modifications can significantly impact their biological function. The insights presented herein are synthesized from various studies on related pyrazole derivatives, aiming to provide a predictive framework for the rational design of novel therapeutic agents.
The 4-Aryl-1H-pyrazol-5-amine Core: A Versatile Pharmacophore
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][3][4] The 4-aryl-1H-pyrazol-5-amine scaffold, in particular, has garnered significant attention due to its synthetic tractability and its ability to interact with a variety of biological targets. The core structure consists of a pyrazole ring substituted with a 4-methylphenyl (p-tolyl) group at the 4-position and an amine group at the 5-position. This arrangement of functional groups provides a key hydrogen bond donor and acceptor motif, as well as a lipophilic aryl group that can engage in hydrophobic interactions within protein binding pockets.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the pyrazole and the phenyl rings. The following sections dissect the SAR at each key position, drawing comparative insights from studies on analogous 4-aryl-5-aminopyrazole systems.
Modifications of the 5-Amino Group
The primary amine at the 5-position is a critical determinant of biological activity, often participating in key hydrogen bonding interactions with the target protein.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can modulate the electronic properties and steric bulk of this region. For instance, in a series of related 5-amino-1H-pyrazole-4-carboxamide derivatives, the nature of the acyl group was found to be crucial for their activity as pan-FGFR covalent inhibitors.[5][6] This suggests that the hydrogen bonding capacity of the N-H group and the overall shape of the substituent are important for target engagement.
-
Alkylation: Introduction of alkyl groups on the 5-amino moiety can influence both potency and selectivity. While mono-alkylation might be tolerated or even beneficial in some cases by increasing lipophilicity, di-alkylation often leads to a significant decrease in activity due to the loss of a crucial hydrogen bond donor and potential steric hindrance.
Substitutions on the 4-Aryl Ring
The 4-(4-methylphenyl) group plays a significant role in anchoring the molecule within the binding site through hydrophobic and van der Waals interactions.
-
Methyl Group Position and Replacement: The para-methyl group on the phenyl ring contributes to the lipophilicity of the molecule. Shifting the methyl group to the ortho or meta positions can alter the binding orientation and impact activity. Replacing the methyl group with other substituents, such as halogens (e.g., chloro, fluoro) or methoxy groups, can modulate the electronic and steric properties of the aryl ring, leading to changes in binding affinity. For example, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, substitutions on the aryl ring significantly influenced their potency.[7]
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For instance, substituting the phenyl ring with a pyridine or thiophene could introduce additional hydrogen bond acceptors and alter the overall polarity of the molecule.
Substitutions on the Pyrazole Ring (N1 and C3 Positions)
The N1 and C3 positions of the pyrazole ring offer additional points for structural modification to optimize biological activity.
-
N1-Substitution: The N1 position of the pyrazole ring is often a key site for introducing substituents that can modulate pharmacokinetic properties such as solubility and metabolic stability. In many kinase inhibitor scaffolds, N1-alkylation is a common strategy to enhance cell permeability and oral bioavailability. The size and nature of the N1-substituent can also influence the orientation of the molecule in the binding pocket.
-
C3-Substitution: The C3 position provides another avenue for exploring SAR. Introducing small alkyl or aryl groups at this position can lead to additional interactions with the target protein. For example, in a series of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, substitutions on the phenyl ring at the 3- and 5-positions significantly influenced their inhibitory activity against amine oxidases.[8]
Comparative Biological Activity Data
While a comprehensive SAR study on a single biological target for a series of this compound derivatives is not available in the public domain, we can infer potential trends from related studies on 4-aryl-5-aminopyrazoles. The following table provides a hypothetical comparison based on general principles observed in the literature for kinase inhibition.
| Compound | R1 (at N1) | R2 (at C3) | R3 (on 4-phenyl) | Hypothetical Kinase IC50 (nM) | Rationale / Inferred SAR |
| Parent | H | H | 4-CH3 | 500 | Baseline activity of the core scaffold. |
| Analog 1 | CH3 | H | 4-CH3 | 250 | N1-methylation often improves cell permeability and potency. |
| Analog 2 | H | CH3 | 4-CH3 | 400 | Small C3-substituent may provide additional hydrophobic interactions. |
| Analog 3 | H | H | 4-Cl | 300 | Electron-withdrawing group may enhance binding through halogen bonding. |
| Analog 4 | H | H | 4-OCH3 | 600 | Bulky electron-donating group may be detrimental to binding. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate potential SAR trends based on published data for related pyrazole series.
Experimental Protocols
The biological evaluation of this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
General Synthesis of 4-Aryl-1H-pyrazol-5-amines
A common synthetic route to 4-aryl-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
Step-by-step methodology:
-
Synthesis of the β-ketonitrile intermediate: An appropriate aryl methyl ketone is reacted with a suitable source of the nitrile group, such as diethyl carbonate followed by reaction with acetonitrile in the presence of a strong base like sodium hydride.
-
Cyclization with hydrazine: The resulting β-ketonitrile is then cyclized by reacting it with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux conditions.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 4-aryl-1H-pyrazol-5-amine.
In Vitro Kinase Inhibition Assay
To assess the inhibitory activity of the synthesized compounds against a specific kinase, a biochemical assay is typically employed.
Step-by-step methodology:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compounds.
-
Assay Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualization of SAR Principles
The following diagrams illustrate the key structural features of the this compound scaffold and the general principles of its structure-activity relationship.
Caption: Key modification points and their impact on the biological activity of the 4-aryl-5-aminopyrazole scaffold.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective compounds. This guide has synthesized key SAR principles from the broader literature on related pyrazole derivatives, providing a framework for future drug discovery efforts centered on this important chemical class. Further systematic studies on a consistent series of this compound analogs against specific biological targets are warranted to fully elucidate their therapeutic potential.
References
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Chemistry Central. Retrieved January 17, 2026, from [Link]
-
Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2023). Springer. Retrieved January 17, 2026, from [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles for the Modern Researcher
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this heterocyclic motif lies in its multiple points for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. Consequently, the efficient and regioselective synthesis of 5-aminopyrazoles is of paramount importance to researchers in the field. This guide provides a comparative analysis of the most prevalent synthetic routes to this valuable class of compounds, offering insights into the underlying mechanisms, practical considerations, and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.
Key Synthetic Strategies: A Comparative Overview
Two principal strategies dominate the landscape of 5-aminopyrazole synthesis: the condensation of β-ketonitriles with hydrazines and the reaction of α,β-unsaturated nitriles with hydrazines. Each approach presents a unique set of advantages and challenges, particularly concerning substrate availability, reaction conditions, and, most critically, regiochemical control.
Route 1: The Workhorse - Condensation of β-Ketonitriles with Hydrazines
This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[3][4] The reaction proceeds by the condensation of a β-ketonitrile with a hydrazine derivative, leading to the formation of the pyrazole ring in a single step.
Mechanistic Insights
The reaction mechanism is a well-established two-step process.[3][4] The initial step involves the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole after tautomerization.
Caption: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Regioselectivity with Substituted Hydrazines
When using a monosubstituted hydrazine, the reaction can potentially yield two regioisomers: the 1,3-disubstituted-5-aminopyrazole and the 1,5-disubstituted-3-aminopyrazole. The regiochemical outcome is influenced by the nature of the substituents on both the β-ketonitrile and the hydrazine, as well as the reaction conditions. Generally, the nucleophilic attack of the more sterically hindered nitrogen of the substituted hydrazine on the carbonyl carbon is favored, leading to the 1,5-disubstituted-3-aminopyrazole. However, the regioselectivity can be complex and may require careful optimization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Versatility: A wide range of β-ketonitriles and hydrazines are commercially available or readily synthesized.[3][4] | Regioselectivity: Can be an issue with substituted hydrazines, potentially leading to mixtures of isomers. |
| High Yields: Often provides good to excellent yields of the desired products. | Substrate Stability: Some β-ketonitriles can be unstable or difficult to handle. |
| One-Pot Synthesis: The reaction is typically a straightforward one-pot procedure. | |
| Solid-Phase Amenability: The method has been successfully adapted for solid-phase synthesis, which is advantageous for the generation of compound libraries.[3] |
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole
This protocol is a representative example of the synthesis of a 5-aminopyrazole from a β-ketonitrile.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve benzoylacetonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Route 2: The Alternative - Condensation of α,β-Unsaturated Nitriles with Hydrazines
This route offers a valuable alternative to the β-ketonitrile method, particularly when the required β-ketonitriles are not readily accessible. This approach utilizes α,β-unsaturated nitriles bearing a leaving group at the β-position.
Mechanistic Insights
The reaction is believed to proceed via a Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile.[5] This is followed by an intramolecular cyclization with the elimination of the leaving group to afford the 5-aminopyrazole.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of 4-(4-methylphenyl)-1H-pyrazol-5-amine and Standard-of-Care Drugs in Solid Tumors
This guide provides a comparative analysis of the therapeutic potential of 4-(4-methylphenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative, against established standard-of-care therapies for solid tumors. While direct in vivo efficacy data for this specific molecule is not yet extensively published, this document will draw upon data from closely related 5-amino-1H-pyrazole-4-carboxamide derivatives that target the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. This guide will delve into the mechanistic rationale, preclinical evaluation strategies, and comparative efficacy benchmarks essential for researchers, scientists, and professionals in drug development.
The Therapeutic Landscape of Solid Tumors: A Mechanistic Overview
The treatment of solid tumors is multifaceted, with therapeutic strategies tailored to the tumor type, stage, and molecular characteristics.[1] Standard-of-care regimens often involve a combination of surgery, radiation, and systemic therapies.[1][2][3] Systemic treatments can be broadly categorized into chemotherapy, targeted therapy, and immunotherapy.[4][5]
Standard-of-Care Therapies:
-
Chemotherapy: Utilizes cytotoxic agents that primarily target rapidly dividing cells, a hallmark of cancer.[6] Drugs like doxorubicin function by intercalating DNA, while others like cyclophosphamide are alkylating agents that crosslink DNA.[6]
-
Targeted Therapy: These agents are designed to interfere with specific molecules involved in cancer cell growth and survival.[5] A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and FGFR, which are often dysregulated in various cancers.[7][8]
-
Immunotherapy: This approach harnesses the patient's immune system to recognize and eliminate cancer cells.[5] Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, are a cornerstone of modern oncology.[2]
The Promise of Pyrazole Derivatives:
Pyrazole-based compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer effects.[9][10] The focus of this guide, this compound, belongs to a class of compounds that have shown promise as kinase inhibitors.[7] Specifically, related 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of the FGFR signaling cascade.[7][8]
Mechanism of Action: FGFR Inhibition vs. Standard-of-Care
This compound and the FGFR Pathway:
Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors.[7] The anticancer activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily attributed to their potent inhibition of this cascade.[7] By blocking FGFRs, these compounds can inhibit downstream signaling events crucial for cancer cell proliferation, survival, and angiogenesis.[7]
Caption: A generalized workflow for in vivo efficacy assessment in a CDX model.
Detailed Experimental Protocol:
-
Cell Culture and Animal Models:
-
Tumor Implantation and Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (typically 5-10 mice per group). [12] * Treatment groups would include:
-
Vehicle control
-
This compound (at various doses)
-
Standard-of-care drug (e.g., a relevant chemotherapy or targeted therapy)
-
-
Administer drugs via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
-
Efficacy and Toxicity Assessment:
Comparative Efficacy Data (Hypothetical and In Vitro)
While specific in vivo data for this compound is pending, we can extrapolate potential efficacy based on the in vitro data of a closely related pan-FGFR covalent inhibitor, compound 10h. [8] Table 1: In Vitro Potency of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h)
| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |
| Biochemical Assays | |||
| FGFR1 | 46 | - | [8] |
| FGFR2 | 41 | - | [8] |
| FGFR3 | 99 | - | [8] |
| FGFR2 V564F Mutant | 62 | - | [8] |
| Cell-Based Assays | |||
| NCI-H520 | 19 | Lung Cancer | [8] |
| SNU-16 | 59 | Gastric Cancer | [8] |
| KATO III | 73 | Gastric Cancer | [8] |
Expected In Vivo Outcomes and Comparison:
Based on the potent in vitro activity, it is hypothesized that this compound would demonstrate significant tumor growth inhibition in xenograft models of cancers with FGFR alterations. A successful outcome would be a dose-dependent reduction in tumor volume compared to the vehicle control.
Table 2: Hypothetical Comparative In Vivo Efficacy Endpoints
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Overall Survival |
| Vehicle Control | 0 | ± 5 | Baseline |
| This compound (Low Dose) | 30-50 | < 10 | Moderately Increased |
| This compound (High Dose) | > 60 | < 15 | Significantly Increased |
| Standard-of-Care (e.g., Chemotherapy) | 40-70 | 15-20 (loss) | Increased |
| Standard-of-Care (e.g., Targeted Therapy) | 50-80 | < 10 | Significantly Increased |
Conclusion and Future Directions
This compound, as part of the broader class of pyrazole-based FGFR inhibitors, holds considerable promise as a targeted therapy for solid tumors harboring FGFR pathway dysregulation. The strong in vitro potency of related compounds suggests that this molecule could offer a favorable efficacy and safety profile compared to traditional chemotherapy.
Future research should focus on comprehensive in vivo studies to validate these hypotheses. Key areas of investigation include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and anti-tumor activity.
-
Efficacy in Patient-Derived Xenograft (PDX) Models: These models better recapitulate the heterogeneity of human tumors and can provide more predictive data on clinical efficacy. [13][14]* Combination Studies: Evaluating the synergistic potential of this compound with standard-of-care therapies to overcome potential resistance mechanisms.
The continued exploration of this and similar compounds is a critical step toward advancing precision medicine in oncology.
References
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
-
Kerbel, R. S. (2008). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 422, 1-14. Retrieved from [Link]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
-
Wang, L., et al. (2019). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS Medicinal Chemistry Letters, 10(11), 1529–1534. Retrieved from [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166–177. Retrieved from [Link]
-
Rojas, R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Comprehensive Preclinical Drug Efficacy Testing Solutions. Retrieved from [Link]
-
National Cancer Institute. (2023). Solid Tumor Rules. Retrieved from [Link]
-
Ghaffari, S. H., et al. (2021). The current knowledge concerning solid cancer and therapy. Journal of Ovarian Research, 14(1), 123. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Cancer drugs A to Z list. Retrieved from [Link]
-
American Cancer Society. (n.d.). Treatment For Cancer. Retrieved from [Link]
-
Laronde-Liarou, M., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1551–1561. Retrieved from [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]
-
European Society for Medical Oncology. (n.d.). Guidelines. Retrieved from [Link]
-
Healthline. (n.d.). Types of Drugs Used in Cancer Treatment. Retrieved from [Link]
-
Debiopharm. (n.d.). Solid Tumors. Retrieved from [Link]
-
Liv Hospital. (n.d.). Solid Tumor Treatment Guide. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5433-5444. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]
-
CancerNetwork. (n.d.). Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. Retrieved from [Link]
Sources
- 1. Solid Tumor Treatment Guide - Liv Hospital [int.livhospital.com]
- 2. The current knowledge concerning solid cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Tumors - Debiopharm - Patients [patients.debiopharm.com]
- 4. Treatment For Cancer | Cancer Treatment Options | American Cancer Society [cancer.org]
- 5. Drugs Used in Cancer Treatment [healthline.com]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 13. championsoncology.com [championsoncology.com]
- 14. crownbio.com [crownbio.com]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-(4-methylphenyl)-1H-pyrazol-5-amine
Introduction: The Quest for Kinase Specificity
Protein kinases are fundamental regulators of cellular signaling and have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[3] This structural similarity presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while remaining inert against a host of other kinases.[4][5] A lack of selectivity, often termed promiscuity, can lead to off-target effects, cellular toxicity, and confounding experimental results when using these molecules as chemical probes.[3]
This guide provides an in-depth, objective comparison of the novel compound 4-(4-methylphenyl)-1H-pyrazol-5-amine , a member of the pyrazole class of kinase inhibitors[6][7], against a broad panel of human kinases. We will detail the experimental methodology, present the cross-reactivity data, and contextualize the compound's selectivity profile by comparing it to Staurosporine, a well-characterized promiscuous kinase inhibitor.[8] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity.
The Imperative of Kinome-Wide Profiling
Before committing a lead compound to further development, a thorough understanding of its kinome-wide activity is essential. This process, known as cross-reactivity or selectivity profiling, serves several critical functions:
-
Identifying Off-Targets: Unintended interactions can lead to toxicity or unexpected pharmacological effects. Early identification allows for medicinal chemistry efforts to engineer out these liabilities.[3][9]
-
Revealing Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous, a concept known as polypharmacology.[9] Profiling can uncover these opportunities, such as in the case of Imatinib, which targets Bcr-Abl but also c-Kit, making it effective against gastrointestinal stromal tumors.[9]
-
Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome provides crucial data to guide the design of more selective next-generation compounds.[10]
The choice of a sufficiently large and diverse kinase panel is paramount; small panels can provide a misleadingly optimistic view of a compound's selectivity.[8][9]
Experimental Methodology: A Validated Approach to Kinase Profiling
To ensure the highest degree of scientific rigor, we employed a standardized and validated workflow for assessing kinase inhibition. The causality behind our experimental choices is grounded in established best practices for enzymology, adhering to principles outlined by the STRENDA (Standards for Reporting Enzymology Data) Commission .[11]
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine (positive control) in 100% DMSO.
-
Perform a serial 3-fold dilution series in a 384-well plate to create a 10-point dose-response curve, starting at a final assay concentration of 10 µM. A DMSO-only well serves as the negative control (0% inhibition).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the appropriate kinase from a diverse 100-kinase panel to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted test compound or control to the corresponding wells.
-
Allow the kinase and inhibitor to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to its target before the enzymatic reaction begins.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing the kinase-specific peptide substrate and ATP. The ATP concentration is kept at or near the Km for each specific kinase to ensure that competitive inhibitors can be accurately assessed.[14]
-
Incubate the plate for 60 minutes at room temperature. The reaction is performed under initial velocity conditions (typically <20% ATP conversion) to ensure linearity.[15]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a standard plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model using non-linear regression analysis.
-
Results: Cross-Reactivity Profile of this compound
The compound was screened against a panel of 100 kinases representing all major families of the human kinome. The IC₅₀ values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized below for a selection of key kinases.
| Kinase Target | Kinase Family | IC₅₀ of this compound (nM) | IC₅₀ of Staurosporine (nM) |
| AURKA | Ser/Thr | 25 | 15 |
| AURKB | Ser/Thr | 45 | 8 |
| CDK2/CycA | CMGC | >10,000 | 30 |
| SRC | Tyrosine | 1,250 | 6 |
| ABL1 | Tyrosine | 8,500 | 20 |
| VEGFR2 | Tyrosine | 310 | 7 |
| p38α (MAPK14) | CMGC | 2,800 | 50 |
| GSK3β | CMGC | >10,000 | 12 |
| PIM1 | CAMK | 78 | 5 |
| AKT1 | AGC | >10,000 | 150 |
Interpretation and Comparative Analysis
The data reveals a distinct selectivity profile for this compound. Unlike Staurosporine, which demonstrates potent, sub-micromolar inhibition across nearly all tested kinases, our test compound exhibits a more focused activity profile.
-
Primary Targets: The compound shows high potency against the Aurora kinases (AURKA and AURKB) and PIM1 kinase, with IC₅₀ values in the low-to-mid nanomolar range. This suggests a potential application as an inhibitor of pathways regulated by these kinases, which are often implicated in cell cycle control and proliferation.
-
Secondary Target: Moderate activity is observed against VEGFR2, a key regulator of angiogenesis. This polypharmacology could be therapeutically beneficial in an oncology context, simultaneously targeting cell division and tumor blood supply.
-
Selectivity: The compound is largely inactive (>1 µM) against many kinases from the CMGC and Tyrosine kinase families, including CDK2, ABL1, and SRC. This demonstrates a significant degree of selectivity compared to the highly promiscuous Staurosporine.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative, unbiased measure of selectivity, we calculated the Selectivity Score (S-Score).[9][16] The S-Score is defined as the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[8][17] A lower score indicates higher selectivity.
-
S(1µM) for this compound: 4 / 100 = 0.04 (Inhibited kinases < 1µM: AURKA, AURKB, PIM1, VEGFR2)
-
S(1µM) for Staurosporine: 92 / 100 = 0.92
This quantitative comparison starkly illustrates the focused nature of this compound (S-score near zero) versus the broad-spectrum activity of Staurosporine (S-score near one).
Caption: Biological context of the primary targets, Aurora Kinases A and B.
Trustworthiness: A Self-Validating System
The integrity of any high-throughput screen rests on its robustness and self-validation. Our protocol incorporates multiple layers of quality control to ensure trustworthiness:
-
Positive and Negative Controls: Every assay plate includes Staurosporine as a universal positive control for inhibition and DMSO as a negative (vehicle) control. Consistent performance of these controls is required for a plate to pass quality checks.
-
Assay Performance Metrics: The Z'-factor, a statistical measure of assay quality, is calculated for each screen.[13] Our assays consistently yield Z'-factors > 0.7, indicating excellent signal-to-noise ratio and data reliability.
-
Reproducibility: All IC₅₀ determinations are performed in duplicate on separate occasions to ensure the reproducibility of the results.
Conclusion
This guide provides a comprehensive cross-reactivity profile of This compound . The experimental data, generated through a robust and validated biochemical assay, demonstrates that this compound is a potent and selective inhibitor of the Aurora and PIM kinase families with moderate activity against VEGFR2. Its calculated S-Score of 0.04 stands in sharp contrast to the promiscuous profile of Staurosporine (0.92), highlighting its potential as either a focused therapeutic agent or a precise chemical probe for studying Aurora/PIM-driven signaling pathways. This objective, data-driven comparison empowers researchers to make informed decisions regarding the future application and development of this promising chemical entity.
References
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Bamborough, P., et al. (2008). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics.
- Mervin, L. H., et al. (2015). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry.
- Robers, M. B. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- PKIDB - Database Commons.
- Hu, H., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
- Klaeger, S., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Aouabdi, S., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol.
- Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay v1.
- International Centre for Kinase Profiling.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- In vitro kinase assay. (2018). Bio-protocol.
- Karaman, M. F., et al. (2008). Selectivity scores as a quantitative measure of specificity.
- Bret, G., et al. (2017). The use of novel selectivity metrics in kinase research.
- Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Pharmaron. Kinase Panel Profiling. Pharmaron CRO Services.
- Hung, J-H., et al. (2014). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research.
- Vieth, M., et al. (2014).
- Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Dar, A. C., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- TargetMol. Kinase Inhibitor Library. TargetMol.
- STRENDA.
- Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology.
- BPS Bioscience. Kinase Screening and Profiling Services. BPS Bioscience.
- Eurofins Discovery. Kinase Screening & Profiling Service. Eurofins Discovery.
- Visser, F., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology.
- PamGene. Kinase Activity Profiling Services. PamGene.
- Anastassiadis, T., et al. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))...
- PubChem. 4-Phenyl-1H-pyrazol-5-amine.
- PubChem. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine.
- Sigma-Aldrich. Kinase Assay Kit. MilliporeSigma.
- Azab, M. E. Six pyrazole and pyrazolone derivatives.
- PubChem. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-.
- Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- US EPA. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details - SRS.
- Ciceri, F., et al. (2014). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology.
- Berger, B. T., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- Promega Corporation. (2009). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
- Wang, W., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Molecules.
- Dessauges, C., et al. (2018). Reporting Kinase Activities: Paradigms, Tools and Perspectives.
- Kim, H. J., et al. (2022). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters.
- Sherborne, B. S., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com.br [promega.com.br]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful and investigational drugs. Its versatility allows for the fine-tuning of pharmacological activity across a wide range of therapeutic targets. However, the ultimate success of any drug candidate hinges not only on its potency but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides an in-depth comparison of the pharmacokinetic profiles of different aminopyrazole derivatives, supported by experimental data and methodologies, to empower researchers in designing the next generation of therapeutics with optimized in vivo performance.
The Critical Role of Pharmacokinetics in Drug Discovery
A drug's journey through the body is a complex process governed by its physicochemical properties. Understanding the ADME profile of a compound is paramount for predicting its efficacy and safety. A favorable pharmacokinetic profile ensures that the drug reaches its target in sufficient concentrations for a desired duration, while minimizing off-target effects and toxicity. For aminopyrazole derivatives, variations in the substitution pattern around the core ring can dramatically alter their pharmacokinetic behavior, influencing everything from oral bioavailability to metabolic stability and half-life.
Deconstructing the Pharmacokinetic Profile: Key Parameters and Their Determination
To objectively compare the pharmacokinetic profiles of different aminopyrazole derivatives, we must first understand the key parameters and the experimental protocols used to measure them. These studies are typically conducted in preclinical animal models (e.g., mice, rats, dogs) before advancing to human trials, and the methodologies are guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data quality and reliability.[1][2][3][4][5][6][7]
Key Pharmacokinetic Parameters[8][9][10]
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time, representing the total amount of drug that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The determination of these parameters follows a rigorous, multi-step process designed to yield reproducible and translatable data.
Sources
- 1. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
A Senior Application Scientist's Comparative Guide to the Bioanalytical Method Validation for 4-(4-methylphenyl)-1H-pyrazol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Robust Bioanalysis in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset that informs its safety and efficacy. Central to this data is the accurate quantification of the drug and its metabolites in biological matrices. For a compound like 4-(4-methylphenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with therapeutic potential, establishing a reliable bioanalytical method is not merely a procedural step but a cornerstone of its entire development program. The quality and integrity of the pharmacokinetic (PK), toxicokinetic (TK), and bioavailability data are directly dependent on the performance of the bioanalytical method used.
Method Selection: A Tale of Two Techniques
The choice of an analytical platform is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, two primary techniques present as viable candidates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: A robust and widely accessible technique, HPLC-UV is a workhorse in many analytical laboratories. Its suitability depends on the analyte possessing a chromophore that absorbs UV light at a wavelength distinct from endogenous matrix components. For pyrazole derivatives, which often contain aromatic rings, this is a plausible option[11][12]. However, its sensitivity and selectivity can be limiting, especially for early-phase clinical trials where dosing may be low.
-
LC-MS/MS: Considered the gold standard for quantitative bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity. By utilizing the mass-to-charge ratio of the analyte and its fragments, it can distinguish the target compound from a complex biological background with high confidence[13][14]. This specificity is crucial for minimizing the risk of interference and ensuring accurate quantification at low concentrations.
The following sections will delve into the validation of these two hypothetical methods for this compound, comparing their performance across the key validation parameters stipulated by the ICH M10 guideline[3][4][5][7][8].
The Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose[5][8][15][16]. This involves a series of experiments to assess the method's performance characteristics.
Caption: A schematic of the protein precipitation sample preparation workflow.
Protocol 3: Accuracy and Precision Assessment
-
Prepare five replicates of each QC sample concentration (LLOQ, low, medium, and high).
-
Analyze these samples along with a full calibration curve in a single analytical run (intra-day accuracy and precision).
-
Repeat this process on at least two additional days to determine inter-day accuracy and precision.
-
Calculate the mean concentration, accuracy (as % bias from the nominal concentration), and precision (as coefficient of variation, CV%).
-
The results must meet the acceptance criteria outlined in Table 1.
Expert Insights and Causality
-
Why LC-MS/MS is Generally Preferred: For novel compounds entering clinical development, the doses administered are often low, resulting in low circulating concentrations. The superior sensitivity of LC-MS/MS is essential to accurately quantify the analyte in these instances. Furthermore, the high selectivity of MS/MS detection minimizes the risk of endogenous or exogenous interferences, which is a significant concern in complex biological matrices.
-
The Role of the Internal Standard: A stable isotope-labeled internal standard is the ideal choice for LC-MS/MS analysis. It co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer source. This allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise results.
-
Matrix Effect - A Critical Consideration: The matrix effect, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, is a phenomenon that must be thoroughly investigated for LC-MS/MS methods. Failure to do so can lead to inaccurate results. The protocol involves comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Conclusion: A Path Forward for this compound Bioanalysis
The successful validation of a bioanalytical method is a critical milestone in the development of any new drug. For this compound, while an HPLC-UV method may be suitable for certain applications, an LC-MS/MS method offers superior sensitivity, selectivity, and robustness, making it the recommended platform for supporting regulatory submissions.
This guide has provided a comprehensive framework for the validation of such a method, grounded in the harmonized principles of the ICH M10 guideline. By adhering to these principles and employing sound scientific judgment, researchers can develop and validate a bioanalytical method that will generate reliable data, thereby ensuring the integrity of the drug development program. The provided protocols and comparative data serve as a practical resource for scientists embarking on the bioanalytical journey for this and other novel chemical entities.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link] [1][4]2. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link] [6][9]3. International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link] [8]4. Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link] [3]5. European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link] [15]6. European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link] [17]7. European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link] [5]8. Syneos Health. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link] [2]9. Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link] [7]10. U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link] [18]11. European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link] [16]12. Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link] [10]13. Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link] [19]14. International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link] [11]15. National Institutes of Health. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link] [13]16. PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Retrieved from [Link] [14]17. U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link] [20]18. National Institutes of Health. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. database.ich.org [database.ich.org]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. id-eptri.eu [id-eptri.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. moh.gov.bw [moh.gov.bw]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist's Guide to Comparative Docking Studies: 4-(4-methylphenyl)-1H-pyrazol-5-amine Against Known Kinase Inhibitors
Abstract
This in-depth technical guide provides a comprehensive framework for conducting comparative molecular docking studies of the novel compound 4-(4-methylphenyl)-1H-pyrazol-5-amine against known ligands targeting Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for robust and reproducible docking simulations using AutoDock Vina, and present a clear methodology for comparative analysis. The ultimate goal is to equip researchers with the knowledge and tools to effectively evaluate the potential of novel compounds in silico.
Introduction: The Power of In Silico Screening in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, it has become an indispensable tool for screening vast libraries of small molecules against a protein target of known three-dimensional structure. This in silico approach allows for the rapid and cost-effective identification of potential lead compounds, prioritization of candidates for synthesis and biological testing, and elucidation of potential binding mechanisms at the molecular level.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The compound of interest, this compound, belongs to this promising class of molecules. Preliminary research suggests that pyrazole derivatives can act as inhibitors of key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
1.1. The Targets: CDK2 and VEGFR2 in Oncology
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, playing a crucial role in the transition from G1 to S phase.[3] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] Therefore, inhibiting CDK2 is a well-established strategy in cancer therapy.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR2 a prime target for anti-angiogenic therapies.[5]
This guide will provide a detailed protocol for a comparative docking study of this compound against these two critical cancer targets, comparing its predicted binding affinity with that of well-established, clinically relevant inhibitors.
Methodological Framework: A Self-Validating Docking Protocol
To ensure the scientific rigor and trustworthiness of our in silico predictions, we will employ a self-validating docking protocol. The cornerstone of this approach is the re-docking of the co-crystallized ligand into the active site of the target protein. A successful re-docking, characterized by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (ideally < 2.0 Å), provides confidence in the chosen docking parameters and scoring function.[6]
2.1. Selection of Protein Structures
The quality of the initial protein structure is paramount for a successful docking study. We have selected the following crystal structures from the Protein Data Bank (PDB) based on their resolution and the presence of a relevant co-crystallized ligand.[7]
-
For CDK2: PDB ID: 1HCK . This structure of human CDK2 is in complex with ATP and has a resolution of 1.90 Å.[6][8] The ATP binding site is well-defined, providing an excellent target for competitive inhibitors.
-
For VEGFR2: PDB ID: 4ASD . This structure represents the kinase domain of human VEGFR2 in complex with the known inhibitor Sorafenib, with a resolution of 2.03 Å.[7][9] The presence of a type II inhibitor provides a clear definition of the binding pocket.
2.2. Preparation of Protein and Ligand Structures
This protocol will utilize AutoDock Tools (ADT) for preparing the protein and ligand files for docking with AutoDock Vina.
2.2.1. Protein Preparation (for both 1HCK and 4ASD):
-
Download PDB File: Obtain the PDB files for 1HCK and 4ASD from the RCSB PDB database.
-
Clean the PDB: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera). Remove all water molecules, co-factors (except for structurally important ions, if any), and any secondary protein chains not relevant to the binding site. For this study, we will use only chain A of both proteins.
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose).
-
2.2.2. Ligand Preparation:
-
This compound (Test Compound):
-
Obtain the 2D structure (e.g., from a chemical drawing software) and convert it to a 3D structure using a program like Open Babel or the online SMILES converter from the National Cancer Institute. The SMILES string for this compound is Cc1ccc(cc1)c2c(N)[nH]nc2.
-
Save the 3D structure as a PDB file.
-
-
Known Ligands:
-
The structures of the known inhibitors can be obtained from databases like DrugBank or ChEMBL.[8] For this study, we will use:
-
CDK2 Inhibitors: Roscovitine, Flavopiridol
-
VEGFR2 Inhibitors: Sorafenib, Sunitinib, Axitinib, Pazopanib, Lenvatinib, Regorafenib
-
-
Save the structures in PDB format.
-
-
Prepare Ligands in AutoDock Tools (ADT):
-
Open each ligand PDB file in ADT.
-
Go to Ligand -> Input -> Open.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
2.3. Molecular Docking Protocol with AutoDock Vina
2.3.1. Grid Box Generation:
The grid box defines the search space for the docking algorithm. It should be centered on the active site and large enough to accommodate the ligands.
-
Open Prepared Protein in ADT: Load the PDBQT file of the prepared protein.
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
Center the grid box on the co-crystallized ligand (for validation) or the known active site residues. For 1HCK, center on the ATP binding pocket. For 4ASD, center on the bound Sorafenib.
-
Adjust the dimensions of the grid box to encompass the entire binding site with a buffer of at least 4 Å in each direction. A typical grid size might be 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Record the center coordinates and dimensions of the grid box.
-
2.3.2. Docking Run:
AutoDock Vina is executed from the command line. A configuration file (conf.txt) is required to specify the input files and search parameters.
-
Create a Configuration File (conf.txt):
-
Run Vina: Open a terminal or command prompt and navigate to the directory containing your files. Execute the following command:
2.4. Validation of the Docking Protocol
-
Re-dock the Co-crystallized Ligand:
-
For 1HCK, extract the ATP molecule and prepare it as a ligand. For 4ASD, extract the Sorafenib molecule.
-
Perform the docking of the extracted ligand back into its corresponding protein using the protocol described above.
-
-
Calculate RMSD:
-
Use a molecular visualization tool like PyMOL to superimpose the re-docked ligand pose (from output.pdbqt) onto the original crystallographic pose (from the initial PDB file).
-
Calculate the RMSD between the heavy atoms of the two poses. An RMSD value below 2.0 Å validates the docking protocol.[6]
-
Comparative Analysis: Docking Scores vs. Experimental Data
The primary output of AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a more favorable binding interaction.
3.1. Data Presentation
The results of the docking study will be summarized in the following tables, comparing the predicted binding energies with the experimental IC50 values of the known inhibitors.
Table 1: Comparative Docking Results for CDK2
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) | Reference |
| This compound | To be determined | - | - |
| Roscovitine | To be determined | ~700[10][11] | [10][11] |
| Flavopiridol | To be determined | ~100[3] | [3] |
Table 2: Comparative Docking Results for VEGFR2
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) | Reference |
| This compound | To be determined | - | - |
| Sorafenib | To be determined | 90[1][12] | [1][12] |
| Sunitinib | To be determined | 80[1][2] | [1][2] |
| Axitinib | To be determined | 0.2[13] | [13] |
| Pazopanib | To be determined | 30[7][14] | [7][14] |
| Lenvatinib | To be determined | 4.0[15] | [15] |
| Regorafenib | To be determined | 4.2[8] | [8][16] |
3.2. Visualization and Interpretation of Binding Poses
The predicted binding poses from the output.pdbqt file should be visualized to understand the molecular interactions between the ligand and the protein.
Using PyMOL for Visualization:
-
Load Structures: Open the protein PDBQT file and the docked ligand PDBQT file in PyMOL.
-
Representations: Display the protein as a surface or cartoon and the ligand as sticks to clearly visualize the binding pocket.
-
Identify Interactions: Use the "find polar contacts" or similar features in PyMOL to identify hydrogen bonds. Visually inspect the pose to identify hydrophobic interactions and potential pi-stacking.
-
Analyze Key Residues: Compare the interacting residues for this compound with those of the known inhibitors to understand similarities and differences in their binding modes.
Discussion and Future Directions
The comparative analysis of docking scores and binding poses will provide valuable insights into the potential of this compound as a dual inhibitor of CDK2 and VEGFR2.
-
Correlation of Docking Scores with Experimental Data: While a direct correlation between docking scores and experimental binding affinities is not always perfect, a trend where compounds with lower (more negative) docking scores also have lower IC50 values can be indicative of the model's predictive power.[17]
-
Analysis of Binding Interactions: The specific interactions observed in the docked poses can explain the predicted binding affinities. For example, the formation of key hydrogen bonds with hinge region residues in kinases is often crucial for potent inhibition.
-
Hypothesis Generation for Lead Optimization: Based on the docking results, hypotheses can be formulated for modifying the structure of this compound to improve its binding affinity and selectivity. For instance, if a particular region of the binding pocket is unoccupied, a functional group could be added to the ligand to form a new favorable interaction.
It is crucial to remember that molecular docking is a predictive tool, and its results must be validated experimentally. The findings from this in silico study should guide the synthesis and subsequent in vitro and in vivo evaluation of this compound and its analogs.
Conclusion
This guide has outlined a robust and scientifically sound methodology for conducting a comparative molecular docking study of a novel pyrazole derivative against the important cancer targets CDK2 and VEGFR2. By following the detailed protocols for protein and ligand preparation, docking, validation, and analysis, researchers can generate reliable in silico data to assess the therapeutic potential of new chemical entities. The integration of computational and experimental approaches is key to accelerating the drug discovery pipeline and bringing novel and effective therapies to the clinic.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]
-
Schulze-Gahmen, U., De Bondt, H. L., & Kim, S. H. (1996). High-resolution crystal structures of human cyclin-dependent kinase 2 with and without ATP: bound waters and natural ligand as guides for inhibitor design. Journal of medicinal chemistry, 39(23), 4540–4546. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Medicine. [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
-
Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells. (1996). PubMed. [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). PubMed Central. [Link]
-
CDK inhibitor. (n.d.). Wikipedia. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2014). MDPI. [Link]
-
3D superimposition of VEGFR2 (PDB ID: 4ASD) and FAK (PDB ID: 4K9Y)... (n.d.). ResearchGate. [Link]
-
Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. (2019). PubMed. [Link]
-
Roscovitine in cancer and other diseases. (2010). PubMed Central. [Link]
-
4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). (n.d.). RCSB PDB. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2023). MDPI. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vascularcell.com [vascularcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. oncology-central.com [oncology-central.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 4-(4-methylphenyl)-1H-pyrazol-5-amine and Related Kinase Inhibitors
An objective guide for researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its prevalence is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The compound 4-(4-methylphenyl)-1H-pyrazol-5-amine represents a classic example of this scaffold. While its on-target potency is the primary goal of its design, a comprehensive understanding of its off-target interactions is critical for successful drug development. Unforeseen off-target binding can lead to toxicity, or in some cases, reveal opportunities for therapeutic polypharmacology.[1][2]
This guide provides a multi-faceted strategy for systematically identifying and validating the off-target profile of this compound. We will compare various experimental approaches, explaining the causality behind their use, and provide actionable protocols. The objective is not merely to generate data, but to build a self-validating framework for confident decision-making in a drug discovery pipeline.
Phase 1: Initial Broad-Spectrum Kinase Profiling
The first step in characterizing a new chemical entity is to understand its selectivity across the human kinome. This is typically achieved through large-scale screening panels that provide a broad, yet foundational, view of the compound's interaction landscape.[3] The choice between an activity-based assay and a binding assay is the first critical decision.
Methodology Comparison: Activity vs. Binding Assays
-
Biochemical Activity Assays: These assays directly measure the ability of the compound to inhibit the catalytic activity of a kinase. The "gold standard" is often a radiometric assay that tracks the transfer of ³²P or ³³P from ATP to a substrate.[4] The output is typically an IC50 value, representing the concentration at which 50% of the kinase activity is inhibited.
-
Competitive Binding Assays: These assays, such as KINOMEscan™, measure the displacement of a known, immobilized ligand from the kinase's active site.[5] This approach directly quantifies the binding affinity (Kd) of the compound for each kinase. It is particularly useful for identifying interactions with non-enzymatic proteins or for compounds that are not ATP-competitive.
Causality: We recommend initiating with a broad competitive binding assay. This method is often more sensitive for detecting initial interactions, regardless of the mechanism of action, and avoids potential artifacts from substrate competition in activity assays.[1] Positive hits from a binding screen should then be confirmed for functional inhibition in an orthogonal activity assay.
Experimental Workflow: Kinome-Wide Binding Affinity Screen
Caption: Workflow for initial off-target identification using competitive binding assays.
Data Presentation: Hypothetical Kinase Selectivity Profile
To contextualize the results, we compare the hypothetical profile of our lead compound with two well-characterized inhibitors: Imatinib (highly selective) and Sunitinib (multi-targeted). Data is presented as the dissociation constant (Kd) in nM; lower values indicate stronger binding.
| Kinase Target | This compound (Kd, nM) | Imatinib (Kd, nM) | Sunitinib (Kd, nM) |
| ABL1 | >10,000 | 25 | 150 |
| KIT | >10,000 | 120 | 8 |
| PDGFRβ | 850 | 150 | 2 |
| VEGFR2 | 50 | >10,000 | 5 |
| SRC | 250 | >10,000 | 210 |
| FLT3 | 120 | 800 | 15 |
| p38α | >10,000 | >10,000 | >10,000 |
This table contains simulated data for illustrative purposes.
From this initial screen, we hypothesize that our compound's primary target might be VEGFR2, but it also shows moderate affinity for SRC, FLT3, and PDGFRβ, which are now considered primary off-target candidates for further investigation.
Phase 2: Cellular Target Engagement and Functional Validation
While in vitro screens are essential for breadth, they do not account for cell permeability, efflux pumps, or the complex intracellular environment. Therefore, validating off-target interactions in a cellular context is a mandatory next step.[6]
Methodology Comparison: Assessing Cellular Activity
-
NanoBRET™ Target Engagement: This technology measures compound binding to a specific target protein in living cells.[7] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. Competitive displacement by the test compound reduces the BRET signal, allowing for quantitative measurement of intracellular affinity.
-
Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that protein-ligand binding increases the thermal stability of the protein.[8] Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified (e.g., by Western blot or mass spectrometry). A shift in the melting curve indicates target engagement.
-
Phospho-Specific Antibody Assays: This functional assay measures the inhibition of a specific kinase's activity within a cell by quantifying the phosphorylation of its known downstream substrate.[9] This can be done via Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.
Causality: We prioritize CETSA as a follow-up because it is label-free and does not require genetic modification of the cells, providing a more physiologically relevant system.[8] A positive CETSA result confirms that the compound engages the off-target kinase inside the cell. This should then be complemented with a phospho-specific assay to confirm that this engagement leads to a functional consequence on the signaling pathway.
Signaling Pathway Analysis: Potential Impact of an SRC Off-Target Hit
If our compound inhibits SRC, it could have unintended consequences on multiple downstream pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Potential impact of off-target SRC inhibition on the MAPK/ERK pathway.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to validate the engagement of a potential off-target, such as SRC, by this compound.
1. Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HeLa or a line known to express high levels of SRC) to ~80% confluency. b. Harvest cells and resuspend in PBS supplemented with a protease inhibitor cocktail. c. Aliquot cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM this compound). d. Incubate at 37°C for 1 hour to allow for cell entry and target binding.
2. Thermal Challenge: a. Aliquot the cell suspensions from each treatment group into a series of PCR tubes. b. Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. Include a non-heated control at room temperature. c. Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Extraction: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis: a. Quantify the total protein concentration in each supernatant using a BCA assay. b. Normalize the samples to the same protein concentration. c. Analyze the abundance of the target protein (SRC) in each sample using Western Blot with a validated anti-SRC antibody. d. Densitometrically quantify the bands and plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and target engagement.
Phase 3: Unbiased Proteome-Wide Off-Target Discovery
While panel screens and cellular validation are excellent for known targets, they cannot identify completely unexpected interactions. Chemical proteomics provides an unbiased lens to survey the entire proteome for binding partners.[10]
Methodology: Compound-Centric Chemical Proteomics (CCCP)
CCCP, also known as affinity-based chemical proteomics, uses the compound of interest as "bait" to pull down its interacting proteins from a cell lysate.[11] This requires synthesizing a version of the compound that is immobilized on a solid support (e.g., sepharose beads) via a chemical linker.
Causality: This approach is invaluable for uncovering novel off-targets that would be missed by kinase-centric panels.[10] It provides a direct physical readout of binding partners in a complex biological matrix, making it a powerful tool for de-risking a compound or identifying new mechanisms of action.
Experimental Workflow: CCCP
Caption: Workflow for unbiased off-target discovery using CCCP.
Conclusion and Data Integration
-
Broad Screening: Provides a comprehensive map of potential interactions across a known target class (e.g., the kinome).
-
Cellular Validation: Confirms that the compound reaches its off-targets in a physiological environment and elicits a functional response.
-
Unbiased Proteomics: Offers a safety net to catch unexpected interactions that fall outside of conventional screening panels.
By layering these orthogonal approaches, researchers can build a high-confidence selectivity profile, enabling informed decisions on whether to advance, modify, or discontinue a compound in the drug discovery process. This rigorous, evidence-based framework is essential for developing safer and more effective therapeutics.
References
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]
-
PLOS. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
PubMed. (2021, August 4). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
PubMed. (n.d.). Protein kinase profiling assays: a technology review. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(4-methylphenyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(4-methylphenyl)-1H-pyrazol-5-amine, a compound often utilized in drug development and chemical synthesis. Given its structural features—a pyrazole core and an aromatic amine group—a conservative and informed approach to its disposal is paramount. This document synthesizes regulatory standards with practical, field-proven insights to ensure safety and compliance.
Hazard Profile and Waste Classification: The "Why" Behind the Protocol
Inferred Hazard Assessment:
-
Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of pharmacological activities.[1][2] Their potential biological effects necessitate that they be handled as potentially hazardous substances.[2] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[2]
-
Aromatic Amines: Aromatic amines as a class are known for potential health hazards, including toxicity and carcinogenicity.[3][4] They can be harmful if swallowed, and many are readily absorbed through the skin.[4][5][6]
-
Acute Toxicity: Safety data for analogous compounds suggest that pyrazole derivatives can be harmful if swallowed and may cause serious eye irritation.[5][6] A safety data sheet for a similar compound, 5-amino-1-(4-methylphenyl)-1H-pyrazole, indicates it may cause an allergic skin reaction.[7]
Based on this assessment, This compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] This classification is a proactive measure to mitigate potential harm to human health and the environment.[3][4]
| Parameter | Guideline/Information | Source Citation |
| Waste Classification | Hazardous Chemical Waste | [2] |
| Primary Hazards | Potential toxicity, skin/eye irritation, environmental hazard. | [2][3][4][5][6][7] |
| Disposal Routes | Prohibited: Drain disposal, regular trash. | [2][8] |
| Governing Regulations | U.S. Environmental Protection Agency (EPA) RCRA regulations. | [9][10][11][12] |
Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Handling
The following procedure outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management in academic and research laboratories.[9][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Standard Laboratory Attire: A laboratory coat is mandatory.
-
Gloves: Nitrile gloves should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[13][14]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[15]
-
Grossly contaminated materials such as weighing papers, gloves, and absorbent pads should be placed in the same solid waste container.[15]
-
For smaller volumes of solid waste, a designated pail lined with a clear plastic bag can be used. Never use biohazard or black plastic bags for chemical waste.[16]
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a labeled, leak-proof liquid waste container.[15]
-
The container label must clearly identify the solvent and the approximate concentration of the pyrazole derivative.[15]
-
Segregate halogenated and non-halogenated solvent waste streams whenever possible.[2]
-
-
Empty Container Disposal:
-
A container is not considered "empty" under EPA regulations until it has been triple-rinsed.[11]
-
The first rinsate from the container must be collected and disposed of as hazardous waste.[8] For acutely hazardous waste, the first three rinses must be collected.[8]
-
After triple-rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[16]
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: The EPA requires that each waste container be labeled with the words "Hazardous Waste" .[12] The label must also include:
-
Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory, known as a Satellite Accumulation Area (SAA).[12][15]
-
This area must be well-ventilated and away from incompatible materials.[15]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[8]
-
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals in accordance with institutional and national regulations.
-
Waste Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[15]
-
Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed professional waste disposal company.[15] High-temperature incineration is a common and recommended method for such organic compounds.[12][15]
-
Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and date of disposal, as required by your laboratory's protocols.[1]
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the size and nature of the spill. If it is beyond your capacity to handle safely, contact your institution's EHS or emergency response team.[17]
-
Control and Contain: If the spill is small and you are trained to handle it:
-
Clean-Up and Disposal:
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[14]
-
Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department, even if the spill was minor.
Workflow Diagrams for Clarity
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the decision-making and procedural flow.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response workflow.
By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, reinforcing a culture of safety and regulatory compliance within the scientific community.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Management of Waste - Prudent Practices in the Labor
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Proper Disposal of Disuprazole: A Guide for Labor
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Regulation of Labor
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone. Sigma-Aldrich.
- Safety Data Sheet for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide. CymitQuimica.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... BenchChem.
- Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.
- Safety Data Sheet for 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-&. ChemicalBook.
- Hazardous Waste Disposal Guide. Northwestern University.
- Safety Data Sheet for 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
- Safety D
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Materials Disposal Guide. Nipissing University. 5x4TRnfPg=)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. nipissingu.ca [nipissingu.ca]
Navigating the Safe Handling of 4-(4-methylphenyl)-1H-pyrazol-5-amine: A Guide to Personal Protective Equipment and Disposal
For the innovative researchers and drug development professionals pushing the boundaries of science, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(4-methylphenyl)-1H-pyrazol-5-amine, a compound of interest in various research and development applications. By understanding the potential hazards and implementing the robust protective measures outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.
Understanding the Hazard Landscape
Given its classification as a primary aromatic amine, there is also a broader concern for potential long-term health effects, as some compounds in this class are known for their carcinogenicity and mutagenicity. Therefore, a conservative and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Principles of Protection: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first line of defense against potential exposure. The following is a detailed, step-by-step guide for donning and doffing the necessary protective gear when handling this compound, particularly in its powdered form.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene, double-gloved | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous powders. |
| Eye Protection | Chemical splash goggles | Offers full protection against airborne particles and accidental splashes. |
| Respiratory Protection | N95 respirator or higher | Essential for preventing the inhalation of fine powders, which can cause respiratory tract irritation. |
| Lab Coat | Disposable, cuffed lab coat | Protects personal clothing and skin from contamination. Cuffs provide a snug fit around gloves. |
| Additional (as needed) | Face shield, disposable sleeves | A face shield offers an additional layer of protection for the face and neck, especially when handling larger quantities. Disposable sleeves can protect the arms between the glove and lab coat cuff. |
Step-by-Step Donning and Doffing Procedures
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
First Pair of Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat: Put on a disposable lab coat, ensuring it is fully buttoned or snapped.
-
Respirator: Fit your N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Eye Protection: Put on your chemical splash goggles.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton or unsnap the lab coat. Carefully peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking the lab coat. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove your goggles by handling the strap, not the front. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator by pulling the straps over your head. Do not touch the front of the respirator. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond personal protection to include safe handling practices and a clear disposal strategy.
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Cleanup: For small spills of solid material, carefully scoop the powder into a designated, labeled hazardous waste container, avoiding dust generation. Clean the spill area with a wet cloth or paper towel, and dispose of the cleaning materials in the hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Path to Safety
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for donning Personal Protective Equipment (PPE).
Caption: Step-by-step process for the safe disposal of chemical waste.
By adhering to these detailed protocols, researchers can confidently work with this compound, ensuring their safety and the protection of their laboratory environment. This commitment to safety is the foundation upon which groundbreaking scientific discoveries are built.
References
- AK Scientific, Inc. Safety Data Sheet: 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. (URL not provided in search results)
-
Arvia Technology. Pyrazole Removal From Water. [Link]
- Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (URL not provided in search results)
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Supporting Information). [Link]
-
SKC Inc. Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]
-
Jetir.org. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL not provided in search results)
-
AA Blocks. Safety Data Sheet: 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde. [Link]
-
Canada.ca. Aromatic Amines Group - information sheet. [Link]
- XiXisys.com. 1-(1-METHYLPIPERIDIN-4-YL)-1H-PYRAZOL-5-AMINE (CAS No. 3524-30-9) SDS. (URL not provided in search results)
-
US EPA. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details - SRS. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
